2-(3,5-Difluorophenyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYILCTRYEHZDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716703 | |
| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873056-60-1 | |
| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873056-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3,5-Difluorophenyl)aniline
<_
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-(3,5-Difluorophenyl)aniline, a key intermediate in the development of pharmaceuticals and advanced materials. This document will delve into the prevalent synthetic strategies, primarily focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The underlying mechanisms, experimental considerations, and detailed protocols are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this important biaryl amine.
Introduction: The Significance of this compound
This compound is a substituted biaryl amine that serves as a crucial building block in organic synthesis. Its structural motif is present in a variety of biologically active molecules and functional materials. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity to biological targets.[1] Consequently, efficient and scalable synthetic methods for this compound are of high interest to the pharmaceutical and agrochemical industries.[1][2]
Strategic Approaches to Synthesis
The formation of the carbon-carbon or carbon-nitrogen bond connecting the two aromatic rings is the central challenge in the synthesis of this compound. Modern synthetic organic chemistry offers several powerful cross-coupling methodologies to achieve this transformation.
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3][4] This palladium-catalyzed reaction typically involves the coupling of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate.[5][6]
For the synthesis of this compound, this can be approached in two primary ways:
-
Route A: Coupling of (3,5-difluorophenyl)boronic acid with 2-haloaniline.
-
Route B: Coupling of 2-aminophenylboronic acid with 1-halo-3,5-difluorobenzene.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:[3][5][6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[7] Ligands such as SPhos and CataCXium A have shown high efficacy in coupling reactions involving sterically hindered or electronically challenging substrates.[8][9] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and yield, and should be compatible with the functional groups present in the substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, 2-MeTHF) and water is often used.[5][9] The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Buchwald-Hartwig Amination: A Direct C-N Bond Forming Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This method provides a direct route to this compound by coupling 3,5-difluoroaniline with a 2-halophenyl derivative or aniline with a 1-halo-3,5-difluorobenzene. However, the direct coupling of an aniline with an aryl halide is more common.
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of other palladium-catalyzed cross-coupling reactions:[10][12]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Causality in Experimental Choices:
-
Catalyst and Ligand: The development of specialized phosphine ligands, such as XPhos and BrettPhos, has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination.[12][13] These bulky, electron-rich ligands promote the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu).[13] The choice of base can be critical, as some functional groups may be sensitive to strongly basic conditions.[11]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or t-butanol are commonly used to prevent side reactions.[11][12]
Other Synthetic Strategies
While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prevalent methods, other strategies such as the Ullmann condensation can also be employed. The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution that can be used to form C-N bonds.[14][15] However, it often requires harsher reaction conditions, such as high temperatures, compared to palladium-catalyzed methods.[14]
Comparative Analysis of Synthetic Routes
| Method | Bond Formed | Key Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | C-C | Pd catalyst, phosphine ligand, base, boronic acid/ester, aryl halide | Mild reaction conditions, high functional group tolerance, commercial availability of reagents.[3] | Boronic acids can be unstable; potential for side reactions. |
| Buchwald-Hartwig Amination | C-N | Pd catalyst, phosphine ligand, strong base, amine, aryl halide | Direct C-N bond formation, broad substrate scope.[10][16] | Requires strong base which may not be compatible with all functional groups; sensitivity to air and moisture.[11] |
| Ullmann Condensation | C-N | Cu catalyst, ligand, base, amine, aryl halide | Lower cost of copper catalyst. | Often requires high temperatures and stoichiometric amounts of copper; narrower substrate scope.[14] |
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromoaniline
-
(3,5-Difluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add 2-bromoaniline (1.0 mmol), (3,5-difluorophenyl)boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL) to the reaction flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
dot
Caption: General experimental workflow for the Suzuki-Miyaura synthesis.
Conclusion
The synthesis of this compound is readily achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions offer efficient and versatile routes to this important synthetic intermediate. The choice of a specific synthetic strategy will depend on factors such as the availability of starting materials, functional group compatibility, and desired scale of the reaction. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of catalysts, ligands, bases, and solvents is crucial for the successful synthesis of this compound and its derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Core Physical Properties of 2-(3,5-Difluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physical properties of the novel chemical entity, 2-(3,5-Difluorophenyl)aniline. As a biaryl amine, this compound holds significant potential as a key building block in the development of new pharmaceuticals and advanced materials. This document is intended to serve as a foundational resource for researchers actively engaged in the synthesis, characterization, and application of this and related molecules.
While extensive experimental data for many common physical properties of this compound are not yet available in published literature, this guide consolidates the existing molecular information and provides standardized methodologies for their experimental determination. The inclusion of these protocols is designed to empower researchers to generate high-quality, reproducible data, thereby contributing to the collective understanding of this promising compound.
Molecular Identity and Structure
This compound is a biaryl amine with the chemical structure illustrated below. The molecule consists of an aniline ring substituted at the 2-position with a 3,5-difluorophenyl group.
Molecular Formula: C₁₂H₉F₂N[1]
Molecular Weight: 205.2 g/mol [1]
CAS Number: 873056-60-1[1]
InChI Key: CYILCTRYEHZDGM-UHFFFAOYSA-N
The strategic placement of the fluorine atoms on one of the phenyl rings is expected to significantly influence the molecule's conformational preferences, electronic properties, and metabolic stability, making it an attractive scaffold for medicinal chemistry applications.
Known and Predicted Physical Properties
A comprehensive search of scientific databases and chemical supplier catalogs indicates that the primary physical properties of this compound, such as its melting point, boiling point, and solubility, have not been experimentally determined and reported. However, computational predictions can offer valuable initial estimates for these properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉F₂N | [1] |
| Molecular Weight | 205.2 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Predicted XlogP | 3.0 | PubChem |
Note on Predicted Properties: The XlogP value is a calculated measure of a compound's lipophilicity, which is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. An XlogP of 3.0 suggests that this compound is a moderately lipophilic compound. It is crucial to underscore that predicted values are estimations and should be confirmed through experimental validation.
Spectroscopic Characterization
-
¹H NMR: The spectrum is anticipated to show distinct signals for the aromatic protons on both the aniline and the difluorophenyl rings. The protons on the aniline ring will likely appear as multiplets in the range of 6.5-7.5 ppm. The protons on the difluorophenyl ring will also appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine atoms. The amine protons will present as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The spectrum will exhibit 12 distinct carbon signals, corresponding to the 12 carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting patterns (C-F coupling).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 205.2. The fragmentation pattern will be characteristic of biaryl amines and may involve cleavage of the bond between the two aromatic rings.
Experimental Protocols for Physical Property Determination
For novel compounds such as this compound, the experimental determination of its physical properties is a fundamental step in its characterization. The following are standard, validated protocols for determining the melting point and solubility.
Protocol for Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the aqueous phase.
-
Quantification: A sample of the clear aqueous supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Synthetic Considerations and Importance in Research
Biaryl anilines are a critical class of compounds in medicinal chemistry and materials science due to their unique structural and electronic properties. They often serve as key intermediates in the synthesis of complex molecules with diverse biological activities and material functions.
The synthesis of 2-arylanilines, such as this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.
Figure 1. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound.
The fluorinated phenyl ring in this compound can enhance the metabolic stability and binding affinity of a drug candidate to its target protein. Therefore, this compound is a valuable building block for the synthesis of novel kinase inhibitors, ion channel modulators, and other therapeutic agents.
Conclusion
This compound is a promising, yet underexplored, chemical entity. While its fundamental physical properties await experimental determination, this guide provides the necessary foundational knowledge and standardized protocols to facilitate further research. The elucidation of its physical characteristics will be a critical step in unlocking the full potential of this versatile building block in the advancement of drug discovery and materials science.
References
A Technical Guide to the Spectroscopic Analysis of 2-(3,5-Difluorophenyl)aniline
Preamble: On the Nature of Spectroscopic Data for Novel Compounds
In the landscape of drug development and materials science, the synthesis of novel chemical entities often outpaces the public dissemination of their full analytical characterization. This technical guide addresses the spectroscopic profile of 2-(3,5-Difluorophenyl)aniline (CAS 873056-60-1), a molecule of interest in synthetic chemistry. An exhaustive search of peer-reviewed literature and public spectral databases reveals a notable scarcity of experimental data for this specific compound. This is not an uncommon scenario for non-commercial or specialized research compounds.
Therefore, this guide adopts a dual-pronged approach rooted in scientific integrity. Firstly, it presents predicted spectroscopic data where available and provides a robust, experience-based framework for interpreting the expected spectral features. Secondly, it furnishes detailed, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, empowering researchers to perform this characterization independently. This document is structured not as a rigid data sheet, but as an in-depth guide to the process of spectroscopic elucidation for this class of molecule.
Molecular Structure and Expected Spectroscopic Behavior
This compound is a biaryl amine consisting of an aniline ring substituted at the 2-position with a 3,5-difluorophenyl group.
Molecular Formula: C₁₂H₉F₂N[1] Molecular Weight: 205.20 g/mol [1] Monoisotopic Mass: 205.07031 Da
The molecule's structure dictates its spectroscopic signature. Key features to anticipate are:
-
Two distinct aromatic rings: This will lead to complex signals in the aromatic region of NMR spectra.
-
A primary amine (-NH₂): This group has characteristic stretches in IR spectroscopy and protons that may be exchangeable in NMR.
-
Two fluorine atoms: These will produce a strong signal in ¹⁹F NMR and will couple with nearby carbon and hydrogen atoms, influencing their respective spectra.
-
Symmetry: The 3,5-difluorophenyl ring possesses a C₂ axis of symmetry, which will simplify its NMR signature by making the two fluorine atoms (and certain carbons/hydrogens) chemically equivalent.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Expected Mass Spectrum
While experimental data is not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated. This data is invaluable for confirming the compound's presence in a high-resolution mass spectrometry (HRMS) analysis, typically conducted via electrospray ionization (ESI).
| Adduct | Predicted m/z |
| [M+H]⁺ | 206.07759 |
| [M+Na]⁺ | 228.05953 |
| [M+NH₄]⁺ | 223.10413 |
| [M+K]⁺ | 244.03347 |
| [M-H]⁻ | 204.06303 |
| Table 1: Predicted m/z values for common adducts of this compound. The protonated molecule [M+H]⁺ is often the most abundant ion in ESI positive mode. Data sourced from PubChemLite. |
Under electron ionization (EI), the molecular ion (M⁺˙) would be expected at m/z ≈ 205. Subsequent fragmentation would likely involve the loss of small molecules or radicals, providing clues to the structure. Key expected fragments include those from the cleavage of the C-N bond or the bond between the two aromatic rings.
Protocol for Mass Spectrometry Analysis
The choice of ionization technique is critical. ESI is a "soft" technique ideal for confirming molecular weight, while EI is a "hard" technique used to induce fragmentation for structural elucidation.
Figure 1: General workflow for MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Expected IR Absorption Bands
The IR spectrum of this compound will be dominated by vibrations from its primary amine and aromatic ring systems.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Notes |
| N-H (Amine) | ~3450 and ~3350 | Asymmetric & Symmetric Stretch | The presence of two distinct bands in this region is a hallmark of a primary (-NH₂) amine. |
| N-H (Amine) | ~1620 | Scissoring (Bend) | Confirms the primary amine group. |
| C-N (Aromatic Amine) | ~1330-1250 | Stretch | The bond's partial double-bond character in aromatic systems shifts it to a higher frequency. |
| C-H (Aromatic) | > 3000 | Stretch | Multiple sharp bands are expected just above 3000 cm⁻¹. |
| C=C (Aromatic) | ~1600 and ~1475 | Ring Stretch | Two or more sharp bands are characteristic of aromatic rings. |
| C-F (Aryl Fluoride) | ~1300-1100 | Stretch | A strong, characteristic absorption band is expected in this region. |
| C-H (Aromatic) | ~900-675 | Out-of-Plane Bend | The pattern of these bands can give clues about the substitution pattern on the aromatic rings. |
Table 2: Expected characteristic IR absorption bands for this compound.
Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common, convenient method for obtaining IR spectra of solid samples.
Figure 2: Workflow for acquiring an ATR-IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number, environment, and connectivity of protons.
-
Amine Protons (-NH₂): A broad singlet is expected, likely in the 3.5-5.0 ppm range. Its chemical shift can be highly dependent on solvent and concentration. This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.
-
Aromatic Protons (Ar-H): Seven protons are distributed across two different ring systems, leading to a complex pattern in the aromatic region (~6.5-7.5 ppm).
-
Aniline Ring (4 Protons): These protons will appear as complex multiplets due to coupling with each other.
-
3,5-Difluorophenyl Ring (3 Protons):
-
The proton at the 4'-position (H-4') will appear as a triplet of triplets (tt) due to coupling to the two equivalent fluorine atoms (~JHF ≈ 8-10 Hz) and the two equivalent H-2'/H-6' protons (~JHH ≈ 2-3 Hz).
-
The two equivalent protons at the 2'- and 6'-positions (H-2'/H-6') will appear as a doublet of triplets (dt) due to coupling to H-4' (~JHH ≈ 2-3 Hz) and the fluorine at the 3'- or 5'-position (~JHF ≈ 6-8 Hz).
-
-
¹³C NMR Spectroscopy
Due to the molecule's lack of symmetry, 12 distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons: All 12 carbons are expected to appear in the range of ~100-165 ppm.
-
Carbon-Fluorine Coupling: Carbons in the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms.
-
C-3' and C-5' (carbons bearing fluorine) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).
-
C-2', C-6', and C-4' will show smaller two- and three-bond coupling constants (²JCF, ³JCF).
-
C-1' (the carbon attached to the aniline ring) will also show a small coupling constant.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.
-
Chemical Shift: Since the two fluorine atoms are chemically equivalent due to the ring's symmetry, a single signal is expected. For aryl fluorides, this signal typically appears in the range of -100 to -140 ppm relative to CFCl₃.
-
Coupling: This signal will be split into a triplet (t) due to coupling with the two adjacent protons (H-2' and H-6') with a coupling constant of ~JHF ≈ 6-8 Hz.
Protocol for NMR Spectroscopy
Figure 3: Standard workflow for NMR data acquisition.
Conclusion and Best Practices
The comprehensive spectroscopic characterization of a novel compound like this compound is a systematic process. While publicly available experimental data for this specific molecule is currently lacking, a robust analytical strategy can be formulated based on established principles and data from related structures. By employing the high-quality acquisition protocols outlined in this guide for Mass Spectrometry, IR Spectroscopy, and multinuclear NMR (¹H, ¹³C, ¹⁹F), researchers can confidently elucidate its structure. The expected spectral features—including the molecular ion, characteristic IR stretches, and distinct NMR patterns arising from fluorine coupling—provide a clear roadmap for data interpretation. Every protocol described herein represents a self-validating system, ensuring that the data acquired is both accurate and reliable, upholding the highest standards of scientific integrity.
References
An In-Depth Technical Guide to 3',5'-Difluoro-[1,1'-biphenyl]-2-amine (CAS 873056-60-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Difluoro-[1,1'-biphenyl]-2-amine, with CAS registry number 873056-60-1, is a fluorinated aromatic amine that serves as a crucial intermediate in organic synthesis. While not extensively studied as a final bioactive molecule, its structural motifs—the biphenyl scaffold and the 3,5-difluoroaniline core—are of significant interest in medicinal and agrochemical research. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties and biological activity, making this compound a valuable building block for the synthesis of novel therapeutic agents and specialized chemicals.[1] This guide provides a comprehensive overview of its properties, synthesis, potential applications, and suppliers.
Physicochemical Properties
The properties of 3',5'-Difluoro-[1,1'-biphenyl]-2-amine are dictated by its biphenyl structure, which provides a rigid scaffold, and the electron-withdrawing nature of the two fluorine atoms on one of the phenyl rings.
| Property | Value | Source |
| CAS Number | 873056-60-1 | N/A |
| Molecular Formula | C₁₂H₉F₂N | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | Typically ≥97% | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |
Note: Some properties are based on supplier data and may vary.
Synthesis and Manufacturing
The most common and versatile method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester. For 3',5'-Difluoro-[1,1'-biphenyl]-2-amine, a plausible and efficient synthetic route involves the coupling of 2-bromoaniline with 3,5-difluorophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: 2-Bromoaniline + 3,5-Difluorophenylboronic acid → 3',5'-Difluoro-[1,1'-biphenyl]-2-amine
Reagents and Materials:
-
2-Bromoaniline
-
3,5-Difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (or another suitable solvent system)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
To a round-bottom flask, add 2-bromoaniline (1.0 mmol), 3,5-difluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3',5'-Difluoro-[1,1'-biphenyl]-2-amine.[6]
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium catalyst is essential for the cross-coupling reaction. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base is required for the transmetalation step of the Suzuki-Miyaura reaction.
-
Inert Atmosphere: The palladium catalyst in its active form is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
References
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-(3,5-Difluorophenyl)aniline: Structure, Properties, and Applications
Executive Summary
2-(3,5-Difluorophenyl)aniline is a fluorinated biaryl amine that has emerged as a crucial building block in modern synthetic chemistry, particularly within the fields of drug discovery and materials science. Its unique structural arrangement, featuring a 2-aminobiphenyl core with two fluorine atoms positioned meta to the phenyl-phenyl bond, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, reactivity, and applications. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Chemical Identity and Structure
The foundational aspect of any chemical entity is its unambiguous identification. This compound is a biaryl system where an aniline ring is substituted at the 2-position with a 3,5-difluorophenyl group. This substitution pattern creates a molecule with a specific three-dimensional conformation and electronic distribution that dictates its reactivity and utility.
The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3',5'-Difluoro-[1,1'-biphenyl]-2-amine | [1] |
| Common Synonym | This compound | [1][2] |
| CAS Number | 873056-60-1 | [1][2] |
| Molecular Formula | C₁₂H₉F₂N | [1][2] |
| Molecular Weight | 205.20 g/mol | [1][2] |
| MDL Number | MFCD12779847 | [2] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of a molecule are paramount for its practical application in synthesis and analysis. While comprehensive experimental data for this specific isomer is not broadly published, the following table consolidates available and predicted data.
| Property | Value | Notes |
| Appearance | White to yellowish solid/powder | General observation for similar compounds. |
| Melting Point | Not reported | Data for isomers vary; e.g., 3,5-difluoroaniline melts at 37-41 °C.[3][4] |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
| Storage | Sealed in dry, Room Temperature | Recommended for stability and to prevent degradation.[1] |
| pKa (Predicted) | ~2.57 | The electron-withdrawing nature of the fluorine atoms decreases the basicity of the aniline nitrogen compared to aniline (pKa ~4.6).[4] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation for organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). The protons on the aniline ring will be influenced by the amino group and the adjacent difluorophenyl ring. The protons on the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms.
-
¹³C NMR: The carbon spectrum will display 12 distinct signals in the aromatic region. The carbons bonded to fluorine will show characteristic large one-bond C-F coupling constants (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum is a key identifier and should show a single resonance for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the two adjacent aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z = 205.07, corresponding to the exact mass of the C₁₂H₉F₂N molecule.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹).
Synthesis and Manufacturing
The synthesis of this compound typically relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being the most common and efficient approach. This reaction creates the pivotal C-C bond between the two aromatic rings.
Caption: General Suzuki-Miyaura coupling workflow for synthesis.
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of this compound. The choice of reactants (boronic acid vs. halide) can be interchanged.
Causality: The palladium catalyst is essential as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bond. The base is required to activate the boronic acid for the transmetalation step. A biphasic solvent system (like toluene/water) or an ethereal solvent (like dioxane) is commonly used to dissolve both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3,5-difluorophenylboronic acid (1.0 eq), 2-bromoaniline (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Reagent Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Introduction: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from its distinct reactive sites. The amine group and the aromatic rings provide handles for extensive chemical modification.
Caption: Key reactive sites and derivatization pathways.
Applications in Drug Discovery
The 2-aminobiphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules. The introduction of the 3,5-difluoro substitution pattern offers several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation by Cytochrome P450 enzymes, which can increase the half-life of a drug candidate.[5]
-
Modulation of pKa: The electron-withdrawing fluorine atoms lower the basicity of the aniline nitrogen, which can prevent unwanted protonation at physiological pH and improve cell permeability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.[5]
This moiety is a key component in the development of various therapeutic agents, particularly kinase inhibitors, where the aniline nitrogen often forms a critical hydrogen bond in the hinge region of the enzyme's active site.[6] The 2-substituted aniline scaffold has been widely utilized in the development of anti-tumor drugs.[7]
Applications in Materials Science
Beyond pharmaceuticals, the fluorinated biphenyl structure is valuable in materials science.[6] Its incorporation into polymers or small molecules can influence electronic, optical, and thermal properties, making it relevant for the synthesis of specialty materials used in electronics and coatings.[6]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Statements (Typical for Anilines): While specific GHS classifications for this compound are not universally available, related anilines are often classified as harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction. Aniline derivatives are often treated as potential mutagens or carcinogens.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a high-value chemical intermediate with a unique and advantageous substitution pattern. Its synthesis is readily achieved through robust cross-coupling methods, and its functional handles allow for diverse chemical modifications. The strategic placement of fluorine atoms provides a powerful tool for medicinal chemists to enhance the metabolic stability and binding properties of drug candidates. As research in targeted therapeutics and advanced materials continues to evolve, the demand for precisely functionalized building blocks like this compound is certain to grow, solidifying its role as a cornerstone of modern chemical synthesis.
References
- 1. This compound - CAS:873056-60-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 873056-60-1 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. 3,5-Difluoroaniline | 372-39-4 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability | MDPI [mdpi.com]
- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of Difluoroaniline Derivatives in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery, fundamentally altering the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Among fluorinated motifs, difluoroaniline derivatives have emerged as exceptionally versatile building blocks, prized for their ability to confer enhanced metabolic stability, modulate physicochemical properties, and improve target binding affinity.[3][4] This guide provides a comprehensive technical overview of the applications of difluoroaniline derivatives across key therapeutic areas. We will explore the mechanistic rationale behind their use, detail structure-activity relationships, and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this powerful chemical scaffold.
The Fluorine Advantage: Physicochemical Rationale for Difluoroaniline
The utility of difluoroaniline in drug design is rooted in the fundamental properties of the fluorine atom. As the most electronegative element, its introduction into an aniline ring system imparts profound, predictable, and advantageous changes.[4]
-
Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol). Placing fluorine atoms at positions susceptible to cytochrome P450-mediated oxidative metabolism, particularly on aromatic rings, effectively blocks this pathway, thereby increasing the drug's half-life and oral bioavailability.[4]
-
Modulation of pKa: Fluorine's powerful electron-withdrawing inductive effect significantly lowers the pKa of the aniline nitrogen.[3] This reduction in basicity means the molecule is less likely to be protonated at physiological pH, which can enhance membrane permeability and cellular uptake.[3][5]
-
Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions with biological targets, including dipole-dipole, electrostatic, and even weak hydrogen bonds. These interactions can lead to a significant increase in binding affinity and target selectivity.[1][5]
-
Conformational Control & Lipophilicity: Strategic placement of fluorine can alter the conformational preferences of a molecule, locking it into a bioactive conformation. Furthermore, fluorination generally increases lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
Caption: Key physicochemical effects of difluoroaniline substitution.
Application Showcase: Difluoroaniline Derivatives in Action
The theoretical advantages of difluoroanilines translate into tangible successes across multiple therapeutic domains. These scaffolds are not merely incremental improvements but often serve as the cornerstone for developing novel, high-efficacy drug candidates.
Anticancer Agents: Precision Targeting of Kinases
The field of oncology has been revolutionized by kinase inhibitors, and difluoroaniline derivatives are prevalent motifs in this class.[6][7] Kinases are crucial enzymes in cell signaling pathways that, when dysregulated, can drive uncontrolled cell proliferation.[6] The difluorophenyl group often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase's ATP-binding pocket while the fluorine atoms enhance potency and selectivity.[8]
Case Study: Targeting Receptor Tyrosine Kinases (RTKs) Many anticancer compounds derived from halogenated anilines function by inhibiting RTKs, which are crucial for cancer cell growth and proliferation.[9] The difluoroaniline moiety can anchor the inhibitor in the ATP-binding site, blocking the downstream signaling cascade that leads to cell division and survival.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Table 1: Anticancer Activity of Halogenated Aniline Derivatives While specific data for 3,6-dichloro-2,4-difluoroaniline derivatives are limited, the broader class of halogenated anilines shows significant potential.[9]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | A431 (Epidermoid Carcinoma) | 0.08 - 1.2 | [9] |
| 1,2,6-Thiadiazinone Derivatives | Bladder, Prostate, Pancreatic, Breast | Low single-digit µM | [9] |
| 2,4-Diaminoquinazoline Derivatives | MCF-7, HCT-116, HepG2 | Not Specified | [9] |
Experimental Protocol: MTT Assay for Cell Viability The antiproliferative activity of synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the difluoroaniline test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Agents: A New Generation of Antibiotics
Difluoroaniline derivatives are key intermediates in the synthesis of potent antimicrobial agents.[10] The fluoroquinolone class of antibiotics, for example, often incorporates a fluorinated aniline precursor.[11] The fluorine atoms enhance bacterial cell wall penetration and inhibit key enzymes like DNA gyrase, which are essential for bacterial replication.
Recent studies have also explored trifluoro-anilines against various pathogenic bacteria, such as Vibrio species.[12][13] These compounds have demonstrated both antibacterial and antibiofilm properties, disrupting bacterial membranes and reducing the expression of virulence factors.[12]
Table 2: Antimicrobial Activity of Trifluoro-Aniline Derivatives against Vibrio Species
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 | [12] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | [12] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. harveyi | 50 | [12][13] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 100 | [12][13] |
Central Nervous System (CNS) Agents: Crossing the Blood-Brain Barrier
Developing drugs for neurodegenerative disorders like Alzheimer's and Parkinson's disease is challenging, largely due to the impermeability of the blood-brain barrier (BBB).[14][15] The increased lipophilicity and reduced basicity conferred by difluoro-substitution can enhance a molecule's ability to cross the BBB.[1] Consequently, difluoroaniline derivatives are valuable scaffolds for developing drugs targeting neurological and cardiovascular conditions.[16] For instance, they are used as intermediates in the synthesis of compounds that act as 5-HT6 receptor ligands or tau protein kinase-1 (TPK1) inhibitors, both of which are promising targets for treating cognitive disorders.[14][17]
Synthesis and Workflow
The availability of difluoroaniline building blocks is critical for their application in drug discovery. Various isomers, such as 2,4-, 2,6-, and 3,5-difluoroaniline, serve as versatile starting materials.[16][18][19]
General Synthetic Workflow A common route to synthesize more complex pharmaceutical intermediates involves a coupling reaction with a difluoroaniline core. This workflow illustrates the synthesis of a quinoline derivative, a common scaffold in medicinal chemistry, starting from 3,4-difluoroaniline.[11][20]
Caption: General workflow for synthesis of a fluoroquinolone precursor.
Experimental Protocol: Synthesis of 3,6-Dichloro-2,4-difluoroaniline (Illustrative) This protocol for a related polychlorofluoroaniline can be adapted and demonstrates a common industrial approach involving reduction and dechlorination.[21]
-
Reactor Setup: Charge a suitable pressure reactor with a starting material (e.g., a corresponding nitrobenzene derivative), a catalyst such as Raney-Nickel (as a 50% aqueous slurry), and a solvent like methanol.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-15 kg/cm ²).
-
Reaction: Heat the reaction mixture to 120°C and maintain for 25-30 hours with vigorous stirring. During this time, the reduction of the nitro group to an amine and any desired dechlorination will occur.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a bed of Celite to safely remove the Raney-Ni catalyst.
-
Concentration & Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be purified by an appropriate method, such as high vacuum distillation or column chromatography.
Conclusion and Future Perspectives
Difluoroaniline derivatives represent a validated and highly effective class of building blocks in medicinal chemistry. Their ability to predictably modulate key drug properties—enhancing metabolic stability, tuning pKa, and increasing binding affinity—has secured their role in the development of treatments for cancer, infectious diseases, and CNS disorders.[3][22] As synthetic methodologies for late-stage fluorination become more advanced, the strategic incorporation of the difluoroaniline motif will undoubtedly expand, leading to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this scaffold is a promising avenue for addressing unmet medical needs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labiotech.eu [labiotech.eu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. innospk.com [innospk.com]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. | BioWorld [bioworld.com]
- 15. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]
- 18. chemimpex.com [chemimpex.com]
- 19. ajrconline.org [ajrconline.org]
- 20. Diflomotecan - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. nbinno.com [nbinno.com]
The Strategic Incorporation of Fluorine in Aniline Scaffolds: A Guide to Unlocking Diverse Biological Activities
Introduction: The Fluorine Factor in Modulating Biological Activity
The introduction of fluorine into aniline frameworks is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This guide provides an in-depth technical exploration of the profound impact of fluorination on the biological activities of aniline compounds, offering insights for researchers, scientists, and drug development professionals. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to significant enhancements in a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3][4][5]
The strategic placement of fluorine can alter the basicity (pKa) and lipophilicity (logP) of the aniline moiety, critical parameters that dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, which can influence its ionization state within a biological target's binding pocket.[6] Furthermore, the exceptional strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes, a key strategy for enhancing a drug's half-life.[6] This guide will delve into the diverse biological activities unlocked by these modifications, from combating microbial infections and cancer to protecting crops.
Antimicrobial Activity: A New Frontier in Combating Resistance
Fluorinated aniline derivatives have emerged as promising candidates in the fight against microbial resistance.[7] Their structural versatility allows for modifications that enhance their efficacy against a wide range of bacterial species.[7] Trifluoromethylated anilines, in particular, have demonstrated significant antibacterial and antibiofilm properties.[8]
A key mechanism of action for some fluorinated antimicrobial agents is the induction of reactive oxygen species (ROS), which leads to bacterial cell death.[7] These compounds can also cause notable destruction to the bacterial cell membrane.[7][8] For instance, certain trifluoro-anilines have been shown to exhibit bactericidal activity against Vibrio parahaemolyticus within 30 minutes of exposure.[7][8] In addition to direct killing, these compounds can also reduce the expression of virulence factors such as motility, protease activity, and hemolysis.[7][8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's effectiveness and is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2]
Broth Microdilution Method:
-
Preparation of Stock Solution: Dissolve the fluorinated aniline compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth). This creates a range of concentrations to be tested.
-
Inoculation: Prepare a standardized bacterial suspension (typically ~5×10^5 CFU/mL). Inoculate each well of the microtiter plate with a defined volume of this suspension.[2]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[2]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.[2][9]
Anticancer Properties: Targeting Key Signaling Pathways
Fluorinated anilines are integral to the structure of many potent anticancer agents.[9][10] Anilinoquinazolines and anilinoquinolines, for example, often derive their anticancer effects from the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][11][12][13] These receptors play a crucial role in tumor growth, proliferation, and angiogenesis.[9] The quinazoline scaffold provides essential hydrogen bonding interactions with the kinase hinge region, while the fluorinated aniline moiety often occupies a hydrophobic pocket, with the fluorine atom contributing to enhanced binding affinity.[14][15]
The introduction of fluorine can significantly impact the inhibitory potency (IC50) of these compounds.[10][16] For instance, studies on fluorinated aminophenylhydrazines have shown that compounds with a higher number of fluorine atoms can exhibit stronger cytotoxic effects on lung cancer cell lines.[10][16] The mechanism of cell death induced by these compounds is often apoptosis, as evidenced by the expression of cleaved caspase-3 and morphological changes such as chromatin condensation.[10][16]
Data on Anticancer Activity
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 | [9] |
| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 | [9] |
| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 | [9] |
| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 | [9] |
| Compound 6 | A549 (Lung) | 0.64 | Doxorubicin | Not specified | [10][16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.[17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[17]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated aniline compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[19][20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Applications in Agrochemicals: Enhancing Crop Protection
Fluorinated anilines are indispensable intermediates in the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides.[21][22] The inclusion of fluorine can enhance the biological activity, metabolic stability, and target specificity of these crop protection agents.[22]
Herbicides
3-Chloro-4-fluoroaniline is a key building block for picolinic acid herbicides.[22][23] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf weeds.[23] The 3-chloro-4-fluorophenyl moiety significantly enhances the herbicidal efficacy of these molecules.[23]
Insecticides
Fluorinated anilines are used in the synthesis of anthranilic diamide insecticides.[22] These compounds have a novel mode of action, targeting the insect ryanodine receptor (RyR).[7][9][22] Activation of the RyR leads to the uncontrolled release of intracellular calcium, resulting in muscle contraction, paralysis, and ultimately, the death of the insect.[9][24][25] These insecticides show high selectivity for insect RyRs over mammalian receptors.[7][22]
Fungicides
3-Chloro-4-fluoroaniline is also a valuable synthon for pyrazole carboxamide fungicides.[22] This class of fungicides acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[26][27][28][29][30]
Physicochemical Properties and Metabolic Stability
As previously mentioned, the introduction of fluorine significantly impacts the pKa and logP of aniline derivatives.[6] These parameters are crucial for predicting a compound's behavior in biological systems.
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 3.26 (Predicted) | 1.50 |
| 3,4-Difluoroaniline | 3,4-F₂C₆H₃NH₂ | ~3.5 (Predicted) | 1.60 |
Note: Experimental conditions for pKa and logP determination can vary. Predicted values are based on computational models.[6]
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[1][10][31][32]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and the fluorinated aniline test compound.[10]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[10]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.
Conclusion
The strategic incorporation of fluorine into the aniline scaffold provides a powerful tool for modulating biological activity. By leveraging the unique properties of fluorine, researchers can fine-tune the physicochemical and pharmacokinetic properties of molecules to develop novel and effective pharmaceuticals and agrochemicals. The experimental protocols and data presented in this guide offer a framework for the rational design and evaluation of fluorinated aniline compounds, paving the way for future innovations in drug discovery and crop protection.
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The Strategic Imperative of Fluorine in Modern Drug Design: A Technical Guide
Abstract
The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, transforming the landscape of small molecule drug design. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine, moving beyond a simple recitation of its effects to a nuanced analysis of the underlying physicochemical principles. We will dissect how this small but powerful atom can be leveraged to overcome common drug development hurdles, including poor metabolic stability, low binding affinity, and unfavorable pharmacokinetic profiles. Through a combination of mechanistic explanations, illustrative case studies, detailed experimental protocols, and visual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the expert knowledge required to rationally design and implement fluorination strategies for the next generation of therapeutics.
The Unique Physicochemical Profile of Fluorine: More Than Just an Atom
Fluorine's remarkable influence in drug design stems from a unique combination of its intrinsic properties. It is the most electronegative element, yet it is only slightly larger than a hydrogen atom (Van der Waals radius of 1.47 Å versus 1.20 Å for hydrogen). This allows it to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without a significant steric clash, while profoundly altering the electronic properties of the molecule.[1][2] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that is central to its role in enhancing metabolic stability.[2][3]
These fundamental properties give rise to a cascade of effects that medicinal chemists can strategically exploit:
-
Metabolic Stability: Blocking sites of oxidative metabolism.[4]
-
Binding Affinity: Modulating interactions with the target protein.[1]
-
Physicochemical Properties: Influencing lipophilicity, pKa, and membrane permeability.[5]
-
Conformational Control: Dictating the three-dimensional shape of a molecule.[4]
The following sections will delve into each of these areas, providing the scientific rationale and practical considerations for harnessing the power of fluorine.
Enhancing Metabolic Stability: The "Metabolic Shield"
A primary challenge in drug development is preventing the rapid breakdown of a drug by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[6] Fluorine substitution is a powerful and widely used strategy to "shield" metabolically vulnerable positions on a drug candidate.[1][4]
Mechanism of Metabolic Blocking
The high strength of the C-F bond makes it significantly more resistant to oxidative cleavage by CYP enzymes compared to a carbon-hydrogen (C-H) bond.[1][3] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, chemists can effectively block this metabolic pathway, leading to a longer drug half-life and improved oral bioavailability.[4][7] This is particularly effective at benzylic or allylic positions, which are prone to hydroxylation.[4][7]
Workflow for Assessing Metabolic Stability
A common workflow to evaluate the impact of fluorination on metabolic stability involves in vitro assays using liver microsomes, which are rich in CYP enzymes.
Caption: Workflow for evaluating metabolic stability.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life.
Modulating Target Binding Affinity: A Game of Electronics and Conformation
The introduction of fluorine can have a profound impact on a drug's binding affinity for its target protein.[1] This can occur through direct interactions with the protein or indirectly by altering the molecule's electronic properties or conformational preferences.[1][4]
Direct Interactions: The Polar C-F Bond
The highly polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions with the protein backbone or amino acid side chains.[4][8] While the fluorine atom is a weak hydrogen bond acceptor, these other non-covalent interactions can contribute significantly to binding affinity.[4][8]
pKa Modulation: Fine-Tuning Ionization
Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of nearby basic functional groups, such as amines.[4][9] This can be a crucial tool for optimizing a drug's properties. For instance, reducing the basicity of an amine can decrease its ionization at physiological pH, which can improve its ability to cross cell membranes.[1][9] However, this must be balanced, as some binding interactions rely on the protonated state of the amine.
The impact of fluorination on pKa can be quantified using standard analytical techniques.
| Compound Modification | Typical pKa Shift | Primary Consequence |
| Fluorine on an aromatic ring para to an aniline | Decreases pKa of the amine | Weaker base |
| Fluorine on an alkyl chain beta to an amine | Decreases pKa of the amine | Weaker base |
| Fluorine on an aromatic ring para to a phenol | Increases pKa of the phenol | Weaker acid |
Data synthesized from principles described in cited literature.[9][10]
Conformational Control: The Gauche Effect
The presence of a polar C-F bond can influence the preferred three-dimensional shape (conformation) of a molecule through an electronic interaction known as the gauche effect.[3][4] This effect can stabilize a specific conformation that is optimal for binding to the target protein, thereby enhancing potency and selectivity.[4][7] For example, gem-difluorination (the introduction of two fluorine atoms on the same carbon) has been shown to induce a specific ring pucker in cyclic scaffolds, leading to improved binding affinity in kinase inhibitors.[7]
Caption: Impact of fluorine on molecular conformation.
Tailoring Physicochemical Properties: The Lipophilicity Dilemma
Lipophilicity, often measured as LogP or LogD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's effect on lipophilicity is highly context-dependent.[7][11]
-
Aromatic Fluorination: Replacing a hydrogen with a fluorine on an aromatic ring generally increases lipophilicity.[12]
-
Aliphatic Fluorination: The effect on an alkyl chain is more complex. While a single fluorine may slightly increase lipophilicity, increasing the degree of fluorination (e.g., a trifluoromethyl group) can sometimes decrease lipophilicity in certain contexts.[11][12]
This ability to fine-tune lipophilicity allows medicinal chemists to optimize a drug's ability to cross cell membranes and reach its target, while avoiding issues associated with excessive lipophilicity, such as poor solubility and off-target toxicity.[7][12]
Bioisosteric Replacement: A Strategic Swap
The concept of bioisosterism, where one functional group can be replaced by another with similar properties, is a powerful tool in drug design.[13] Fluorine and fluorinated groups are versatile bioisosteres for a variety of functionalities.[14][15]
| Original Group | Fluorinated Bioisostere | Rationale for Replacement |
| Hydrogen (-H) | Fluorine (-F) | Increase metabolic stability, alter electronics.[15] |
| Hydroxyl (-OH) | Fluorine (-F) | Remove hydrogen bond donor capability, improve membrane permeability.[16] |
| Methyl (-CH3) | Trifluoromethyl (-CF3) | Increase metabolic stability, alter lipophilicity and electronic properties.[17] |
| Carbonyl (C=O) | Difluoromethylene (-CF2-) | Mimic the steric and electronic properties of the carbonyl group while being metabolically stable.[14] |
Case Study: The Success of a Fluorinated Drug
A prominent example of the successful application of fluorine in drug design is Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers. The inclusion of a 4-fluorophenoxy substituent was crucial for its development. This fluorinated group enhanced binding affinity and improved the pharmacokinetic profile of the drug.[7] Structural studies revealed that the fluorine atom stabilizes interactions within a hydrophobic pocket of the BTK enzyme, thereby increasing selectivity.[7]
The Other Side of the Coin: Potential Liabilities of Fluorination
While highly beneficial, the use of fluorine is not without potential downsides. The high bond strength of the C-F bond does not render it completely inert. In certain molecular contexts, defluorination can occur, leading to the release of fluoride ions, which can be toxic at high concentrations.[18] For example, long-term use of the antifungal drug voriconazole has been linked to increased plasma fluoride levels and skeletal issues.[18] Furthermore, metabolism of some fluorinated compounds can lead to the formation of toxic metabolites like fluoroacetic acid.[3] Therefore, a thorough understanding of the potential metabolic pathways and chemical stability of fluorinated drug candidates is essential.
The Future of Fluorine in Drug Discovery
The role of fluorine in drug design continues to evolve. Advances in synthetic chemistry are providing new and more efficient ways to introduce fluorine and fluorinated motifs into complex molecules, including late-stage fluorination techniques.[19][20] The use of fluorine-18 in Positron Emission Tomography (PET) imaging is also a rapidly growing area, enabling researchers to visualize the distribution and target engagement of drugs in vivo.[1][5] As our understanding of the subtle and context-dependent effects of fluorine deepens, its strategic application will undoubtedly lead to the development of safer and more effective medicines.
References
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- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthetic Fluorination Methodology — Altmaniacs [altmaniacs.com]
An In-Depth Technical Guide to the Synthesis of 2-(3,5-Difluorophenyl)aniline Precursors
This guide provides a comprehensive overview of the synthetic strategies for preparing 2-(3,5-difluorophenyl)aniline, a key intermediate in the development of various pharmaceutical agents. The content is structured to provide not only procedural details but also a deep understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt these methods for their specific needs.
Introduction: The Significance of this compound
The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific incorporation of a 3,5-difluorophenyl moiety can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This makes this compound a highly sought-after precursor for drug candidates targeting a range of therapeutic areas. This guide will explore the two predominant and robust palladium-catalyzed cross-coupling methodologies for the synthesis of this valuable compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Strategic Approaches to the Synthesis of this compound
The construction of the C-C or C-N bond that forms the biaryl linkage is the cornerstone of synthesizing this compound. The choice between the Suzuki-Miyaura and Buchwald-Hartwig reactions often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.
I. The Suzuki-Miyaura Coupling Approach: Forging the Carbon-Carbon Bond
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, particularly for the synthesis of biaryls.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2][3] For the synthesis of this compound, this translates to the coupling of a 2-haloaniline with 3,5-difluorophenylboronic acid.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-haloaniline (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the 3,5-difluorophenylboronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
1. Preparation of 2-Haloaniline Precursors
The choice of a 2-haloaniline, typically 2-bromoaniline or 2-chloroaniline, is a critical first step.
-
Synthesis of 2-Bromoaniline: A common laboratory-scale synthesis involves the reduction of 2-bromonitrobenzene. A classic method starts from ortho-nitroaniline, which undergoes diazotization followed by a Sandmeyer reaction to yield ortho-bromo-nitrobenzene. This intermediate is then reduced using iron powder and an acid, such as hydrobromic acid or hydrochloric acid.[5] An alternative approach involves the direct bromination of aniline, though this can lead to a mixture of ortho and para isomers, requiring careful purification.[6]
-
Synthesis of 2-Chloroaniline: Similar to its bromo-counterpart, 2-chloroaniline is often prepared by the reduction of 2-chloronitrobenzene.[4][7] This reduction can be efficiently carried out using iron powder in the presence of an acid.[7] For purification, steam distillation is an effective method to isolate the volatile 2-chloroaniline from non-volatile impurities.[4]
2. Synthesis of 3,5-Difluorophenylboronic Acid
This crucial reagent can be synthesized from 1-bromo-3,5-difluorobenzene. The process involves a Grignard reaction or, more commonly, a lithium-halogen exchange followed by reaction with a borate ester.
-
From 1-Bromo-3,5-difluorobenzene: The synthesis typically involves the reaction of 1-bromo-3,5-difluorobenzene with an organolithium reagent, such as n-butyllithium, at low temperatures to form the corresponding aryllithium species. This is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.[8]
| Parameter | Condition |
| Reactants | 2-Bromoaniline (1.0 equiv), 3,5-Difluorophenylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂/SPhos (0.02 equiv) |
| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene |
| Temperature | 80-100 °C |
| Time | 12-24 hours |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 2-bromoaniline, 3,5-difluorophenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
II. The Buchwald-Hartwig Amination Approach: Constructing the Carbon-Nitrogen Bond
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, providing an alternative route to this compound.[9] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[9] For our target molecule, this translates to the coupling of aniline with 1-bromo-3,5-difluorobenzene.
The catalytic cycle of the Buchwald-Hartwig amination also proceeds through a series of well-defined steps involving a palladium catalyst.[9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 1-bromo-3,5-difluorobenzene (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: Aniline (R₂NH) coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium amide intermediate.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond in the product (Ar-NR₂) and regenerating the Pd(0) catalyst.
1. Preparation of 1-Bromo-3,5-difluorobenzene
This starting material is commercially available but can also be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction.[10][11]
-
From 3,5-Difluoroaniline: The synthesis involves the diazotization of 3,5-difluoroaniline with sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures. The resulting diazonium salt is then treated with copper(I) bromide to yield 1-bromo-3,5-difluorobenzene.[10][12]
2. Aniline
Aniline is a readily available commercial reagent.
| Parameter | Condition |
| Reactants | 1-Bromo-3,5-difluorobenzene (1.0 equiv), Aniline (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (0.01 equiv) |
| Ligand | XPhos (0.02 equiv) or BINAP (0.02 equiv) |
| Base | NaOt-Bu (1.4 equiv) or K₃PO₄ (2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Time | 12-24 hours |
Step-by-Step Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the solvent, followed by 1-bromo-3,5-difluorobenzene and aniline.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Workflow Overview: A Comparative Summary
Conclusion: A Versatile Toolkit for a Key Intermediate
The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Buchwald-Hartwig methodologies offer robust and high-yielding pathways to this valuable precursor. The choice of synthetic route will ultimately be guided by factors such as the availability and cost of starting materials, the scale of the reaction, and the specific functional groups present in more complex substrates. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are paramount to achieving successful and reproducible outcomes in the synthesis of this important building block for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. How synthesis 2 bromo aniline | Filo [askfilo.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. 1-Bromo-3,5-difluorobenzene | 461-96-1 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
Reactivity of the C-F bond in difluorophenyl derivatives
<__ in-progress_ long-running-operation_ parent: 2024-07-26-06-21-48-261546 __>## Unlocking the Inert: A Technical Guide to the Reactivity of the C-F Bond in Difluorophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, has long been considered a bastion of chemical inertness.[1][2][3] This stability, however, belies a rich and increasingly accessible reactivity, particularly within the context of polyfluorinated aromatic systems like difluorophenyl derivatives. In the pharmaceutical and agrochemical industries, the incorporation of fluorine atoms is a well-established strategy to enhance metabolic stability, bioactivity, and lipophilicity.[4][5][6][7] Consequently, the selective functionalization of C-F bonds in readily available difluorophenyl building blocks represents a paramount challenge and a significant opportunity for the synthesis of novel, high-value molecules.[7][8] This guide provides an in-depth exploration of the principles and state-of-the-art methodologies for activating and functionalizing the C-F bond in difluorophenyl derivatives, offering field-proven insights for researchers at the forefront of chemical synthesis and drug discovery.
The Paradox of the C-F Bond: Strength and Latent Reactivity
The exceptional strength of the C-F bond, with a bond dissociation energy (BDE) of up to 130 kcal/mol, is a direct consequence of the high electronegativity of fluorine.[3] This creates a highly polarized bond with significant ionic character, contributing to its low reactivity under conventional conditions.[2][3] However, this inherent polarity also serves as a latent "activation handle." The electron-withdrawing nature of fluorine atoms acidifies aromatic C-H bonds and, crucially, renders the carbon atom of the C-F bond electrophilic and susceptible to nucleophilic attack, particularly when the aromatic ring is further activated by other electron-withdrawing groups.
The reactivity of C-F bonds in difluorophenyl derivatives is a nuanced interplay of several factors:
-
Position of Fluorine Atoms: The relative positioning of the two fluorine atoms (ortho, meta, or para) significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the C-F bonds.
-
Electronic Nature of Other Substituents: Electron-withdrawing groups enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack, while electron-donating groups have the opposite effect.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature is critical in overcoming the high activation energy associated with C-F bond cleavage.
Table 1: Bond Dissociation Energies (BDEs) of Relevant Bonds
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| C-F (in Fluorobenzene) | 526 | 125.7 |
| C-H (in Benzene) | 473 | 113.0 |
| C-Cl (in Chlorobenzene) | 406 | 97.0 |
| C-Br (in Bromobenzene) | 347 | 82.9 |
| C-I (in Iodobenzene) | 280 | 66.9 |
Data compiled from various sources, including the National Institute of Standards and Technology (NIST) Chemistry WebBook.[9]
Strategic Approaches to C-F Bond Activation in Difluorophenyl Derivatives
The activation and subsequent functionalization of C-F bonds in difluorophenyl derivatives can be broadly categorized into three major strategies, each with its own mechanistic underpinnings and synthetic utility.
Nucleophilic Aromatic Substitution (SNAr): A Classic Strategy Reimagined
The SNAr reaction is a cornerstone of C-F bond functionalization, particularly for electron-deficient fluoroarenes.[10][11] In difluorophenyl systems, the presence of two electron-withdrawing fluorine atoms facilitates nucleophilic attack, even without additional activating groups.
Causality in Experimental Design: The success of an SNAr reaction hinges on stabilizing the negatively charged intermediate, known as the Meisenheimer complex. The choice of a strong nucleophile and a polar aprotic solvent is paramount. The solvent must effectively solvate the cation of the nucleophilic salt without strongly interacting with the nucleophile itself, thereby maximizing its reactivity.
Regioselectivity: In unsymmetrically substituted difluorophenyl derivatives, the regioselectivity of nucleophilic attack is governed by both electronic and steric factors. Nucleophiles will preferentially attack the carbon atom that can best accommodate the negative charge in the Meisenheimer intermediate, which is typically para to an electron-withdrawing group.
Objective: To synthesize 4-(4-fluorophenyl)morpholine via nucleophilic aromatic substitution.
Materials:
-
1,4-Difluorobenzene
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-difluorobenzene (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-fluorophenyl)morpholine.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the substitution can be unequivocally determined by 2D NMR techniques if necessary.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Transition-Metal-Catalyzed C-F Bond Activation: Expanding the Synthetic Toolbox
Transition metal catalysis has revolutionized the field of C-F bond activation, enabling transformations that are not feasible through traditional methods.[12][13] These reactions often proceed under milder conditions and exhibit broader substrate scope and functional group tolerance.[12]
Key Mechanistic Steps:
-
Oxidative Addition: An electron-rich, low-valent transition metal complex (e.g., Ni(0), Pd(0)) inserts into the C-F bond, forming a high-valent metal-fluoride-aryl intermediate.[12][14]
-
Transmetalation (for cross-coupling): An organometallic reagent (e.g., Grignard, organoboron) transfers its organic group to the metal center.
-
Reductive Elimination: The two organic groups on the metal center couple, forming a new C-C or C-heteroatom bond and regenerating the active catalyst.
Causality in Catalyst Selection: The choice of metal and ligand is crucial for successful C-F bond activation. Nickel catalysts are often more effective than palladium for cleaving the strong C-F bond due to the formation of stronger Ni-F bonds.[14] Bulky, electron-rich phosphine ligands are commonly employed to promote the oxidative addition step and stabilize the catalytic species.
Objective: To synthesize a 2-fluoro-1,1'-biphenyl derivative via a nickel-catalyzed cross-coupling reaction.
Materials:
-
1,2-Difluorobenzene
-
Phenylmagnesium bromide (Grignard reagent)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line and glovebox techniques
Procedure:
-
In a glovebox, add NiCl₂ (5 mol%) and dppp (5 mol%) to a Schlenk flask.
-
Add anhydrous THF and stir to form the catalyst complex.
-
Add 1,2-difluorobenzene (1.0 eq) to the catalyst mixture.
-
Slowly add the phenylmagnesium bromide solution (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Self-Validation: The mono-substituted product should be the major component, which can be verified by GC-MS and NMR analysis. The regioselectivity is dictated by the initial oxidative addition of the C-F bond to the nickel center.
Caption: Experimental workflow for Nickel-Catalyzed Cross-Coupling.
Photoredox Catalysis: A Mild and Versatile Approach
Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond functionalization, offering mild reaction conditions and unique reactivity patterns.[15][16][17] This approach utilizes a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.[16]
Mechanism:
-
Excitation: The photocatalyst absorbs a photon of visible light, promoting it to an excited state.
-
Single-Electron Transfer (SET): The excited photocatalyst can be reductively or oxidatively quenched. In the context of C-F activation of difluorophenyl derivatives, a reductive quenching cycle is common, where an electron donor reduces the excited photocatalyst to a more potent reductant.
-
Radical Anion Formation: The highly reducing species donates an electron to the difluorophenyl substrate, forming a radical anion.
-
Fluoride Elimination: The radical anion undergoes fragmentation, cleaving a C-F bond to generate an aryl radical and a fluoride anion.
-
Radical Trapping: The aryl radical is then trapped by a suitable reaction partner to form the final product.
Causality in Reagent Selection: The choice of photocatalyst and electron donor is critical and must be tailored to the reduction potential of the difluorophenyl substrate. The reaction is often highly regioselective, with C-F bond cleavage occurring at the most electron-deficient position.[16]
The Influence of Fluorine Positioning on Reactivity
The relative positions of the fluorine atoms on the phenyl ring have a profound impact on the reactivity of the C-F bonds.
-
ortho-Difluorobenzene: The proximity of the two fluorine atoms creates a significant dipole moment and enhances the electrophilicity of the fluorinated carbons. The "ortho-fluorine effect" can also stabilize transition states in certain metal-catalyzed reactions.[18]
-
meta-Difluorobenzene: The electronic effects of the two fluorine atoms are additive, but less pronounced at the C-F bond positions compared to the ortho and para isomers.
-
para-Difluorobenzene: The symmetrical arrangement of the fluorine atoms leads to a high degree of electronic activation at the fluorinated carbons, making this isomer particularly susceptible to SNAr reactions at either C-F bond.
Applications in Drug Discovery and Development
The ability to selectively functionalize C-F bonds in difluorophenyl derivatives opens up new avenues for the synthesis of complex molecules with tailored properties for drug discovery.[4][19] Late-stage functionalization, where a C-F bond in a complex, drug-like molecule is modified in the final steps of a synthesis, is a particularly powerful application of these methodologies.[20] This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion and Future Outlook
The perception of the C-F bond as an unreactive entity is rapidly evolving. The development of sophisticated catalytic systems and a deeper understanding of the underlying reaction mechanisms have transformed C-F bonds from passive structural elements into versatile functional handles. For researchers in drug discovery and chemical synthesis, the ability to strategically manipulate the C-F bonds in difluorophenyl derivatives provides a powerful tool for molecular innovation. Future advancements will likely focus on the development of even more efficient and selective catalytic systems, including enantioselective transformations, and the application of these methods to increasingly complex molecular architectures.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. geneonline.com [geneonline.com]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination. | Semantic Scholar [semanticscholar.org]
- 14. baranlab.org [baranlab.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 19. Insight into the C-F bond mechanism of molecular analogs for antibacterial drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination using 2-(3,5-Difluorophenyl)aniline
Introduction: Navigating the Challenges of Electron-Deficient Arylamine Synthesis
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First disclosed in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] The reaction's broad substrate scope and functional group tolerance represent a significant advancement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited applicability.[2][3]
This guide focuses on a particularly relevant and challenging substrate class: electron-deficient anilines, exemplified by 2-(3,5-Difluorophenyl)aniline. The presence of electron-withdrawing fluorine atoms significantly reduces the nucleophilicity of the amine's nitrogen atom, rendering it a less reactive coupling partner. This inherent electronic deactivation necessitates a carefully optimized catalytic system to achieve efficient C-N bond formation. Understanding the interplay between catalyst, ligand, base, and solvent is paramount for successfully coupling such challenging nucleophiles, a common task in contemporary drug discovery programs where fluorinated motifs are frequently employed to modulate pharmacokinetic and pharmacodynamic properties.
The Catalytic Cycle: A Mechanistic Perspective
The efficacy of the Buchwald-Hartwig amination hinges on a delicate sequence of steps orchestrated by a palladium catalyst. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][6][7]
-
Oxidative Addition: The cycle initiates with the reaction of an active, low-coordinate Pd(0) complex with the aryl halide (Ar-X). This step involves the insertion of the palladium center into the carbon-halogen bond, forming a Pd(II) intermediate.[3][8] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl ring.[7]
-
Amine Coordination and Deprotonation: The aniline nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to generate a palladium-amido complex.[3][8] The choice of base is critical; it must be strong enough to deprotonate the amine without causing unwanted side reactions.[6]
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]
For electron-deficient anilines, the reduced nucleophilicity can slow down the amine coordination and deprotonation steps. Furthermore, the electron-withdrawing nature of the aniline substituent can make the final reductive elimination step the turnover-limiting step of the reaction.[9] The success of the reaction, therefore, relies heavily on the choice of a ligand that can stabilize the palladium intermediates and accelerate these kinetically challenging steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Parameters for Deactivated Anilines
Coupling electron-deficient anilines like this compound requires careful selection of each reaction component. The goal is to employ a catalytic system that is highly active and promotes the desired C-N bond formation over potential side reactions like hydrodehalogenation.[2][3]
-
Palladium Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts are highly recommended for reproducibility and activity.[7][10] Palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often superior as they rapidly generate the active monoligated Pd(0) species upon exposure to a base, avoiding unpredictable induction periods.[11]
-
Ligand Selection (Critical): The ligand is arguably the most crucial component for coupling challenging substrates. For electron-deficient anilines, bulky and electron-rich biaryl monophosphine ligands are the state-of-the-art.[1][12] These ligands stabilize the palladium center, promote the challenging oxidative addition of aryl chlorides, and, most importantly, facilitate the turnover-limiting reductive elimination step.[12]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the weakly acidic N-H bond of the electron-deficient aniline.
-
Recommended Bases:
-
Sodium tert-butoxide (NaOtBu): A common and highly effective choice.[7][8]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another powerful base suitable for this transformation.[6][14]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These weaker bases may be attempted if the substrates are highly base-sensitive, but they will likely require higher temperatures and may result in lower yields with deactivated anilines.[6][14]
-
-
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and ensure reproducibility.[14][15]
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the coupling of this compound with 1-bromo-4-tert-butylbenzene.
Reaction Scheme: (Image of the reaction: this compound + 1-bromo-4-tert-butylbenzene -> N-(4-(tert-butyl)phenyl)-2-(3,5-difluorophenyl)aniline)
Reagents and Equipment
-
Reactants: this compound, 1-bromo-4-tert-butylbenzene
-
Catalyst System: BrettPhos Pd G3 Precatalyst, BrettPhos ligand
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene (from a solvent purification system or freshly distilled)
-
Equipment:
-
Inert atmosphere glovebox
-
2-dram screw-cap vials with PTFE-lined caps
-
Magnetic stir plate with heating capabilities
-
Magnetic stir bars
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
-
Analytical balance
-
Step-by-Step Procedure
The following procedure should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) to prevent catalyst deactivation.
-
Preparation (Inside Glovebox):
-
To a 2-dram vial equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst (e.g., 0.02 mmol, 2 mol%).
-
Add the BrettPhos ligand (e.g., 0.02 mmol, 2 mol%). Note: A 1:1 ligand-to-precatalyst ratio is often sufficient, but additional ligand can sometimes be beneficial.
-
Add the sodium tert-butoxide (1.4 mmol, 1.4 equivalents).
-
Add the aryl halide, 1-bromo-4-tert-butylbenzene (1.0 mmol, 1.0 equivalent).
-
Add the this compound (1.2 mmol, 1.2 equivalents).
-
-
Reaction Setup:
-
To the vial containing the solids, add anhydrous, degassed toluene (2.0 mL, 0.5 M).
-
Seal the vial tightly with the screw cap.
-
Remove the vial from the glovebox.
-
-
Reaction Execution:
-
Place the vial on a pre-heated magnetic stir plate set to 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: The reaction progress can be monitored by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.
-
-
Workup Procedure:
-
After the reaction is complete (as determined by monitoring), allow the vial to cool to room temperature.
-
Carefully uncap the vial and dilute the mixture with ethyl acetate (10 mL).
-
Quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4-(tert-butyl)phenyl)-2-(3,5-difluorophenyl)aniline.
-
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1-bromo-4-tert-butylbenzene | Standard electrophile for optimization. |
| Aniline | This compound | Electron-deficient nucleophile. |
| Pd Precatalyst | BrettPhos Pd G3 | Highly active, ensures rapid formation of Pd(0).[13] |
| Ligand | BrettPhos | Excellent for coupling primary amines.[1][13] |
| Catalyst Loading | 1-2 mol% | Typical loading for efficient catalysis. |
| Base | NaOtBu (1.4 eq.) | Strong base needed for deprotonation of the aniline.[7][8] |
| Solvent | Anhydrous Toluene (0.5 M) | Good solvating properties and high boiling point.[6][16] |
| Temperature | 100-110 °C | Provides thermal energy for challenging steps. |
| Time | 12-24 h | Typical duration; should be optimized via monitoring. |
Experimental Workflow and Troubleshooting
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxygen/moisture).2. Inactive catalyst/ligand.3. Insufficiently strong base. | 1. Ensure all reagents are dry and the solvent is rigorously degassed. Use a glovebox.[15]2. Screen other ligands (e.g., RuPhos, XPhos). Purchase fresh catalyst/ligand.[11][14]3. Switch to an alternative strong base like LHMDS. |
| Hydrodehalogenation | 1. β-Hydride elimination is competing.2. Reaction temperature is too high. | 1. Change the ligand; a different steric/electronic profile may favor reductive elimination.[2][3]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
| Product Decomposition | The product may be unstable under the harsh basic conditions at high temperatures.[9] | 1. Try a weaker base (e.g., K₃PO₄) and a higher temperature, accepting a potentially slower reaction rate.2. Lower the reaction temperature if conversion is still acceptable. |
| Incomplete Reaction | The reaction has stalled. | 1. Add a fresh portion of catalyst and ligand to the reaction mixture.2. Increase the reaction temperature if possible. |
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols for Suzuki Coupling Reactions with 2-(3,5-Difluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(3,5-Difluorophenyl)aniline Scaffold
The this compound structural motif is a privileged scaffold in modern medicinal chemistry and materials science. The strategic placement of fluorine atoms on one of the phenyl rings significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and tune the optoelectronic properties of organic materials. Consequently, the efficient synthesis of derivatives from this core structure is of paramount importance.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, offering a direct route to functionalize the this compound core.[1][2] Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][3] This guide provides a detailed examination of the Suzuki coupling as applied to this compound, offering both theoretical insights and practical, field-tested protocols for laboratory application.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., a halogenated derivative of this compound) to a Pd(0) complex. This is often the rate-determining step and results in a Pd(II) intermediate.[4] The reactivity of the halide is a key factor, generally following the trend I > Br > OTf >> Cl.[2]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. This step is called transmetalation.[5]
-
Reductive Elimination: The two organic partners on the palladium center then couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Key Considerations for Coupling with this compound Derivatives
When using a halogenated this compound as the aryl halide partner, several factors must be considered:
-
Electronic Effects: The aniline moiety is an electron-donating group, which can make the oxidative addition step more challenging compared to electron-neutral or electron-poor aryl halides. Conversely, the difluorophenyl group is strongly electron-withdrawing, which can influence the overall electron density of the molecule.
-
The Amino Group: The free amino group (-NH₂) can coordinate to the palladium catalyst, potentially inhibiting its activity. While many modern catalysts can tolerate this, in challenging cases, N-protection (e.g., as an acetyl or Boc group) might be considered, though this adds extra steps to the synthesis.
-
Steric Hindrance: The ortho-position of the amino group introduces steric bulk around the reaction center, which can influence the choice of ligand. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[6]
Optimized Reaction Components & Parameters
The success of a Suzuki coupling is highly dependent on the careful selection of each component. The following table summarizes recommended starting points for the coupling of a bromo-substituted this compound with a generic arylboronic acid.
| Component | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective sources of Pd(0). Buchwald precatalysts are air-stable and highly active, often requiring lower catalyst loadings and milder conditions, making them excellent for challenging substrates.[7] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or P(t-Bu)₃ | These ligands are both sterically bulky and electron-rich.[6] This combination promotes the formation of the active monoligated Pd(0) species, facilitates oxidative addition to the C-Br bond, and accelerates the final reductive elimination step. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation.[5] K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings as they are stronger bases and can break up boronic acid anhydrides (boroxines). |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O | A mixture of an organic solvent and water is standard. Water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Toluene and dioxane are common choices, with 2-MeTHF being a more environmentally friendly alternative.[8] |
| Temperature | 60-100 °C | The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials, catalyst, or product. Empirical optimization is often necessary. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Therefore, degassing the solvent and maintaining an inert atmosphere is critical for reproducibility and high yields.[9] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling
This protocol describes a general method for coupling a bromo-substituted this compound with an arylboronic acid using a standard palladium catalyst and ligand system.
Materials:
-
2-Bromo-N-(3,5-difluorophenyl)aniline (or other halogenated derivative) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the 2-bromo-N-(3,5-difluorophenyl)aniline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature. | Ensure proper degassing of solvents and use of inert atmosphere.[9] Switch to a stronger base like Cs₂CO₃. Increase reaction temperature in 10 °C increments. Use a more active precatalyst system (e.g., a Buchwald G3 precatalyst). |
| Protodeboronation of Boronic Acid | Presence of excess water; High temperature; Base is too strong. | Use the boronic acid as its pinacol ester derivative, which is more stable.[4] Minimize the amount of water in the reaction. Try a milder base like K₂CO₃. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Rigorously exclude oxygen from the reaction mixture through proper degassing and inert gas techniques. |
| Decomposition of Starting Material | Reaction temperature is too high. | Lower the reaction temperature. Screen different solvent systems that allow for lower boiling points. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of complex biaryl compounds derived from this compound. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this electron-rich and sterically hindered substrate. The protocols and insights provided in this guide serve as a robust starting point for the development of novel pharmaceuticals and advanced materials, enabling the efficient and reliable construction of these valuable molecular architectures.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Cross-Coupling of 2-(3,5-Difluorophenyl)aniline
Abstract
This technical guide provides detailed protocols and expert insights for the palladium-catalyzed cross-coupling reactions of 2-(3,5-difluorophenyl)aniline. This fluorinated biaryl amine is a valuable building block in pharmaceutical and materials science, owing to the unique physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability and modulated lipophilicity.[1][2] This document focuses on two robust synthetic strategies: the direct C-N bond formation via Buchwald-Hartwig amination to generate complex triarylamines, and a powerful two-step sequence involving Sandmeyer halogenation followed by Suzuki-Miyaura C-C coupling. Each section includes step-by-step protocols, mechanistic diagrams, data tables, and troubleshooting advice to enable researchers to successfully implement these transformations.
Introduction: The Strategic Value of Fluorinated Biaryl Amines
The this compound scaffold is of significant interest to medicinal chemists and materials scientists. The strategic placement of fluorine atoms can profoundly influence a molecule's conformation, pKa, and lipophilicity, often leading to improved pharmacokinetic profiles and enhanced binding affinity for biological targets.[1][2] Palladium-catalyzed cross-coupling reactions are the premier tools for elaborating such scaffolds, offering a versatile and functional-group-tolerant methodology for constructing carbon-carbon and carbon-nitrogen bonds.[3][4]
This guide is structured to provide both foundational knowledge and practical, field-tested protocols. We will first explore the direct use of this compound as a nucleophile in C-N coupling reactions and then demonstrate its conversion into an electrophilic partner for subsequent C-C bond formation, reflecting a common and powerful workflow in modern synthetic chemistry.
Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is critical for rational troubleshooting and optimization.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile, forming a Pd(II) complex. This is often the rate-determining step.[4]
-
Transmetalation / Coordination & Deprotonation:
-
In Suzuki coupling , a nucleophilic organoboron species, activated by a base, transfers its organic group to the palladium center (transmetalation).
-
In Buchwald-Hartwig amination , the amine coordinates to the Pd(II) complex, and a base facilitates deprotonation to form a palladium amide.[5]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]
Protocol I: Buchwald-Hartwig C-N Coupling for Triarylamine Synthesis
This protocol details the use of this compound as an amine partner to be coupled with an aryl halide, a direct and efficient method for synthesizing sterically hindered and electronically complex triarylamines.[7][8] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate both the oxidative addition and the final reductive elimination steps.[9]
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-(3,5-difluorophenyl)aniline
Materials:
-
This compound (1.0 equiv, 207 mg, 1.0 mmol)
-
4-Bromoanisole (1.1 equiv, 122 µL, 1.1 mmol)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%, 13.7 mg, 0.015 mmol)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3.3 mol%, 19.0 mg, 0.033 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add NaOt-Bu, XPhos, and Pd₂(dba)₃ under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.
-
Reagent Addition: Add this compound and 4-bromoanisole to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The disappearance of the starting aniline is a key indicator.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure triarylamine product.
Catalyst System Performance
The selection of the catalyst, ligand, and base is crucial for success, especially when dealing with less reactive aryl chlorides.
| Electrophile (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Typical Yield | Notes |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3.3) | NaOt-Bu (1.4) | 100 | >90% | Standard conditions, highly effective. |
| 4-Chloroanisole | Pd₂(dba)₃ (2.0) | RuPhos (4.5) | LHMDS (1.5) | 110 | 75-85% | Aryl chlorides are less reactive and require a more active catalyst system and stronger base.[4] |
| 4-Iodoanisole | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | 90 | >95% | Highly reactive, can often be run under slightly milder conditions. |
Buchwald-Hartwig Catalytic Cycle Diagram
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of sterically encumbered di- and triarylamines by palladium-catalysed C–N coupling reactions under mild reaction conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-(3,5-Difluorophenyl)aniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Role of Fluorinated Anilines in Kinase Inhibitor Design
In the landscape of modern therapeutics, particularly in oncology, kinase inhibitors represent a revolutionary class of targeted drugs.[1] The aniline scaffold is a cornerstone of many successful kinase inhibitors, frequently serving as the hinge-binding motif that anchors the molecule to the ATP-binding site of the target kinase. The strategic incorporation of fluorine atoms onto this scaffold has become a powerful tool in medicinal chemistry to fine-tune the pharmacological properties of these agents.[2]
The compound 2-(3,5-Difluorophenyl)aniline, and its core motif, is a highly valuable building block in this context. The specific 3,5-difluoro substitution pattern is not arbitrary; it is a deliberate design choice that imparts a unique combination of electronic and physicochemical properties.[3] These properties can significantly enhance a drug candidate's potency, selectivity, and metabolic stability. This guide provides an in-depth analysis of the rationale behind using this scaffold, detailed synthetic protocols for its incorporation, and a summary of its application in developing potent kinase inhibitors.
Mechanistic & Physicochemical Rationale
The utility of the this compound moiety stems from the profound influence of the two fluorine atoms on the molecule's properties.
-
Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the aniline nitrogen. This reduced basicity is critical. In a physiological environment, it decreases the likelihood of protonation, which can improve cell permeability and oral bioavailability. In the context of the kinase hinge region, a finely-tuned pKa ensures optimal hydrogen bonding interactions without the excessive basicity that can lead to off-target effects, such as hERG channel inhibition.
-
Enhanced Binding Interactions: The C-F bond is highly polarized, allowing the fluorine atoms to participate in favorable intermolecular interactions within the ATP-binding pocket, including dipole-dipole interactions and potentially weak hydrogen bonds with backbone amides. The fluorinated phenyl ring itself can engage in favorable hydrophobic and van der Waals interactions.
-
Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug clearance. Placing fluorine atoms at the 3 and 5 positions effectively blocks these sites from oxidative metabolism, thereby increasing the drug's half-life and in-vivo exposure.[2]
-
Conformational Control: The presence of the substituent at the 2-position of the aniline ring creates a twisted conformation relative to the second phenyl ring. This dihedral angle is often crucial for fitting into the specific topology of a kinase active site, contributing to inhibitor selectivity.
Caption: Core structure and key functional contributions of the this compound scaffold.
Application in Triazine-Based Kinase Inhibitor Synthesis
The 1,3,5-triazine core is a versatile platform for building kinase inhibitors, often targeting the PI3K/mTOR pathway.[4][5] The synthesis typically involves a sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the aniline nitrogen acts as a potent nucleophile. The protocol below outlines a representative synthesis.
Protocol: Synthesis of a 2-(2-(3,5-Difluorophenyl)amino)-4-morpholino-1,3,5-triazine Derivative
This two-step protocol demonstrates the sequential displacement of chlorides from the triazine core, a common and reliable strategy in medicinal chemistry.
Materials & Reagents:
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)
-
This compound
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Step 1: Monosubstitution with this compound
Causality: This reaction is performed at a low temperature (0 °C) to control reactivity. The first chloride of cyanuric chloride is highly reactive, and maintaining a low temperature favors selective monosubstitution over disubstitution. DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.
-
Add the aniline/DIPEA solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-4-((2-(3,5-difluorophenyl)phenyl)amino)-1,3,5-triazine . This intermediate is often used in the next step without further purification.
Step 2: Disubstitution with Morpholine
Causality: The remaining chlorides on the triazine ring are less reactive. Therefore, the second substitution requires a higher temperature (reflux) to proceed at a reasonable rate. Morpholine is a stronger nucleophile than the substituted aniline, which facilitates the second displacement.
-
Dissolve the crude intermediate from Step 1 in THF.
-
Add morpholine (1.2 eq) followed by DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 66 °C) and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of Hexanes/EtOAc) to yield the final product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-arylation with 2-(3,5-Difluorophenyl)aniline: An Application Note for Advanced Synthesis
Introduction: The Strategic Importance of N-Aryl-2-(3,5-Difluorophenyl)aniline Scaffolds
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex arylamines is a cornerstone of innovation. Among these, N-aryl derivatives of 2-(3,5-difluorophenyl)aniline represent a class of compounds with significant potential. The strategic placement of the 3,5-difluorophenyl moiety introduces unique electronic properties and conformational constraints, which can profoundly influence molecular interactions and material characteristics. This application note provides a comprehensive guide to the N-arylation of this compound, a sterically demanding and electronically deactivated substrate. We will delve into the mechanistic underpinnings of the recommended palladium-catalyzed cross-coupling reaction, offer a detailed, field-proven protocol, and present a guide for troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Insights: The Buchwald-Hartwig Amination
The formation of a carbon-nitrogen bond between an aryl halide and an amine is most effectively achieved through the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1] The catalytic cycle, as illustrated below, involves a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination.
The reaction initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][2] The choice of ligand is critical for the success of this reaction, especially with challenging substrates like this compound. Bulky, electron-rich phosphine ligands, such as XPhos, are known to stabilize the palladium center and promote the key steps of the catalytic cycle, leading to higher yields and reaction rates.[3]
Experimental Protocol: N-Arylation of this compound
This protocol is adapted from established procedures for the N-arylation of structurally similar 2-aminobiphenyl derivatives and is designed to be a robust starting point for a variety of aryl halide coupling partners.[3]
Materials and Reagents:
-
This compound
-
Aryl bromide or chloride (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere techniques (Schlenk flask, argon/nitrogen line)
-
Magnetic stirrer and heating plate
-
Reagents and solvents for workup and purification (water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Reaction Setup and Procedure:
-
Preparation of the Reaction Vessel: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 4.6 mg, 0.005 mmol, 1.0 mol% Pd), XPhos (e.g., 9.5 mg, 0.02 mmol, 2.0 mol%), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reactants: Under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv.) and the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). To take an aliquot for TLC, briefly remove the flask from the heat, cool slightly, and quickly take a sample with a capillary tube under a positive pressure of argon.[3]
-
Work-up and Purification:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-2-(3,5-difluorophenyl)aniline.[3]
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Reaction Parameters
The following table summarizes the recommended starting conditions for the N-arylation of this compound, based on a highly successful protocol for a closely related substrate.[3]
| Parameter | Value |
| Palladium Precursor | Pd₂(dba)₃ (1.0 mol% Pd) |
| Ligand | XPhos (2.0 mol%) |
| Base | NaOtBu (1.4 equivalents) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | >90% (based on analog)[3] |
Visualizing the Workflow
The following diagram illustrates the general laboratory workflow for the N-arylation protocol.
Caption: Experimental workflow for the N-arylation protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality and handled under inert conditions. Consider using a pre-formed palladium-ligand complex. |
| Insufficiently strong base | NaOtBu is generally effective. If issues persist, consider other strong bases like LHMDS or K₃PO₄, though NaOtBu is preferred for this substrate type.[3] | |
| Poor quality solvent | Use anhydrous, degassed toluene to prevent catalyst deactivation. | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide | This can occur if the reaction temperature is too high or if the catalyst system is not optimal. Re-evaluate the temperature and consider screening other bulky phosphine ligands (e.g., RuPhos).[3] |
| Homocoupling of the aryl halide | This may indicate issues with catalyst activity or stoichiometry. Ensure accurate measurement of all reagents. | |
| Difficulty in Purification | Co-elution of product and starting materials | Optimize the eluent system for column chromatography. A shallow gradient may be necessary to achieve good separation. |
Catalytic Cycle Visualization
The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.
References
Experimental setup for amination of aryl halides with 2-(3,5-Difluorophenyl)aniline
An Application Note and Protocol for the Palladium-Catalyzed Amination of Aryl Halides with 2-(3,5-Difluorophenyl)aniline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of complex triarylamine structures via the Buchwald-Hartwig amination. Specifically, it details the experimental setup and protocol for the palladium-catalyzed cross-coupling of various aryl halides with this compound. This reaction is a cornerstone of modern organic synthesis, offering a robust and versatile method for constructing carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, and guidance on reaction optimization and safety.
Introduction: The Strategic Importance of C-N Bond Formation
The formation of C(sp²)-N bonds is a fundamental transformation in organic chemistry. Traditional methods for forging these bonds, such as the Ullmann condensation or nucleophilic aromatic substitution, often require harsh reaction conditions and exhibit limited substrate scope and functional group tolerance.[1][2] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a highly efficient and general palladium-catalyzed method for coupling amines with aryl halides and pseudohalides.[1][2][5]
The reaction's broad utility stems from its ability to accommodate a wide range of coupling partners under relatively mild conditions.[4] The target molecule in this protocol, a derivative of this compound, represents a class of fluorinated compounds of significant interest in medicinal chemistry due to the favorable pharmacological properties often imparted by fluorine substitution. This guide uses this specific transformation to illustrate the principles and practices applicable to a broad spectrum of C-N cross-coupling reactions.
Mechanistic Underpinnings & The Role of Key Reagents
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2][6] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
The Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the reaction of an active Pd(0) complex with the aryl halide (Ar-X), cleaving the Ar-X bond and forming a Pd(II) intermediate.[2][7] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[8]
-
Amine Coordination & Deprotonation: The aniline nucleophile coordinates to the Pd(II) center. Subsequently, a base facilitates the deprotonation of the coordinated amine, forming a palladium amido complex. The choice of base is critical; strong, non-nucleophilic bases are preferred to ensure efficient deprotonation without competing side reactions.[8]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired triarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2] This step is often rate-limiting and is significantly influenced by the steric and electronic properties of the supporting ligand.[9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Component Selection:
-
Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, modern protocols often employ air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂) or specially designed palladacycle precatalysts.[10][11] These are reduced in situ to the active Pd(0) species. The choice of precatalyst can influence reaction kinetics and catalyst longevity.
-
Phosphine Ligands: This is arguably the most critical component. The development of bulky and electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) by the Buchwald group was a major breakthrough.[5][12] These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and suppress side reactions.[2][4] The steric bulk creates a wide "bite angle" that facilitates the difficult C-N bond formation.
-
Base: The base's primary role is to deprotonate the amine, making it a more potent nucleophile. A strong base like sodium tert-butoxide (NaOtBu) is commonly used for its high pKa and good solubility in organic solvents.[8] However, for substrates with base-sensitive functional groups, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective alternatives.[6][8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability of the catalyst and prevent unwanted side reactions with water.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound. Disclaimer: This protocol is for research use only (RUO). All operations should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials & Reagents:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas (high purity)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware for work-up and chromatography
Step-by-Step Procedure:
-
Reaction Setup: Place the aryl halide (1.0 mmol), this compound (1.2 mmol), NaOtBu (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and RuPhos (0.04 mmol) into an oven-dried Schlenk flask containing a magnetic stir bar. Note: If working outside a glovebox, add the solid reagents first, then seal the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen and moisture.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the flask to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure triarylamine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Data Presentation & Optimization Parameters
The efficiency of the Buchwald-Hartwig amination is highly dependent on the specific combination of reactants, catalyst, ligand, and base. The following table provides a conceptual framework for optimizing the reaction conditions. Yields are illustrative.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 88 |
| 3 | 4-Iodotoluene | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Dioxane | 90 | 97 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 85 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 78 |
Key Optimization Insights:
-
For Aryl Chlorides: These are less reactive than bromides and iodides and often require more electron-rich, sterically hindered ligands like XPhos or BrettPhos to facilitate the challenging oxidative addition step.[5] Higher temperatures may also be necessary.
-
For Heteroaromatic Halides: Substrates containing basic nitrogen atoms (like pyridines) can poison the catalyst. Using bidentate ligands or specific precatalysts can mitigate this issue.[5] Weaker bases like Cs₂CO₃ are often preferred.
-
Functional Group Tolerance: If the aryl halide or aniline contains a base-sensitive group (e.g., an ester), a strong base like NaOtBu may cause side reactions like saponification. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ is a crucial optimization step.[6]
Safety and Handling
-
Chemical Hazards: Palladium catalysts can be pyrophoric, especially when finely divided (e.g., Pd/C).[13] While the catalysts used in this protocol are generally air-stable solids, care should be taken to avoid creating dust. Aryl halides and organic solvents are toxic and/or flammable. Sodium tert-butoxide is corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust. The use of an inert atmosphere is critical for reaction success and safety.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations. Do not mix incompatible waste streams.
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of arylamines. The protocol detailed herein for the coupling of aryl halides with this compound provides a reliable and adaptable blueprint for researchers. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, and base, scientists can effectively optimize conditions for a wide variety of substrates, enabling the efficient construction of complex molecules for pharmaceutical and materials science applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. catsci.com [catsci.com]
- 12. youtube.com [youtube.com]
- 13. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-(3,5-Difluorophenyl)aniline
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and veterinary products.[1] Their prevalence is due to the diverse three-dimensional structures and electronic properties conferred by the incorporation of heteroatoms such as nitrogen, oxygen, and sulfur, which allows for precise interactions with biological targets.[1][2] Among the myriad of starting materials for the synthesis of these vital compounds, 2-(3,5-Difluorophenyl)aniline stands out as a particularly versatile precursor. The presence of the difluorophenyl moiety offers unique electronic properties and can enhance the metabolic stability and binding affinity of the final bioactive molecules.[3] This guide provides a comprehensive overview of synthetic strategies to access a range of bioactive heterocyclic scaffolds from this valuable starting material, complete with detailed experimental protocols and mechanistic insights.
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a set of procedures but also the underlying scientific rationale to empower researchers to adapt and innovate upon these methods.
Strategic Approaches to Heterocycle Synthesis
The synthetic utility of this compound lies in its 2-aminobiphenyl scaffold, which is primed for a variety of intramolecular cyclization reactions to form fused heterocyclic systems. Key strategies, which will be detailed in the subsequent sections, include:
-
Palladium-Catalyzed C-N and C-S Bond Formation: Leading to the synthesis of phenothiazines and carbazoles.
-
Reductive Cyclization: A classic and effective method for carbazole synthesis.
-
Pictet-Spengler Type Reactions: For the construction of more complex, fused heterocyclic systems.
The choice of synthetic route is dictated by the desired heterocyclic core and the desired substitution patterns. The following sections will provide detailed protocols for these transformations.
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes from this compound to key bioactive heterocyclic cores.
Caption: Key synthetic transformations of this compound.
PART 1: Synthesis of Difluorinated Carbazoles
Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[4] The difluorinated carbazole scaffold is of particular interest due to the potential for enhanced biological activity.
Palladium-Catalyzed Intramolecular C-H Amination
This modern approach offers a direct and efficient route to carbazoles from 2-aminobiphenyls through an intramolecular C-H amination reaction. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.
Mechanistic Insight
The catalytic cycle, a variation of the Buchwald-Hartwig amination, is believed to proceed via the following key steps:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to an aryl halide (if starting from a halogenated precursor to the aminobiphenyl) or activates a C-H bond.
-
Amine Coordination and Deprotonation: The amine of the 2-aminobiphenyl moiety coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the carbazole product and regenerating the Pd(0) catalyst.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
The Strategic Role of 2-(3,5-Difluorophenyl)aniline in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Anilines in Modern Crop Protection
In the landscape of contemporary agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has emerged as a paramount strategy for enhancing molecular stability, metabolic resistance, and target-specific efficacy. Among the myriad of fluorinated synthons, aniline derivatives, particularly those bearing multiple fluorine substituents, have proven to be invaluable building blocks. These structures are pivotal in the creation of a new generation of herbicides, fungicides, and insecticides with improved performance profiles. This guide focuses on the application of a specific, yet underexplored, intermediate: 2-(3,5-Difluorophenyl)aniline . While direct commercial applications of this precise isomer are not yet widely documented, its structural motifs are present in cutting-edge agrochemical research. By examining established chemistries of closely related analogs, such as 3,5-difluoroaniline, we can elucidate the potential and outline protocols for the utilization of this compound in the synthesis of next-generation crop protection agents.
Core Application: A Gateway to Novel Herbicides and Insecticides
The primary application of fluorinated anilines in agrochemical synthesis lies in their role as key precursors to a variety of active ingredients. The presence of the difluorophenyl moiety can significantly influence the biological activity and selectivity of the final product.
Established Precedent: 3,5-Difluoroaniline in the Synthesis of the Herbicide Diflufenzopyr
To understand the potential of this compound, it is instructive to examine the well-established role of its isomer, 3,5-difluoroaniline, in the production of the herbicide Diflufenzopyr.[1] Diflufenzopyr is a potent, post-emergence herbicide used to control broadleaf weeds in corn.[1] The synthesis of Diflufenzopyr involves the reaction of 2-acetylnicotinic acid with a semicarbazone derived from 3,5-difluoroaniline.[1] This established synthetic pathway underscores the importance of difluorinated anilines in accessing complex herbicidal molecules.
Emerging Applications: Fluorinated Aniline Scaffolds in Advanced Insecticides
Recent research has highlighted the potential of novel anthranilic diamides containing fluorinated aniline moieties as potent insecticides targeting the ryanodine receptor in insects.[2][3] These compounds exhibit exceptional activity against a range of lepidopteran pests.[2][3] The fluorinated aniline portion of these molecules is crucial for their biological activity. While these studies may not have utilized this compound specifically, they provide a strong rationale for its potential in the design and synthesis of new insecticidal candidates with improved potency and selectivity.
Hypothetical Application Note: Synthesis of a Novel Fungicidal Candidate
This section outlines a prospective application of this compound in the synthesis of a hypothetical fungicidal compound, drawing upon established synthetic methodologies for creating bioactive molecules.
Objective: To synthesize a novel pyrazole carboxamide fungicide incorporating the this compound scaffold. Pyrazole carboxamides are a well-known class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).
Reaction Scheme:
Figure 1: General workflow for the synthesis of a novel pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of a this compound-derived Amide (Hypothetical)
This protocol describes a general procedure for the amide coupling of this compound with a substituted pyrazole-4-carbonyl chloride to generate a potential fungicidal agent.
Materials:
-
This compound
-
Substituted pyrazole-4-carbonyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Anhydrous pyridine or triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Data Table: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₂H₉F₂N | 205.21 | Not specified |
| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | White crystalline powder |
| Diflufenzopyr | C₁₅H₁₂F₂N₄O₃ | 334.28 | Not specified |
Conclusion and Future Outlook
While this compound is not yet a widely commercialized intermediate in the agrochemical industry, its structural features and the proven success of related fluorinated anilines point towards significant untapped potential. The continued drive for more effective and environmentally benign crop protection solutions will undoubtedly spur further investigation into novel chemical scaffolds. The strategic use of intermediates like this compound will be critical in the development of the next generation of herbicides, insecticides, and fungicides. Researchers and synthetic chemists in the agrochemical sector are encouraged to explore the incorporation of this and other novel fluorinated building blocks in their discovery programs.
References
- 1. Diflufenzopyr | C15H12F2N4O3 | CID 6125184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
Application Notes & Protocols: 2-(3,5-Difluorophenyl)aniline as a Strategic Intermediate in Organic Synthesis
Introduction: The Strategic Value of Fluorinated Biphenylamines
In modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and alter lipophilicity.[1][2] The 2-aminobiphenyl scaffold, a privileged structure in its own right, gains significant strategic value when functionalized with fluorine.
2-(3,5-Difluorophenyl)aniline (CAS No. 873056-60-1) is a prime exemplar of such a high-value intermediate.[3][4] It combines the versatile reactivity of a primary aniline with the modulating effects of a 3,5-difluorophenyl moiety. The aniline nitrogen serves as a key nucleophilic handle for constructing C-N bonds, fundamental to many pharmaceuticals, while the difluorinated ring provides a robust, metabolically stable anchor that can engage in crucial intermolecular interactions within a biological target.
This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers in drug discovery and process development.
| Property | Value |
| CAS Number | 873056-60-1[3][4] |
| Molecular Formula | C₁₂H₉F₂N[3][4][5] |
| Molecular Weight | 205.20 g/mol [3][4] |
| Appearance | Typically an off-white to yellow solid |
| Primary Application | Advanced intermediate for pharmaceuticals and functional materials[6][7] |
Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The most efficient and modular route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1][8] This Nobel Prize-winning methodology provides a reliable method for constructing the C-C bond between the two aryl rings. The protocol below utilizes a common palladium precatalyst and a sterically hindered biarylphosphine ligand, which is crucial for promoting the challenging coupling of an electron-rich aniline derivative.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (like Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand (like XPhos or SPhos) is chosen. These "Buchwald ligands" are highly effective at promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination—especially for unactivated or sterically demanding coupling partners.[9]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step, where the boron species is activated for transfer to the palladium center.[10]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is often used. Water helps to dissolve the inorganic base and can accelerate the reaction.[10]
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask, add (3,5-difluorophenyl)boronic acid (1.0 eq.), 2-bromoaniline (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand XPhos (3.5 mol%). Add them to the Schlenk flask.
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution.
-
Reaction: Place the flask under a positive pressure of inert gas and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-bromoaniline starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Application Protocol: Buchwald-Hartwig Amination
The primary utility of this compound as an intermediate is demonstrated in subsequent C-N bond-forming reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from an amine and an aryl halide.[11][12] This reaction is a cornerstone of modern pharmaceutical synthesis.[11]
Causality Behind Experimental Choices:
-
Amine Source: this compound serves as the nucleophilic amine component.
-
Catalyst System: A different ligand is often required for C-N vs. C-C coupling. Sterically hindered dialkylbiaryl phosphine ligands like RuPhos or BrettPhos are exceptionally active for Buchwald-Hartwig aminations, enabling the coupling of a wide range of substrates under milder conditions.[12][13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used. Its role is to deprotonate the amine (or the N-Pd complex), facilitating the reductive elimination step that forms the final C-N bond.[12]
Caption: Application of the intermediate in a Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-bromotoluene, 1.0 eq.), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and sodium tert-butoxide (1.4 eq.).
-
Addition of Intermediate: Add this compound (1.2 eq.).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube, and stir the mixture at 100 °C.
-
Monitoring: Monitor the reaction by LC-MS until the aryl halide is consumed (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography or recrystallization to yield the desired triarylamine product.
Characterization & Quality Control
Self-validation of both the intermediate and the final product is critical. The following analytical data are standard for structural confirmation and purity assessment.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation (proton environment) | Aromatic signals corresponding to both phenyl rings. A broad singlet for the -NH₂ protons. |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A single resonance (doublet of doublets or triplet) confirming the 3,5-substitution pattern. |
| ¹³C NMR | Carbon skeleton analysis | Signals for all 12 unique carbons. Characteristic large C-F coupling constants for fluorinated carbons. |
| LC-MS | Purity and Molecular Weight Confirmation | A single major peak in the chromatogram. Mass spectrum showing the correct [M+H]⁺ ion at m/z 206.08. |
| HPLC | Quantitative Purity Assessment | Used to determine purity (e.g., >98%) by area percentage. |
Safety & Handling
As with all aniline derivatives and halogenated aromatic compounds, proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[14][15][16]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[14][15] In case of contact, rinse immediately and thoroughly with water.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14][16]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound - CAS:873056-60-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 873056-60-1 [chemicalbook.com]
- 5. PubChemLite - this compound (C12H9F2N) [pubchemlite.lcsb.uni.lu]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Difluorophenyl)aniline
Welcome to the technical support guide for the synthesis of 2-(3,5-Difluorophenyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
The synthesis of this compound, a key biaryl amine scaffold, is typically achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these routes depends on the availability of starting materials and the specific challenges encountered in your laboratory. This guide will address both methodologies.
Logical Flow for Synthetic Strategy Selection
To assist in selecting the most appropriate synthetic route, the following decision tree outlines the logical considerations for choosing between the Suzuki-Miyaura and Buchwald-Hartwig pathways.
Caption: Decision tree for selecting a synthetic route.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Part 1: Suzuki-Miyaura Coupling Issues
(Route: 2-Bromoaniline + 3,5-Difluorophenylboronic Acid)
Question 1: My reaction shows low to no conversion of the starting materials. What are the primary causes?
Answer: Low or no conversion in a Suzuki-Miyaura coupling is a frequent issue that can typically be traced back to a few key factors:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can stall the reaction. Ensure your palladium source and phosphine ligand are of high quality and have been stored correctly. Consider using a more robust, air-stable Pd(0) precatalyst.
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid, consuming your starting material and deactivating the catalyst.[1] It is critical to ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Poor Reagent Quality: Verify the purity of both 2-bromoaniline and 3,5-difluorophenylboronic acid. Boronic acids, especially those with electron-withdrawing groups like fluorine, can be susceptible to degradation over time.[2]
Question 2: I'm observing a significant amount of 3,3',5,5'-tetrafluorobiphenyl as a byproduct. How can I minimize this homocoupling?
Answer: The formation of 3,3',5,5'-tetrafluorobiphenyl is a classic example of boronic acid homocoupling. This side reaction is often exacerbated by the presence of oxygen and can be competitive with the desired cross-coupling.[1]
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Use Schlenk line techniques or a glovebox for reagent addition and ensure solvents are degassed by methods such as freeze-pump-thaw or sparging with an inert gas for an extended period.
-
Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling. For electron-poor substrates, adjusting the metal-to-ligand ratio from a standard 1:2.5 to 1:1.5 has been shown to improve yields and reduce homocoupling byproducts.[3]
-
Choice of Base and Solvent: The choice of base is crucial. While stronger bases can facilitate the reaction, they may also promote side reactions. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred. A mixed solvent system, such as dioxane/water or THF/water, is typically employed to ensure solubility of both organic and inorganic reagents.[2]
Question 3: The primary side product is aniline (from dehalogenation of 2-bromoaniline). What is the cause and how can it be prevented?
Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction where the aryl halide is reduced to the corresponding arene. This occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.
-
Source of Hydride: The hydride can originate from various sources, including amine bases or alcoholic solvents. If you are using an amine as a base or an alcohol as a solvent or co-solvent, consider switching to an alternative.
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes disfavor the dehalogenation pathway relative to the desired cross-coupling.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the propensity for dehalogenation. Screening different ligands may be necessary to find one that minimizes this side reaction.
Part 2: Buchwald-Hartwig Amination Issues
(Route: Aniline + 1-Bromo-3,5-difluorobenzene)
Question 1: My reaction yield is low, and I recover a significant amount of my starting materials. What should I investigate first?
Answer: Low conversion in a Buchwald-Hartwig amination often points to issues with the catalyst system or reaction conditions.
-
Base Strength and Solubility: This reaction typically requires a strong, non-nucleophilic base to deprotonate the aniline and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, its poor solubility in many organic solvents can be a limiting factor.[4] Ensure the base is a fine powder to maximize surface area and consider solvents like toluene or dioxane where it has some, albeit limited, solubility. Vigorous stirring is essential.
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. For the coupling of a primary amine like aniline, bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos are often highly effective.[5]
-
Catalyst Inhibition: Aryl bromides are generally good substrates, but the bromide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst. If the reaction stalls, a fresh portion of catalyst and ligand might be beneficial, although optimizing the initial conditions is a better approach.
Question 2: I am observing decomposition of my starting materials or product. What is the likely cause?
Answer: Decomposition is often related to the use of a base that is too harsh for the functional groups present in your substrates.
-
Base Sensitivity: While strong bases like NaOtBu are often required for high yields, they can be incompatible with sensitive functional groups. If you suspect base-mediated decomposition, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4] Note that using a weaker base may necessitate a higher reaction temperature or a more active catalyst system to achieve a good reaction rate.
-
Thermal Instability: Although less common for this specific substrate, some aryl amines can be thermally labile. If you are running the reaction at a high temperature, consider if a lower temperature with a more active catalyst could be employed.
Question 3: The reaction is sluggish and does not go to completion. How can I increase the reaction rate?
Answer: A slow reaction can be frustrating, but several parameters can be adjusted to improve the kinetics.
-
Increase Temperature: The oxidative addition of aryl halides is often the rate-limiting step and can be accelerated by increasing the reaction temperature. Solvents like toluene or xylene allow for higher reaction temperatures compared to THF or dioxane.
-
Optimize Catalyst System: The combination of the palladium precursor and the ligand determines the activity of the catalyst. If your current system is not effective, screening other bulky phosphine ligands is a logical next step. Pre-catalysts, which are designed to generate the active Pd(0) species more cleanly and efficiently, can also significantly improve reaction rates.
-
Solvent Choice: Ensure your solvent is anhydrous and has been properly degassed. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can poison the palladium catalyst.[4]
Experimental Protocols
The following protocols are provided as a starting point. Optimization for your specific laboratory conditions and reagent batches is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoaniline and 3,5-Difluorophenylboronic Acid
Caption: Workflow for Suzuki-Miyaura coupling.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
3,5-Difluorophenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline, 3,5-difluorophenylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of Aniline and 1-Bromo-3,5-difluorobenzene
Materials:
-
1-Bromo-3,5-difluorobenzene (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vessel.
-
Add the degassed toluene, followed by aniline, and finally 1-bromo-3,5-difluorobenzene.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing the pad with toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. The following table summarizes common choices for each reaction type, with insights into their typical performance.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | Bulky, electron-rich phosphines like SPhos and XPhos are often superior for challenging couplings.[2] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | Strong bases are generally required. The ligand choice is critical for coupling primary amines.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Difluorophenyl Substrates
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. The incorporation of difluorophenyl moieties is highly desirable as fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. However, difluorophenyl substrates, both boronic acids and halides, introduce unique challenges into this otherwise robust reaction. Their electron-deficient nature and the potential for side reactions, such as protodeboronation, demand careful optimization of reaction parameters.[1]
This guide provides in-depth troubleshooting advice in a question-and-answer format to address common failures and low yields encountered when working with difluorophenyl substrates in Suzuki couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling with a difluorophenylboronic acid has failed or is giving very low yield. What are the most common culprits?
A1: Failure in Suzuki couplings involving difluorophenylboronic acids often stems from one or more of the following issues:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[2] This is particularly prevalent with electron-deficient arylboronic acids, like difluorophenyl derivatives, and is accelerated by high temperatures, strong bases, and the presence of water.[2][3]
-
Poor Catalyst Activity: The chosen palladium catalyst or ligand may not be suitable for activating the electron-deficient coupling partners. Inefficient oxidative addition to the aryl halide or slow transmetalation can stall the catalytic cycle.
-
Inadequate Base Selection: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is essential for transmetalation.[4][5][6] An inappropriate base can lead to poor activation or exacerbate protodeboronation.
-
Solubility Issues: Poor solubility of the boronic acid or other reagents can lead to a heterogeneous mixture and prevent the reaction from proceeding efficiently.[7]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation and deactivation, leading to the formation of palladium black.[8][9]
Q2: I suspect protodeboronation is the issue. How can I confirm this and what steps can I take to prevent it?
A2: To confirm protodeboronation, you can analyze your crude reaction mixture by GC-MS or LC-MS to look for the corresponding arene (e.g., 1,3-difluorobenzene if you started with 3,4-difluorophenylboronic acid).
Mitigation Strategies for Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1][10] Fluoride sources like CsF can also be effective.[11]
-
Lower the Reaction Temperature: Higher temperatures increase the rate of protodeboronation.[2] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters.[2][7] These esters are less prone to protodeboronation and can slowly hydrolyze in situ to provide a low concentration of the active boronic acid for the coupling reaction.
-
Use Anhydrous Conditions (if feasible): While many Suzuki protocols use aqueous bases, water can facilitate protodeboronation.[2] If your chosen base is soluble in an organic solvent, running the reaction under anhydrous conditions can be beneficial.
-
Employ Modern Precatalysts: Buchwald-type precatalysts are designed for fast coupling, which can help the desired reaction outcompete the slower protodeboronation pathway.[12][13]
Visualizing the Problem: Protodeboronation Workflow
Caption: A workflow for diagnosing and mitigating protodeboronation.
Q3: My reaction is sluggish and I'm not getting full conversion, even after extended reaction times. What catalyst and ligand combination is best for difluorophenyl substrates?
A3: The electron-withdrawing nature of the fluorine atoms makes both difluorophenyl halides and difluorophenylboronic acids challenging substrates.
-
For Difluorophenyl Halides (Aryl-X): The oxidative addition step can be difficult, especially with aryl chlorides. To overcome this, you need a catalyst system that is both electron-rich and sterically bulky.
-
Ligands: Buchwald-type biarylphosphine ligands like XPhos, SPhos, and RuPhos are highly effective.[12] These ligands are electron-rich, which promotes oxidative addition, and their bulkiness facilitates the reductive elimination step.
-
Catalysts: Using a pre-formed Pd(0) source or a modern precatalyst (e.g., XPhos Pd G3) can be more reliable than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[8][12]
-
-
For Difluorophenylboronic Acids: The transmetalation step is often rate-limiting due to the reduced nucleophilicity of the electron-deficient boronic acid.
-
Ligands: Again, bulky, electron-rich phosphine ligands are beneficial as they accelerate the overall catalytic turnover.[12]
-
Catalyst Systems: Catalyst systems that promote rapid transmetalation are key. The combination of a suitable palladium source (e.g., Pd(OAc)₂) with a ligand like XPhos has proven effective.[1]
-
| Catalyst/Ligand System | Target Substrate Challenge | Rationale |
| Pd(OAc)₂ / XPhos | Electron-deficient aryl chlorides/bromides | Electron-rich, bulky ligand promotes fast oxidative addition and catalytic turnover.[1] |
| Pd(PPh₃)₄ | General purpose, good for aryl bromides/iodides | A reliable pre-formed Pd(0) source, but may be less effective for challenging substrates.[1] |
| XPhos Pd G3 Precatalyst | Unstable boronic acids, difficult couplings | Designed for fast, efficient generation of the active catalyst, outcompeting side reactions.[8][12] |
Q4: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[8]
Prevention of Homocoupling:
-
Rigorous Degassing: Ensure that all solvents (including water) and the reaction vessel are thoroughly degassed before adding the catalyst. This can be achieved by several cycles of evacuating the flask and backfilling with an inert gas (argon or nitrogen) or by sparging the solvent with an inert gas.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
Use High-Purity Reagents: Ensure your reagents and solvents are of high quality and free from peroxide impurities, which can also promote side reactions.
Q5: My reaction mixture is a heterogeneous slurry, and I suspect solubility is limiting the reaction. What solvent systems are recommended?
A5: Poor solubility is a frequent issue, especially with crystalline boronic acids.[7]
Improving Solubility:
-
Co-Solvent Systems: A mixture of a polar aprotic solvent and water is often effective. The organic solvent helps dissolve the aryl halide and catalyst, while water dissolves the inorganic base.[7] Common systems include:
-
Heating: Gently warming the reaction mixture can improve the solubility of the reagents. However, be cautious of increasing the temperature too much, as this can accelerate protodeboronation.[7][10]
-
Sonication: Using an ultrasonic bath can help dissolve suspended solids and may enhance the reaction rate.[14]
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling with a Difluorophenylboronic Acid
This protocol is adapted from methodologies effective for challenging couplings, such as those involving unstable boronic acids.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Difluorophenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Water
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), difluorophenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Degassing: Evacuate the Schlenk tube and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous THF (e.g., 2 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Visualizing the Catalytic Cycle and Key Failure Points
Caption: The Suzuki catalytic cycle with key failure points for difluorophenyl substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Electron-Deficient Anilines
Welcome to the technical support center for navigating the challenges of Buchwald-Hartwig C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with a particularly challenging substrate class: electron-deficient anilines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize these critical transformations effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?
A: This is the fundamental challenge with this substrate class. The low yield is primarily due to the reduced nucleophilicity and increased N-H bond acidity of the aniline. Electron-withdrawing groups (EWGs) pull electron density away from the nitrogen atom through both inductive and resonance effects.[1] This has two major consequences:
-
Reduced Nucleophilicity: The nitrogen's lone pair of electrons is less available to coordinate to the palladium center, slowing down a crucial step in the catalytic cycle.[1]
-
Difficulty in Deprotonation: The N-H bond of the aniline becomes more acidic. While this might seem beneficial, the coordination to the palladium complex must occur before deprotonation by the base. The overall process can be sluggish, often requiring harsher conditions which can lead to side reactions or decomposition.[1]
These electronic factors mean that standard Buchwald-Hartwig conditions developed for electron-rich or neutral anilines are often ineffective.
Troubleshooting and Optimization Guide
Q2: My Buchwald-Hartwig amination with a nitroaniline or cyanoaniline substrate is failing or giving minimal product. What should I try first?
A: When a reaction with a weakly nucleophilic aniline fails, focus on the three most critical components of the catalytic system: the ligand, the base, and the palladium source (pre-catalyst).
-
1. Switch to an Electron-Rich, Bulky Ligand: Standard phosphine ligands are often not sufficient. The key is to use modern biaryl phosphine ligands which are designed to accelerate the rate-limiting steps of the catalytic cycle.
-
Why? Bulky, electron-donating ligands promote the crucial oxidative addition and reductive elimination steps.[1] They stabilize the monoligated Pd(0) species, which is the active catalyst, and their steric hindrance facilitates the final bond-forming reductive elimination.
-
Recommendations: Ligands like XPhos , RuPhos , and BrettPhos are excellent starting points.[1][2] For particularly challenging couplings, N-Heterocyclic Carbene (NHC) ligands can offer superior stability and activity due to their strong σ-donating properties.[1][3]
-
-
2. Employ a Strong, Non-Nucleophilic Base: The choice of base is critical for deprotonating the coordinated, weakly nucleophilic aniline.
-
Why? A strong base is required to overcome the energy barrier for deprotonating the N-H bond within the palladium complex.[4] However, the base must not be nucleophilic itself to avoid unwanted side reactions with the aryl halide.
-
Recommendations: Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1][5] Potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are also powerful alternatives.[6][7]
-
-
3. Use a Well-Defined Pre-catalyst: How you introduce palladium into the reaction matters significantly for reproducibility.
-
Why? Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient and inconsistent.[6] Well-defined pre-catalysts (e.g., G3 or G4 pre-catalysts) are air-stable complexes that cleanly and efficiently generate the active monoligated Pd(0) species upon activation by the base, leading to more reliable and higher-yielding reactions.[1][6]
-
Q3: My starting materials are decomposing, and I'm seeing a complex mixture of byproducts. What is the likely cause?
A: Substrate decomposition is almost always linked to the base being too harsh for other functional groups present on your aryl halide or aniline.[8]
-
Diagnosis: Strong alkoxide bases like NaOtBu can participate in unwanted SₙAr reactions or saponify ester groups.
-
Solutions:
-
Screen Weaker Bases: If your substrate is base-sensitive, switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[7][8] Be aware that using a weaker base often requires a more active catalyst system (i.e., a highly effective ligand) and higher reaction temperatures to achieve a reasonable reaction rate.[8]
-
Consider Soluble Organic Bases: Recent advances have shown that soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective, particularly with specialized ligands.[9][10] This approach is excellent for substrates with sensitive functionalities like nitriles or ketones.[9]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature may prevent decomposition, though this will likely slow the reaction rate and may require a longer reaction time.[8]
-
Q4: The reaction is very slow and stalls before reaching completion. How can I improve the rate and conversion?
A: A sluggish reaction points to a suboptimal catalytic turnover rate or poor reagent solubility.
-
1. Re-evaluate Your Solvent: Poor solubility is a frequent and often underestimated cause of reaction failure.[6][7]
-
Why? The inorganic base, in particular, must have some solubility in the reaction medium for the deprotonation step to occur efficiently. If the base just sits at the bottom of the flask, the reaction will be extremely slow.
-
Recommendations: Toluene and 1,4-dioxane are the most common and generally effective solvents.[11][12] Ethereal solvents like THF or 2-MeTHF can also be good choices.[7] If solubility remains an issue, consider using a co-solvent system, but avoid protic solvents unless the specific protocol calls for them.
-
-
2. Increase the Temperature: Many Buchwald-Hartwig reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate, especially with challenging substrates like aryl chlorides or electron-deficient anilines.[1]
-
3. Check for Catalyst Inhibition: Ensure your reagents and solvent are anhydrous and properly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[1] Certain functional groups on the substrates can also act as catalyst poisons.
Q5: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?
A: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction that competes with the desired C-N bond formation. It often arises from a β-hydride elimination pathway.
-
Cause: This side reaction can be more prevalent when using primary amines or when the catalytic cycle is slow, allowing competing pathways to take over.[13]
-
Solutions:
-
Optimize the Ligand: The choice of a bulky, electron-rich ligand is your best defense. These ligands can sterically hinder the approach required for β-hydride elimination and accelerate the desired reductive elimination step, outcompeting the side reaction.
-
Adjust the Base: The nature and concentration of the base can influence the rates of competing pathways. Sometimes switching from an alkoxide to a carbonate or phosphate base can mitigate this issue.
-
Use a Pre-catalyst: A well-defined pre-catalyst ensures the rapid formation of the active catalyst, which can help favor the desired reaction pathway from the outset.
-
Visualizations and Data
The Buchwald-Hartwig Catalytic Cycle
The diagram below outlines the generally accepted mechanism. For electron-deficient anilines, the challenges lie in the Amine Coordination & Deprotonation step (due to low nucleophilicity) and the final Reductive Elimination step, which is often accelerated by bulky, electron-rich ligands.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Use this decision tree to systematically address common issues.
Caption: A decision tree for troubleshooting failed reactions.
Table 1: Ligand Selection Guide for Electron-Deficient Anilines
| Ligand Family | Example(s) | Key Characteristics | Best For... |
| Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | Highly electron-rich and sterically bulky.[1] The gold standard for many challenging couplings. | General screening, improving rates, and coupling with aryl chlorides/bromides. |
| Ferrocene-Based | Josiphos | Bidentate ligands that can prevent catalyst decomposition pathways.[14] | Can be effective for specific substrate classes, including some heteroaryl halides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Very strong σ-donors, forming highly stable and active Pd complexes.[3] | Extremely challenging couplings where phosphine ligands fail; can be more thermally robust. |
| Specialized Ligands | AlPhos | Designed to be highly electron-deficient to accelerate reductive elimination.[10][15] | Used in systems with soluble organic bases like DBU for coupling base-sensitive substrates.[10] |
Table 2: Base and Solvent Compatibility Quick Reference
| Base | Type / pKa(H) | Common Solvents | Notes |
| NaOtBu / KOtBu | Strong / ~19 | Toluene, Dioxane, THF | The most common and effective choice for electron-deficient anilines. Can damage base-sensitive functional groups.[1][6] |
| LHMDS | Strong / ~26 | THF, Toluene | Very strong, non-nucleophilic. An alternative to alkoxides when they fail.[7][8] |
| K₃PO₄ | Weak / ~12.3 | Dioxane, Toluene | Good for substrates with base-sensitive groups (e.g., esters). Often requires higher temperatures and a highly active ligand.[6][7] |
| Cs₂CO₃ | Weak / ~10.2 | Dioxane, Toluene, DMF | A mild base, also suitable for sensitive molecules. Success is highly dependent on the ligand.[6][7] |
| DBU | Organic / ~13.5 | MTBE, THF, Toluene | A soluble organic base for homogeneous conditions. Ideal for base-sensitive substrates when used with an appropriate catalyst system.[9][10] |
General Experimental Protocol for Reaction Screening
This protocol provides a robust starting point for optimizing the coupling of an electron-deficient aniline with an aryl halide. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Reagent Addition: Add the electron-deficient aniline (1.2 mmol, 1.2 equiv) as a solid to the vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL to achieve 0.2 M concentration) via syringe.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to 100-110 °C and stir vigorously. Vigorous stirring is crucial, especially when using partially soluble inorganic bases.
-
Monitoring: After a set time (e.g., 4, 12, or 24 hours), carefully take an aliquot from the reaction mixture, quench it with water/ethyl acetate, and analyze by TLC or LC-MS to determine the extent of conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Amination of 2-(3,5-Difluorophenyl)aniline
Welcome to the technical support center for the amination of 2-(3,5-Difluorophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Buchwald-Hartwig amination reaction. Here, we will delve into common challenges, troubleshoot side reactions, and provide optimized protocols to ensure the successful synthesis of your target compounds.
I. Troubleshooting Guide: Navigating Common Side Reactions
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, the reaction's success is highly dependent on a delicate balance of catalyst, ligand, base, and solvent.[1][2][3] The unique electronic and steric properties of this compound can present specific challenges. This section addresses the most frequently encountered issues and provides actionable solutions.
Problem 1: Low Yield of the Desired Product
Symptom: The reaction yields a low amount of the desired aminated product, with a significant amount of starting material remaining.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The choice of palladium precursor and ligand is critical. For sterically hindered or electron-deficient anilines, a highly active catalyst system is required.
-
Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups.[4] Sterically hindered ligands can promote the desired reductive elimination step over side reactions.[4] Consider using pre-formed palladium catalysts to ensure a consistent and active catalytic species in solution.[5]
-
-
Improper Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[6][7] An inappropriate base can lead to a stalled reaction.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[8] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in combination with a suitable solvent may be necessary.[9][10]
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
Problem 2: Formation of Hydrodehalogenation Byproduct
Symptom: A significant peak corresponding to the dehalogenated starting material (aniline) is observed in the reaction mixture.
Potential Causes & Solutions:
-
β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations, particularly with primary amines.[4][12][13] It involves the transfer of a hydride from the amine to the palladium center, leading to the formation of an imine and a palladium-hydride species, which then reductively eliminates the dehalogenated arene.
-
Presence of a Hydrogen Source: Trace amounts of water or other protic impurities can serve as a source of hydrogen for the hydrodehalogenation pathway.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases with care.
-
Problem 3: Formation of Diarylamine or Triarylamine Byproducts
Symptom: The formation of multiply arylated amine byproducts is observed, reducing the yield of the desired mono-arylated product.
Potential Causes & Solutions:
-
Over-reaction of the Product: The desired mono-arylated product can sometimes compete with the starting amine for the aryl halide, leading to the formation of diarylamines or triarylamines.[14][15]
-
Solution: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the amine can help to favor the formation of the mono-arylated product. Additionally, using a ligand that promotes selective mono-arylation is key.[16] The use of ammonium salts as an ammonia surrogate can also improve selectivity for the primary arylamine.[17]
-
Problem 4: Formation of Phenol Byproduct
Symptom: A byproduct corresponding to the hydroxylation of the aryl halide is detected.
Potential Causes & Solutions:
-
Reaction with Hydroxide: If a hydroxide base is used, or if there is significant water present, the competing hydroxylation of the aryl halide can occur.[16][18][19]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the amination of this compound?
A1: The optimal catalyst system is highly substrate-dependent. However, for an electron-deficient and potentially sterically hindered substrate like this compound, a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biaryl phosphine ligand (e.g., from the Buchwald ligand family) is a good starting point.[20]
Q2: How does the choice of base affect the reaction?
A2: The base is critical for the deprotonation of the amine to form the active nucleophile.[6][7] Stronger bases like NaOtBu generally lead to faster reaction rates. However, they can also promote side reactions. Weaker bases like Cs₂CO₃ or K₃PO₄ are milder but may require higher temperatures or longer reaction times.[9][10] The choice should be guided by the stability of your substrates and the desired reaction kinetics.
Q3: Can this reaction be performed under aqueous conditions?
A3: Traditionally, Buchwald-Hartwig aminations are performed under anhydrous conditions. However, recent developments have shown that with the right ligand, such as KPhos, the reaction can be successfully carried out in the presence of water and even with aqueous ammonia as the amine source.[16][18][19] This approach can offer significant green chemistry advantages.
Q4: What is the role of the ligand in preventing side reactions?
A4: The ligand plays a multifaceted role. Its steric bulk can prevent the formation of unreactive palladium dimers and promote the desired reductive elimination over side reactions like β-hydride elimination.[4][12][13] The ligand's electronic properties also influence the reactivity of the palladium center throughout the catalytic cycle.[12]
III. Experimental Protocols & Data
Optimized Protocol for Amination
This protocol provides a general starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the amine (1.1-1.5 equiv) and the base (e.g., NaOtBu, 1.2-2.0 equiv).
-
Add the anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data on Ligand Performance
| Ligand | Typical Yield (%) | Common Side Products |
| Buchwald Ligands (e.g., XPhos, SPhos) | 85-95 | Minimal hydrodehalogenation |
| Hartwig Ligands (e.g., Josiphos) | 80-90 | Low levels of diarylamine |
| Bidentate Ligands (e.g., BINAP, dppf) | 70-85 | Can be effective, but may require higher catalyst loading |
Yields are approximate and can vary based on specific reaction conditions.
IV. Visualizing Reaction Pathways
Main Reaction vs. Side Reactions
Caption: Catalytic cycle of Buchwald-Hartwig amination and competing side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the amination reaction.
V. References
-
Buchwald–Hartwig amination. In: Wikipedia. --INVALID-LINK--
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. --INVALID-LINK--
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. --INVALID-LINK--
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and a Hydroxide Base to Form the Primary Arylamine with High Selectivity. Journal of the American Chemical Society. --INVALID-LINK--
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. --INVALID-LINK--
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. --INVALID-LINK--
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. --INVALID-LINK--
-
Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Green Chemistry. --INVALID-LINK--
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. --INVALID-LINK--
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. --INVALID-LINK--
-
Buchwald-Hartwig amination. Name-Reaction.com. --INVALID-LINK--
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
-
Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. --INVALID-LINK--
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. --INVALID-LINK--
-
Role of the base in Buchwald-Hartwig amination. PubMed. --INVALID-LINK--
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. --INVALID-LINK--
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. --INVALID-LINK--
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. --INVALID-LINK--
-
Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications. --INVALID-LINK--
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Semantic Scholar. --INVALID-LINK--
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. --INVALID-LINK--
-
Ligand-free copper(i) oxide nanoparticle-catalysed amination of aryl halides in ionic liquids. Catalysis Science & Technology. --INVALID-LINK--
-
Effect of various bases in the Buchwald coupling reaction. ResearchGate. --INVALID-LINK--
-
Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. --INVALID-LINK--
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Omega. --INVALID-LINK--
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health. --INVALID-LINK--
-
Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. PubMed. --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. --INVALID-LINK--
-
Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. PubMed. --INVALID-LINK--
-
Synthesis of 2-aminoBODIPYs by palladium catalysed amination. Organic & Biomolecular Chemistry. --INVALID-LINK--
References
- 1. name-reaction.com [name-reaction.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 15. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 20. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3,5-Difluorophenyl)aniline
Welcome to the technical support resource for the purification of 2-(3,5-Difluorophenyl)aniline (CAS No. 873056-60-1). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key building block in high purity. As a biaryl amine, this compound presents unique purification challenges, including its basicity, susceptibility to oxidation, and the potential for closely-related impurities.
This document moves beyond simple protocols to provide in-depth, experience-driven advice, troubleshooting guides for common experimental hurdles, and detailed procedural walkthroughs to ensure you can confidently and efficiently purify your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude material is intrinsically linked to its synthetic route. For biaryl amines synthesized via common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), you can anticipate the following:
-
Unreacted Starting Materials: Residual haloaromatics (e.g., 1-bromo-3,5-difluorobenzene) and the parent aniline or its boronic acid derivative.
-
Homocoupling Products: Biphenyls formed from the dimerization of the starting materials (e.g., 3,3',5,5'-tetrafluorobiphenyl).
-
Catalyst Residues: Traces of palladium, copper, or other transition metal catalysts and their associated ligands (e.g., phosphines, which can be oxidized to phosphine oxides).[1]
-
Solvent and Reagents: Residual high-boiling solvents (like DMF or DMSO) and inorganic salts from the workup.[2]
-
Oxidation Byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities. This is frequently observed as a darkening of the crude product.[3]
Q2: Which primary purification technique—column chromatography or recrystallization—is better for this compound?
The choice depends on the scale and the nature of the impurities.
-
Column Chromatography is generally the most versatile and effective method for removing a wide range of impurities, especially those with different polarities from the product. It is the preferred method for initial purification from a complex crude mixture. However, the basic nature of the aniline requires special consideration to prevent streaking on acidic silica gel.[4]
-
Recrystallization is an excellent final purification step if a suitable solvent system can be found. It is highly effective at removing small amounts of impurities from an already enriched product and is more scalable than chromatography. It is particularly good for achieving high crystalline purity.[5]
-
Acid-Base Extraction: A preliminary aqueous acid wash (e.g., with 1M HCl) during the workup can effectively remove unreacted basic starting materials or other amine impurities before proceeding to chromatography or recrystallization.[1][6]
Q3: My aniline sample is turning dark brown/black. What is happening and how can I prevent it?
This discoloration is a classic sign of oxidation.[3] The amino group in anilines is electron-rich and readily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
Prevention Strategies:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating or solvent removal.
-
Degassed Solvents: Use solvents that have been degassed by sparging with N2/Ar or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Storage: Store the purified compound in a dark, airtight container, preferably under an inert atmosphere and refrigerated.
-
Antioxidants: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered, though this would need to be removed before subsequent reactions.
Q4: What are the key physical properties of this compound?
Knowing these properties is crucial for planning your purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉F₂N | [7] |
| Molecular Weight | 205.20 g/mol | [8] |
| Appearance | Typically a solid, may be off-white to grey. | [9] |
| Solubility | Slightly soluble in acetonitrile, chloroform, and dichloromethane. Soluble in many organic solvents. | [9][10] |
Purification Method Selection Workflow
This decision tree provides a logical path to selecting the most appropriate purification strategy for your crude this compound.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide
Problem 1: My compound streaks severely on silica gel TLC plates and gives poor separation during column chromatography.
-
Probable Cause: Your aniline, being a basic compound, is interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong acid-base interaction leads to slow, uneven elution, causing the characteristic "streaking" or "tailing" effect.[4]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v).[11] For example, if your eluent is 9:1 Hexane:Ethyl Acetate, you would prepare it as 90 mL Hexane, 10 mL Ethyl Acetate, and 0.5-1 mL Et₃N.
-
Solution 2 (Stationary Phase Modification): Use a deactivated or specialized stationary phase. You can pre-treat your silica gel by flushing the packed column with your mobile phase containing the basic modifier before loading your sample. Alternatively, commercially available amine-functionalized silica can provide excellent results without needing a modified eluent.[4]
Problem 2: I can't find a suitable single solvent for recrystallization.
-
Probable Cause: The compound has either very high or very low solubility in most common single solvents, or its solubility does not change significantly with temperature.
-
Solution (Mixed-Solvent Recrystallization): Employ a binary solvent system. This involves finding one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). The two solvents must be miscible. A common pair for compounds like this is Ethanol (soluble) and Water (insoluble).
Procedure:
-
Dissolve the crude solid in the minimum amount of the hot "soluble solvent."
-
While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This is the saturation point.
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[5]
-
Problem 3: My recovery after recrystallization is very low.
-
Probable Cause 1: Using too much solvent. The most common error is adding too much solvent initially, which keeps a significant portion of your product dissolved even when the solution is cold.
-
Solution: Add the hot solvent in small portions to your crude solid, waiting for it to dissolve before adding more. Use only the absolute minimum volume required to fully dissolve the solid.[5]
-
Probable Cause 2: Cooling too rapidly. Rapid cooling (e.g., placing a hot flask directly into an ice bath) leads to precipitation rather than crystallization, trapping impurities and reducing the yield of pure crystals.[12]
-
Solution: Allow the hot, clear solution to cool slowly on the benchtop, undisturbed, to room temperature. Once crystal formation has ceased at room temperature, then place the flask in an ice bath for at least 30 minutes to maximize recovery.
Problem 4: My purified compound is still colored, even after chromatography.
-
Probable Cause: The colored impurities are likely oxidation products that are co-eluting with your desired compound. In some cases, the aniline may also be oxidizing while on the column.
-
Solution 1 (Activated Carbon Treatment): If you are performing a recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product, reducing yield. After adding charcoal, you must perform a hot filtration to remove it before allowing the solution to cool.[12]
-
Solution 2 (Optimize Chromatography): Try a different solvent system. Sometimes switching polarity (e.g., from Hexane/EtOAc to Toluene/Acetone) can alter the elution order and resolve the impurity. Ensure you are using degassed solvents for your chromatography to minimize on-column oxidation.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (with Triethylamine)
This protocol is designed for the purification of 1-2 grams of crude material.
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good system will give your product an Rf value of ~0.3. Start with Hexane/Ethyl Acetate mixtures. If streaking is observed, add 0.5% Et₃N to the TLC solvent jar and re-run the plate.
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of crude).
-
Prepare a slurry of silica gel (e.g., 60-80 g of 230-400 mesh silica) in the chosen eluent (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. The packed silica bed should be about 6-8 inches high.
-
-
Sample Loading (Dry Loading is Recommended):
-
Dissolve your crude material (~1.5 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add 2-3 times the mass of crude material in silica gel (~3-5 g) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica bed in the column. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply pressure (using a pump or house air) to begin eluting the solvent through the column at a flow rate of about 2 inches/minute.
-
Collect fractions (e.g., 20 mL per tube) and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure. To ensure complete removal of the high-boiling Et₃N, you may need to co-evaporate with a solvent like toluene or place the flask under high vacuum for several hours.
-
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol is ideal as a final polishing step after chromatography or for crude material that is already substantially pure.
-
Dissolution: Place the crude solid (e.g., 1 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., start with 5-10 mL) while heating on a hot plate to dissolve the solid completely.
-
Saturation: While the solution is still hot, add deionized water dropwise using a Pasteur pipette until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. You should observe the formation of crystals.
-
Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 30-60 minutes to maximize the yield.
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (at the same ratio where crystallization occurred).
-
Continue to pull a vacuum for several minutes to partially dry the crystals.
-
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
Troubleshooting Chromatography: A Diagnostic Flowchart
References
- 1. Workup [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 873056-60-1 [chemicalbook.com]
- 8. This compound - CAS:873056-60-1 - Sunway Pharm Ltd [3wpharm.com]
- 9. 4-(3,5-Difluorophenyl)aniline | 405058-00-6 [amp.chemicalbook.com]
- 10. 3,5-Difluoroaniline at Best Prices - High Purity Industrial Chemical [abchemicalindustries.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions with 2-(3,5-Difluorophenyl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 2-(3,5-Difluorophenyl)aniline in synthetic applications. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for common cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to overcome challenges with this unique substrate.
Foundational Challenges: Understanding the Substrate
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent properties of this compound that make it a challenging substrate.
FAQ 1: Why is this compound considered a "challenging" substrate for C-N cross-coupling reactions?
This substrate presents a dual challenge rooted in its electronic and steric profile:
-
Electronic Deactivation: The aniline nitrogen's nucleophilicity is significantly diminished. The two fluorine atoms on the adjacent phenyl ring are potent electron-withdrawing groups (EWGs). They pull electron density away from the aniline ring and, consequently, from the nitrogen atom's lone pair through inductive effects.[1] This reduced nucleophilicity makes the crucial C-N bond-forming step (reductive elimination) in catalytic cycles, like the Buchwald-Hartwig amination, more difficult.[1][2]
-
Steric Hindrance: As an ortho-substituted aniline, the 3,5-difluorophenyl group provides significant steric bulk around the nitrogen atom.[3][4] This bulk can impede the amine's ability to coordinate with the metal center of the catalyst, a necessary step for the reaction to proceed.[5]
Addressing both issues simultaneously requires a carefully selected and highly active catalyst system.
Section 1: Buchwald-Hartwig Amination Troubleshooting
This section focuses on the most common application for this substrate: its use as the amine coupling partner in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling.
FAQ 2: My Buchwald-Hartwig amination with this compound and an aryl halide is failing or giving low yields. What is the most likely cause?
The primary culprit is almost always a suboptimal catalyst system (palladium source + ligand). Standard or first-generation palladium-phosphine catalysts are typically not active enough to overcome the combined electronic deactivation and steric hindrance of this aniline.[1]
Successful coupling requires a catalyst system that accelerates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final C-N reductive elimination. For challenging substrates like this, modern, highly active catalyst systems are not just recommended; they are essential.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
FAQ 3: Which specific ligands and palladium sources are recommended for coupling this compound?
For this substrate, you must employ bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate the rate-limiting reductive elimination step.[2][6] Using well-defined, air-stable palladium precatalysts is also highly recommended for reproducibility and generating the active catalyst efficiently.[1][7]
| Catalyst / Ligand Class | Specific Examples | Key Advantages | Common Pd Source |
| Biaryl Monophosphine Ligands | XPhos , SPhos , RuPhos , BrettPhos | Highly active for coupling electron-deficient and sterically hindered amines. The steric bulk shields the metal center and promotes reductive elimination.[1][2][8] | G3/G4 Precatalysts (e.g., XPhos Pd G3), Pd₂(dba)₃, Pd(OAc)₂ |
| Dialkylbiaryl Phosphine Ligands | tBuXPhos | Excellent for a wide range of amines and can be effective in challenging cases.[2][9] | G3/G4 Precatalysts, Pd₂(dba)₃ |
| Ferrocenyl-based Ligands | Josiphos-type ligands , QPhos | Can be effective for particularly challenging couplings, including reactions with ammonia and its surrogates.[2][8] | Pd(OAc)₂ |
| N-Heterocyclic Carbenes (NHCs) | IPr , PEPPSI™ Precatalysts | Offer high stability and activity, serving as a good alternative to phosphine ligands, especially for difficult couplings.[1][7] | PEPPSI™-IPr, PEPPSI™-IPent |
Recommendation: Start with an XPhos or RuPhos based system. The corresponding G3 or G4 palladium precatalysts are excellent choices as they provide reliable generation of the active catalyst, often leading to more reproducible results and requiring lower catalyst loadings.[2]
FAQ 4: How does the choice of base affect the reaction, and which should I use?
The base is critical. Its role is to deprotonate the aniline after it coordinates to the palladium(II) complex, forming the palladium-amido intermediate that precedes reductive elimination.[10] Given the low acidity of the N-H bond in this electron-deficient aniline, a strong, non-nucleophilic base is required.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), Lithium bis(trimethylsilyl)amide (LHMDS). NaOtBu is the most common and effective choice.[1][2]
-
Bases to Avoid: Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally ineffective for this transformation as they are not strong enough to deprotonate the coordinated aniline.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst and sodium tert-butoxide to the oven-dried reaction vessel.
-
Add Reagents: Add the aryl halide and this compound to the vessel.
-
Solvent Addition: Add the anhydrous, degassed toluene (or dioxane) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100–110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 4, 12, 24 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.
Section 2: Suzuki-Miyaura Coupling Considerations
While the aniline itself is used in C-N coupling, its derivatives (e.g., a bromo-substituted version) are common substrates for C-C bond formation via Suzuki-Miyaura coupling. The principles of overcoming steric and electronic effects remain paramount.
FAQ 5: I am performing a Suzuki coupling with a halogenated derivative of this compound. What are the key catalyst considerations?
The challenges are similar to the Buchwald-Hartwig reaction: steric hindrance around the reactive site (the C-X bond) and potentially challenging electronic properties.
-
For Aryl Chlorides/Bromides: Highly active catalyst systems are again necessary. The combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as P(t-Bu)₃ , PCy₃ , or biaryl ligands like SPhos are excellent starting points.[11] Precatalysts that enable rapid generation of the active Pd(0) species at lower temperatures can be beneficial, especially if the coupling partner (boronic acid) is unstable.[12][13]
-
Preventing Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid partner, especially with electron-deficient or heteroaryl boronic acids.[12] To mitigate this:
-
Use a milder base if possible (e.g., K₃PO₄, K₂CO₃).
-
Keep the reaction temperature as low as possible.
-
Employ a precatalyst that activates quickly, minimizing the time the boronic acid is exposed to basic conditions before coupling.[13]
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Reagents & Equipment:
-
Halogenated this compound derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, or Dioxane, 5 mL)
-
Standard reaction vessel and inert atmosphere setup
Procedure:
-
Setup: Under an inert atmosphere, charge a reaction vessel with the palladium precursor, ligand, base, aryl halide, and boronic acid.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Track the consumption of the aryl halide by GC-MS or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.[14]
Section 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use this decision tree to diagnose the issue.
Troubleshooting Decision Tree
Caption: A systematic workflow for troubleshooting coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Cross-Coupling of Chloroanilines
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Overcoming the Low Reactivity of Chloroanilines in Cross-Coupling Reactions
Welcome to our dedicated technical support guide for tackling one of the more persistent challenges in modern synthetic chemistry: the efficient use of chloroanilines in cross-coupling reactions. Due to their low cost, widespread availability, and unique substitution patterns, chloroanilines are highly attractive starting materials. However, their notoriously low reactivity often leads to stalled reactions, low yields, and significant side-product formation.
This guide is structured to provide direct, actionable answers to common problems, explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the use of chloroanilines in cross-coupling catalysis.
Q1: What makes chloroanilines so unreactive compared to their bromo- or iodo-analogs?
A1: The challenge lies primarily in the strength of the carbon-chlorine (C–Cl) bond. The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) center.[1] The C–Cl bond has a significantly higher bond dissociation energy (approx. 84 kcal/mol) compared to C–Br (71 kcal/mol) and C–I (57 kcal/mol), making this initial activation step energetically demanding.[1]
Furthermore, the aniline's amino group (–NH₂) is an electron-donating group, which increases electron density on the aromatic ring. This makes the carbon atom of the C–Cl bond less electrophilic and thus less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
Q2: Which catalytic system is generally better for activating chloroanilines: Palladium or Nickel?
A2: Both systems have their merits, and the optimal choice depends on the specific substrates and desired transformation.
-
Palladium-based systems are the most extensively studied and versatile. Their success with chloroanilines hinges on the use of highly specialized ligands. These ligands must be both extremely electron-rich to promote the difficult oxidative addition and sterically bulky to facilitate the final, product-forming reductive elimination step.[2][3]
-
Nickel-based systems are often inherently more reactive towards C–Cl bond activation.[4] Nickel(0) is a stronger reductant than Palladium(0), making oxidative addition more kinetically facile.[5] These systems can sometimes be effective with less sophisticated ligands or even under ligand-less conditions, offering a cost-effective alternative.[4][6] However, Ni-catalysis can sometimes be more sensitive to functional groups and may involve different mechanistic pathways (e.g., involving Ni(I)/Ni(III) cycles).[7]
Q3: What is the precise role of the ligand, and why is it so critical for chloroaniline coupling?
A3: For chloroaniline couplings, particularly with palladium, the ligand is arguably the most important variable. Its functions are multifaceted:
-
Facilitating Oxidative Addition: The ligand donates electron density to the palladium center, making the metal more nucleophilic and capable of breaking the strong C–Cl bond.[8]
-
Promoting Reductive Elimination: The steric bulk of the ligand creates crowding around the metal center in the Pd(II) intermediate. This steric pressure encourages the final reductive elimination step, which forms the desired C–C or C–N bond and regenerates the active Pd(0) catalyst.[8]
-
Stabilizing the Catalyst: A crucial role is to prevent the aggregation of the Pd(0) species into inactive palladium black.[9] A well-designed ligand maintains the mononuclear nature of the catalyst throughout the cycle, ensuring high turnover numbers.
The development of specialized biarylphosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) has been transformative, enabling the routine use of previously "unreactive" aryl chlorides.[2][3]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-and-solution framework for specific issues encountered in the lab.
Q4: My reaction shows low or no conversion of the starting chloroaniline. What are the first things I should check?
A4: This is the most common issue. A systematic approach is required to diagnose the problem.
Troubleshooting Flowchart: Low or No Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Stille Cross Coupling of C—O Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preventing hydrodehalogenation in palladium-catalyzed amination
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrodehalogenation
Welcome to the Technical Support Center for Palladium-Catalyzed Amination. As a Senior Application Scientist, I understand the nuances and challenges you face at the bench. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: hydrodehalogenation. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in my amination reaction?
A1: Hydrodehalogenation is an undesired side reaction where the halogen atom on your aryl or vinyl halide is replaced by a hydrogen atom.[1] This leads to the formation of a byproduct that is simply the arene or alkene without the halogen, reducing the yield of your desired aminated product and complicating purification.[1]
Q2: What are the primary causes of hydrodehalogenation?
A2: Several factors can promote this unwanted reaction:
-
Reaction Kinetics: If the rate of your desired amination is slow, the competing hydrodehalogenation pathway can become more significant.[1]
-
Catalyst Activity: While highly active catalysts are often desirable, they can sometimes accelerate hydrodehalogenation, particularly with electron-rich aryl halides.[1]
-
Presence of Hydride Sources: Solvents like alcohols or even trace amounts of water, as well as some bases, can act as hydride donors, feeding the hydrodehalogenation cycle.[1][2]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a critical role in dictating the reaction pathway.[1][3]
-
Temperature: Higher reaction temperatures can sometimes favor hydrodehalogenation.[1]
Q3: How can I quickly check if hydrodehalogenation is occurring?
A3: You can monitor your reaction progress and identify the hydrodehalogenated byproduct using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The byproduct will have a molecular weight corresponding to the replacement of the halogen with a hydrogen atom.
Troubleshooting Guide: A Deeper Dive
Issue 1: Significant Formation of a Hydrodehalogenated Byproduct
This is a common challenge, especially when working with electron-rich or sterically hindered aryl halides, or when the amine is a poor nucleophile.[1] Let's break down the key parameters you can adjust.
1. Ligand Selection: The First Line of Defense
The choice of ligand is paramount in steering the reaction towards C-N bond formation and away from hydrodehalogenation.[1][3] Bulky, electron-rich phosphine ligands are generally the preferred choice.[1][3]
-
Why? These ligands accelerate the rate-limiting reductive elimination step that forms the desired C-N bond.[1] By making this step faster, the competing hydrodehalogenation pathway has less opportunity to occur. The steric bulk of the ligand is also thought to promote the formation of the catalytically active monoligated Pd(0) species.[3][4]
-
Recommended Ligands:
Ligand Screening Protocol:
-
Setup: In parallel reaction vials, combine your aryl halide, amine, base, and solvent.
-
Ligand Addition: To each vial, add a different phosphine ligand from a pre-selected panel.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) to each vial.
-
Reaction: Run the reactions under your standard conditions (e.g., temperature, time).
-
Analysis: Analyze the crude reaction mixture from each vial by GC-MS or LC-MS to determine the ratio of the desired aminated product to the hydrodehalogenated byproduct.
-
Optimization: The ligand that provides the highest product-to-byproduct ratio is the optimal choice for your system.[1]
2. Base Selection: More Than Just a Proton Scavenger
The base plays a crucial role and its choice can significantly influence the reaction's outcome. Strong, non-nucleophilic bases are generally preferred.[1]
-
Why? The base is required to deprotonate the amine, making it a more potent nucleophile.[6] However, some bases or their conjugate acids can act as hydride sources, promoting hydrodehalogenation.
-
Base Recommendations:
| Base | Advantages | Disadvantages |
| NaOtBu | High reaction rates, effective at low catalyst loadings.[7] | Incompatible with many electrophilic functional groups.[7] |
| LHMDS | Tolerates protic functional groups, useful for low-temperature aminations.[7] | Air-sensitive solid, can be incompatible with some functional groups at higher temperatures.[7] |
| K₃PO₄, Cs₂CO₃ | Excellent functional group tolerance.[1][7] | May require higher catalyst loadings and longer reaction times.[7] |
If you suspect your base is contributing to hydrodehalogenation, consider switching to a different one from the table above.
3. Solvent and Temperature: Controlling the Reaction Environment
The reaction solvent and temperature can have a substantial impact on the selectivity of the amination.
-
Solvent: Aprotic solvents are generally the best choice.[1]
-
Temperature: Lowering the reaction temperature can sometimes suppress hydrodehalogenation.[1]
-
Why? The activation energy for hydrodehalogenation may be higher than that for the desired amination, so reducing the temperature can favor the latter.
-
Experimental Approach: Run the reaction at a series of decreasing temperatures (e.g., 100 °C, 80 °C, 60 °C) and analyze the product distribution to find the optimal balance between reaction rate and selectivity.[1]
-
Issue 2: Hydrodehalogenation with Primary Aliphatic Amines
Primary aliphatic amines can be particularly challenging substrates, as they can participate in an undesired β-hydride elimination pathway, leading to hydrodehalogenation of the aryl halide.[8]
Strategies for Mitigation:
-
Specialized Ligands: The use of sterically demanding bidentate phosphine ligands like JosiPhos or bulky monodentate ligands such as BippyPhos has been shown to minimize this side reaction.[8]
-
Bimetallic Catalysis: Recent research has shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst system can selectively promote the amination pathway. It is proposed that the in-situ formation of Cu-hydride species prevents the Pd-hydride mediated hydrodehalogenation.[9][10][11]
Visualizing the Competing Pathways
To better understand the chemistry at play, let's visualize the catalytic cycles.
Figure 1: Competing pathways in Palladium-catalyzed amination.
Experimental Protocols
General Procedure for a Trial Amination Reaction:
-
Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), amine (1.2 mmol), and base (e.g., NaOtBu, 1.4 mmol).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and the chosen phosphine ligand (e.g., XPhos, 0.02 mmol) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst mixture to the reaction vessel under a positive pressure of argon.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
Technical Support Center: Catalyst Deactivation in Reactions Involving Fluorinated Anilines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of catalyst deactivation encountered during cross-coupling and other catalytic reactions involving fluorinated anilines. Our goal is to equip you with the scientific understanding and practical solutions to enhance the efficiency and robustness of your synthetic routes.
Introduction: The Challenge of Fluorinated Anilines in Catalysis
Fluorinated anilines are indispensable building blocks in medicinal chemistry and materials science. However, their unique electronic properties, stemming from the high electronegativity of fluorine, often lead to complex and sometimes unpredictable interactions with transition metal catalysts, primarily palladium- and nickel-based systems. Catalyst deactivation is a frequent and frustrating issue, leading to low yields, incomplete conversions, and the formation of complex side products. This guide will dissect the primary mechanisms of deactivation and provide actionable strategies to mitigate these problems.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental reasons behind catalyst deactivation when working with fluorinated anilines.
Q1: What are the primary modes of catalyst deactivation when using fluorinated anilines?
A1: Catalyst deactivation in reactions with fluorinated anilines is typically a multifaceted issue, primarily driven by three interconnected mechanisms:
-
Catalyst Poisoning by Fluoride Ions: Fluoride ions (F⁻) can be generated in situ through undesired side reactions, such as C-F bond activation or hydrodefluorination. These fluoride ions can act as potent poisons for palladium catalysts.[1][2] They can coordinate strongly to the metal center, forming stable and less reactive palladium-fluoride complexes that disrupt the catalytic cycle.[3][4][5]
-
Undesired C-F Bond Activation: The carbon-fluorine bond, while strong, can be activated by low-valent transition metal catalysts, especially in electron-deficient aromatic rings.[6] This can lead to the formation of arylpalladium fluoride species, which may be off-cycle or lead to unwanted byproducts, ultimately consuming the active catalyst. The presence of the aniline group can modulate the electronic nature of the ring, influencing the propensity for C-F activation.[6]
-
Ligand Degradation or Displacement: The reaction conditions, including the choice of base and solvent, can lead to the degradation of the phosphine ligands that are crucial for stabilizing the active catalyst. Additionally, the aniline substrate or fluoride ions can compete with the desired ligand for coordination to the metal center, leading to the formation of less active or inactive catalytic species.[7]
Q2: How does the position of the fluorine substituent on the aniline ring affect catalyst stability?
A2: The position of the fluorine atom significantly influences the electronic properties of the aniline and, consequently, its interaction with the catalyst.
-
Ortho-Fluorine: An ortho-fluorine substituent can exhibit a more pronounced effect due to its proximity to the reaction center. It can influence the coordination of the aniline to the metal and potentially facilitate intramolecular C-F activation pathways.
-
Para-Fluorine: A para-fluorine atom primarily exerts a strong electron-withdrawing effect through resonance, making the aromatic ring more electron-deficient. This can increase the susceptibility of the C-X (where X is a halide or triflate) bond to oxidative addition but may also make any C-F bonds on the ring more prone to activation.[6]
Q3: Can the aniline's N-H bond contribute to catalyst deactivation?
A3: Yes, the N-H bond of the aniline can play a role in catalyst deactivation, although it is often a more general issue with anilines and not specific to fluorinated derivatives. The primary amine can coordinate to the palladium center, and in some cases, this can lead to the formation of stable, off-cycle catalyst-substrate complexes.[8] Furthermore, strong bases used in reactions like the Buchwald-Hartwig amination can deprotonate the aniline, and the resulting anilide can also interact with the catalyst in ways that may not be productive for the desired catalytic cycle.[7] Protecting the amine group can sometimes mitigate these issues.[8]
Part 2: Troubleshooting Guide - Practical Solutions for Common Problems
This section provides a systematic, question-and-answer approach to resolving specific issues encountered during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Conversion | Catalyst Poisoning by Fluoride: In situ generation of F⁻ ions is a likely culprit. | 1. Optimize the Base: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Stronger bases can promote side reactions that release fluoride. 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can facilitate the formation of species that lead to defluorination. 3. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to shield the metal center and disfavor fluoride coordination.[8] |
| C-F Bond Activation: The catalyst is being consumed by reacting with the C-F bond. | 1. Lower Reaction Temperature: C-F activation often has a higher activation energy than the desired C-N or C-C bond formation. Reducing the temperature can selectively disfavor this side reaction. 2. Choose a More Selective Catalyst: Nickel catalysts can sometimes be more selective for C-Cl or C-Br activation over C-F activation compared to palladium.[9] 3. Protect the Amine Group: If feasible, protecting the aniline's amine group can alter the electronic properties of the ring and may reduce the propensity for C-F activation. | |
| Formation of Defluorinated Byproducts | Hydrodefluorination: The C-F bond is being cleaved and replaced with a C-H bond. | 1. Identify the Hydrogen Source: Water, alcohols, or even the amine itself can act as a proton source. Ensure anhydrous conditions and consider using a stoichiometric amount of the amine. 2. Ligand and Base Optimization: As with catalyst poisoning, the choice of ligand and base is critical. Bulky ligands and weaker bases can help suppress this side reaction.[8] |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Purity of the fluorinated aniline, catalyst, ligand, or solvent can vary. | 1. Use High-Purity Reagents: Source reagents from reputable suppliers and consider purifying the fluorinated aniline if necessary. 2. Consistent Catalyst Handling: Use fresh catalyst and ligands, and handle them under an inert atmosphere to prevent oxidation. |
Part 3: Experimental Protocols & Methodologies
This section provides detailed experimental protocols for diagnosing and mitigating catalyst deactivation.
Protocol 1: Diagnostic Experiment to Test for Catalyst Poisoning
This protocol helps determine if catalyst deactivation is the primary reason for a stalled reaction.
-
Run the Reaction: Set up your reaction with the fluorinated aniline under your standard conditions.
-
Monitor Progress: Track the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Identify Stalling: If the reaction stalls (i.e., no further conversion of starting material is observed over a significant period), proceed to the next step.
-
Add Fresh Catalyst: To the stalled reaction mixture, add a second charge of the palladium catalyst and ligand (typically the same amount as the initial loading) under an inert atmosphere.
-
Continue Monitoring: Continue to monitor the reaction.
-
Analyze the Outcome:
-
Reaction Restarts: If the reaction resumes and proceeds to a higher conversion, it is a strong indication that the initial catalyst was deactivated.
-
No Change: If the reaction does not restart, the issue may be related to other factors such as substrate instability, product inhibition, or an incorrect initial hypothesis about the reaction's feasibility.
-
Protocol 2: General Procedure for Minimizing Catalyst Deactivation in Buchwald-Hartwig Amination of a Fluorinated Aryl Bromide
This protocol provides a robust starting point for the cross-coupling of a fluorinated aniline with an aryl bromide.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation:
-
To a Schlenk flask, add the aryl bromide (1.0 eq.), the fluorinated aniline (1.2 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the palladium precatalyst and ligand to the flask under a positive flow of inert gas.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (start with a lower temperature, e.g., 80 °C, and gradually increase if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 4: Visualizing Deactivation Pathways and Troubleshooting Logic
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Figure 1: Competing deactivation pathways in reactions with fluorinated anilines.
Caption: Figure 2: A logical workflow for troubleshooting failed reactions.
Part 5: Catalyst Regeneration
While preventing deactivation is the primary goal, regeneration of the catalyst can be a cost-effective strategy.
Q4: Can I regenerate a palladium catalyst that has been deactivated by a reaction with a fluorinated aniline?
A4: Regeneration is possible but depends on the primary deactivation mechanism.
-
For Deactivation by Organic Residues or Fouling: If the catalyst has been deactivated by the deposition of organic byproducts, a carefully controlled calcination (heating in the presence of air) can sometimes burn off these residues and restore activity.[10]
-
For Deactivation by Fluoride Poisoning: Removing strongly coordinated fluoride from the palladium surface is more challenging. Washing the catalyst with a basic solution might help to remove some fluoride, but its effectiveness is not guaranteed. More aggressive treatments may be required, but these also risk altering the catalyst's structure and activity.[10]
Protocol 3: General Guideline for Catalyst Regeneration by Calcination
This is a general procedure and should be optimized for your specific catalyst and support.
-
Catalyst Recovery: After the reaction, filter to recover the solid-supported palladium catalyst.
-
Washing: Wash the catalyst thoroughly with the reaction solvent and then with a low-boiling point solvent like acetone to remove any adsorbed organic material.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Calcination: Place the dried catalyst in a furnace and slowly ramp up the temperature in a gentle flow of air. The optimal temperature and time will depend on the nature of the catalyst and the support (a typical starting point could be 250-350 °C for a few hours).
-
Cooling: Allow the catalyst to cool slowly to room temperature under a flow of inert gas.
-
Activity Test: Test the activity of the regenerated catalyst on a small scale to determine if its performance has been restored.
References
- 1. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Effect of solvent and base on Buchwald-Hartwig amination efficiency
A Guide to Optimizing Solvent and Base Selection for Enhanced C-N Coupling Efficiency
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical choices of solvent and base, thereby enhancing the efficiency and success of your C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Buchwald-Hartwig amination, and how does it influence the catalytic cycle?
The base plays a crucial role in the Buchwald-Hartwig amination by facilitating the deprotonation of the amine nucleophile.[1][2] This deprotonation can occur either before or after the amine coordinates to the palladium center. The resulting amide is more nucleophilic and readily displaces the halide from the palladium complex, forming the key palladium-amido intermediate. This intermediate then undergoes reductive elimination to yield the desired C-N coupled product and regenerate the active Pd(0) catalyst.[1][3] The choice and strength of the base can significantly impact the reaction rate and overall efficiency.
Q2: How does solvent polarity affect the efficiency and selectivity of the Buchwald-Hartwig amination?
Solvent polarity has a profound effect on both the rate and selectivity of the Buchwald-Hartwig amination.[4][5][6]
-
Nonpolar, aprotic solvents (e.g., toluene, xylene, dioxane) are most commonly used and are often the solvents of choice.[7][8] In these solvents, anionic bases are required to deprotonate the neutral palladium-amine complex.[9][10][11] Nonpolar solvents generally provide high selectivity for the desired N-arylated amine product and minimize side reactions like hydrodehalogenation.[4][5][6] However, a significant drawback is the poor solubility of many inorganic bases in these solvents, which can lead to reproducibility issues.[4][6]
-
Polar, aprotic solvents (e.g., DMF, NMP, DMAC) can increase the solubility of inorganic bases, potentially leading to faster reaction rates.[12] However, they can also promote undesired side reactions, such as debromination of the aryl halide.[4][5] In polar solvents, the halide may dissociate from the palladium complex, and the base can then coordinate to the palladium, forming a stable resting state that can inhibit catalysis.[9][10][11]
It is important to note that certain solvents like chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[8]
Q3: What are the most common bases used, and how do I choose the right one for my specific substrates?
The selection of the base is highly dependent on the substrates being used, particularly their sensitivity to basic conditions.[11]
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most widely used strong bases.[8] They are highly effective for a broad range of substrates. However, their high basicity can lead to the decomposition of substrates with sensitive functional groups like esters and nitro groups.[3][8]
-
Weaker Inorganic Bases: For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are excellent alternatives.[8] These bases offer broader functional group tolerance.[8] The particle size and surface area of these solid bases can significantly impact the reaction rate, so grinding the base before use or adding Celite can be beneficial.[8]
-
Organic Bases: Organic bases like DBU have good solubility but are generally less effective for the deprotonation step.[9][10][11] A combination of an organic base with an inorganic base can be an effective strategy for particularly sensitive substrates.[8]
Q4: My reaction with an aryl chloride is sluggish or failing. What specific adjustments to the solvent and base should I consider?
Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the high activation barrier for the initial oxidative addition step.[13] To improve the success rate with aryl chlorides:
-
Ligand Choice: While not a solvent or base, the primary consideration should be switching to a more electron-rich and bulky phosphine ligand. Ligands like XPhos, JohnPhos, and CyJohnPhos have been specifically developed to facilitate the amination of aryl chlorides.[13]
-
Stronger Base/Solvent Combination: Often, a stronger base like NaOt-Bu is required. The choice of solvent is also critical; toluene or dioxane are frequently effective.[14]
-
Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures (80-100 °C) to proceed at a reasonable rate.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor solubility of the base. [8] | Vigorously stir the reaction mixture. Consider sonicating the reaction vessel to break up clumps of the inorganic base.[15] Grinding the base before use can also improve its solubility and reactivity.[8] Alternatively, switch to a more soluble base or a solvent system that better dissolves the base. |
| Inappropriate base strength. | If your substrate has base-sensitive functional groups (e.g., esters, ketones, nitro groups), a strong base like NaOt-Bu may be causing decomposition.[3] Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[8] Conversely, if the reaction is not proceeding, a stronger base may be required to facilitate deprotonation of the amine. |
| Catalyst inhibition by the solvent. | Ensure you are not using solvents known to inhibit the palladium catalyst, such as chlorinated solvents, acetonitrile, or pyridine.[8] |
| Catalyst poisoning. | Functional groups like azo groups can poison the palladium catalyst.[3] Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, a different catalyst system or protection of the problematic functional group may be necessary. |
Issue 2: Significant Byproduct Formation
| Possible Cause | Suggested Solution |
| Hydrodehalogenation (reduction of the aryl halide). | This side reaction is more prevalent in polar aprotic solvents.[4][5][12] Switching to a nonpolar solvent like toluene or xylene can minimize this pathway.[4][5] The choice of phosphine ligand also plays a significant role in suppressing this side reaction. |
| Homocoupling of the aryl halide. | This can occur, especially at higher temperatures. Optimizing the reaction temperature and catalyst loading can help reduce this byproduct. |
| β-Hydride elimination. | This is a potential decomposition pathway for the palladium-amido intermediate, leading to a hydrodehalogenated arene and an imine.[16] This is often influenced by the ligand structure. Screening different ligands can help identify a system that favors reductive elimination over β-hydride elimination. |
Data and Protocols
Base and Solvent Selection Tables
Table 1: Common Bases in Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Common Applications & Notes |
| Sodium tert-butoxide (NaOt-Bu) | Strong | 19[8][17] | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[8][17] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | 26 | A strong, non-nucleophilic base. Useful for proton tolerance.[3] |
| Potassium phosphate (K₃PO₄) | Weak Inorganic | 12.3 | Good for base-sensitive substrates.[8] |
| Cesium carbonate (Cs₂CO₃) | Weak Inorganic | 10[8][17] | Good solubility in some organic solvents, making it a popular choice for optimization.[8] |
| Potassium carbonate (K₂CO₃) | Weak Inorganic | 10.3 | A cost-effective weak base, but often results in slower reaction rates.[3] |
| Sodium trimethylsilanolate (NaOTMS) | Moderate | 11[17] | Effective for base-sensitive five-membered ring heteroarenes.[8][17] |
Table 2: Common Solvents in Buchwald-Hartwig Amination
| Solvent | Class | Notes |
| Toluene / Xylene | Aromatic | Commonly used, good balance of solubility and high boiling point.[7][8][14] |
| 1,4-Dioxane | Ether | Frequently used, but is a high-impact solvent that should be avoided if possible.[7] |
| Tetrahydrofuran (THF) / 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Good general-purpose ethereal solvents. 2-MeTHF is a greener alternative.[8][18] |
| tert-Amyl alcohol / n-Butanol | Alcohol | Can be effective in certain systems, particularly with weaker bases.[8] |
| N,N-Dimethylformamide (DMF) / N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Can increase reaction rates but may promote side reactions.[4][10] |
General Experimental Protocol
This is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst), the phosphine ligand, and the base.
-
Reagent Addition: Add the aryl halide and the amine to the reaction vessel.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
General Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow: Solvent and Base Selection
References
- 1. jk-sci.com [jk-sci.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. research.rug.nl [research.rug.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Analytical methods for 2-(3,5-Difluorophenyl)aniline characterization
An In-Depth Guide to the Analytical Characterization of 2-(3,5-Difluorophenyl)aniline
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of this compound, a key building block in modern drug discovery and materials science. As researchers, scientists, and drug development professionals, ensuring the identity, purity, and stability of such intermediates is paramount. This document moves beyond mere protocols to explain the scientific rationale behind method selection, empowering you to build self-validating analytical systems for confident decision-making.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₂H₉F₂N, Molecular Weight: 205.2 g/mol ) is a biaryl amine whose structural motifs are of increasing interest in the development of kinase inhibitors and other pharmacologically active agents. The presence of two distinct, functionalized aromatic rings and fluorine atoms necessitates a multi-faceted analytical approach to confirm its structure and quantify potential impurities, such as isomers or residual starting materials from its synthesis.[1][2]
This guide details an integrated workflow, leveraging the strengths of orthogonal techniques to build a complete analytical profile. We will compare and contrast methods for structural elucidation, purity assessment, and physicochemical characterization, providing both the "how" and the "why" for each experimental choice.
The Integrated Analytical Workflow: A Comparative Overview
No single technique can provide a complete picture. A robust characterization strategy relies on the synergistic combination of multiple analytical methods. The following workflow illustrates a logical progression from initial structural confirmation to detailed purity and stability assessment.
Caption: Integrated workflow for the complete characterization of this compound.
Table 1: Comparison of Primary Analytical Techniques
| Technique | Primary Application | Information Gained | Key Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation & Confirmation | Precise atomic connectivity, isomer differentiation, structural backbone | Unambiguous structure determination | Lower sensitivity, requires higher sample quantity |
| Mass Spectrometry | Molecular Weight Verification & Fragmentation | Accurate mass, elemental composition, impurity identification | High sensitivity, compatible with chromatography | Isomers are often indistinguishable, structural information is inferred |
| HPLC-UV/DAD | Purity Assessment & Quantification | Percentage purity, detection and quantification of impurities | High precision and sensitivity for quantification, robust and reproducible | Co-elution can mask impurities, requires reference standards for identification |
| FTIR Spectroscopy | Functional Group Identification | Presence of key chemical bonds (N-H, C-F, aromatic rings) | Fast, non-destructive, simple sample preparation | Provides limited structural detail, not suitable for quantification |
| Thermal Analysis (DSC/TGA) | Stability & Physicochemical Properties | Melting point, decomposition temperature, thermal stability profile | Assesses material stability under thermal stress | Destructive, sensitive to sample packing and atmosphere |
Part 1: Unambiguous Structural Elucidation
The first critical step is to confirm that the synthesized molecule is indeed this compound. This is achieved primarily through the combined use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR provides definitive proof of a molecule's covalent framework. For a molecule like this compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is necessary for full assignment. The presence of fluorine provides a unique and powerful probe (¹⁹F NMR) for confirming the substitution pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum. The expected aromatic region (approx. 6.5-7.5 ppm) will be complex due to multiple spin systems.
-
1D ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is the most direct way to confirm the 3,5-difluoro substitution pattern.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This helps identify the number of unique carbon environments.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments to unambiguously assign all proton and carbon signals.
Expected Spectral Data
The following table outlines the predicted chemical shifts and coupling patterns. These predictions are based on established principles of substituent effects in aromatic systems.
Table 2: Predicted ¹H and ¹⁹F NMR Data (in CDCl₃)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |
| ¹H | ~3.8 | broad singlet | - | -NH₂ protons, exchangeable with D₂O. |
| ¹H | ~6.6 - 6.8 | multiplet | ~8 Hz, ~2 Hz | Protons on the aniline ring ortho and para to the -NH₂ group. |
| ¹H | ~6.9 - 7.3 | multiplet | ~8 Hz | Protons on the aniline ring meta to the -NH₂ group. |
| ¹H | ~6.7 | triplet | J(H,F) ≈ 9 Hz | Proton at C4' of the difluorophenyl ring.[3] |
| ¹H | ~6.9 | doublet | J(H,F) ≈ 6 Hz | Protons at C2' and C6' of the difluorophenyl ring. |
| ¹⁹F | ~ -108 to -112 | singlet-like | - | Two equivalent fluorine atoms at C3' and C5'.[4] |
Mass Spectrometry (MS): Confirming Molecular Weight
MS provides the molecular weight of the compound, offering orthogonal confirmation of its identity. Electrospray Ionization (ESI) is the preferred technique for this type of molecule as it is a soft ionization method that typically yields the intact protonated molecule [M+H]⁺.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/L) in a suitable solvent like methanol or acetonitrile.[5]
-
Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Chromatography: Inject the sample onto a C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any salts or non-volatile impurities.[6]
-
MS Acquisition: Acquire data in positive ESI mode. The high-resolution capability allows for the determination of the elemental formula from the accurate mass.
Expected MS Data
The predicted mass data provides a clear target for experimental verification.
Table 3: Predicted High-Resolution MS Data [7]
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₀F₂N⁺ | 206.07759 |
| [M+Na]⁺ | C₁₂H₉F₂NNa⁺ | 228.05953 |
| [M]⁺ | C₁₂H₉F₂N⁺ | 205.06976 |
Part 2: Quantifying Purity and Profiling Impurities
For applications in drug development, purity is not just a number; it is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Aniline and its derivatives can be challenging to analyze by Gas Chromatography (GC) due to their polarity and potential for thermal degradation.[8] HPLC with UV detection is a superior alternative as it operates at ambient temperature and does not require derivatization.[5] A Diode Array Detector (DAD) is highly recommended as it provides spectral information for peak purity assessment and impurity characterization.
Caption: Schematic of a typical reversed-phase HPLC system for purity analysis.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Standard & Sample Preparation:
-
Accurately prepare a stock solution of the reference standard in a diluent (e.g., 50:50 acetonitrile/water).
-
Prepare sample solutions at the same concentration for area percent purity analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at a wavelength of maximum absorbance (e.g., ~254 nm) and collect full spectra.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. Use the DAD to check for peak purity and compare the UV spectra of unknown impurities against potential structures.
Table 4: Typical HPLC Method Parameters and Performance
| Parameter | Recommended Setting | Rationale |
| Column Chemistry | C18 (Octadecylsilane) | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase Modifier | 0.1% TFA or Formic Acid | Suppresses the ionization of the amine group, leading to better peak shape.[6] |
| Detection | Diode Array Detector (DAD) | Allows for spectral confirmation of peak identity and purity assessment. |
| Expected Retention Time | 5 - 10 minutes | Dependent on exact gradient, but should be well-retained. |
| Typical Purity Spec. | >98.0% | Common requirement for pharmaceutical intermediates. |
Part 3: Assessing Physicochemical Properties
Understanding the physical properties of a compound, such as its functional group identity and thermal stability, is crucial for handling, formulation, and downstream process development.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR is an excellent technique for quickly confirming the presence of key functional groups. For this compound, this provides a characteristic fingerprint that can be used for rapid incoming material verification.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Table 5: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂)[9] |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1620 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring[10] |
| 1350 - 1150 | C-F Stretch | Aryl-Fluoride[11] |
| 1250 - 1020 | C-N Stretch | Aryl-Amine |
Thermal Analysis (DSC/TGA): Probing Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques used to evaluate the thermal behavior of a material.[12] DSC measures heat flow to detect transitions like melting, while TGA measures mass loss as a function of temperature to determine decomposition points.[13][14]
Experimental Protocol: Simultaneous DSC/TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Method: Heat the sample from ambient temperature to an upper limit (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis:
-
From the DSC curve, determine the onset and peak of any endothermic events (melting).
-
From the TGA curve, determine the onset temperature of decomposition (significant mass loss).
-
Table 6: Expected Thermal Events for this compound
| Technique | Event | Expected Temperature Range (°C) | Interpretation |
| DSC | Endotherm | 80 - 120 °C (Hypothetical) | Melting point of the crystalline solid. |
| TGA | Mass Loss | > 200 °C | Onset of thermal decomposition.[15] |
Conclusion
The comprehensive characterization of this compound is not a task for a single analytical technique. It requires an integrated, evidence-based approach. By combining the definitive structural power of NMR , the molecular weight confirmation of MS , the quantitative purity assessment of HPLC , and the physicochemical insights from FTIR and Thermal Analysis , a complete and reliable analytical data package can be generated. This multi-technique strategy ensures the quality and consistency of this critical intermediate, providing a solid foundation for its successful application in research and development.
References
- 1. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. 3,5-Difluoroaniline(372-39-4) 1H NMR [m.chemicalbook.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. PubChemLite - this compound (C12H9F2N) [pubchemlite.lcsb.uni.lu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FTIR and Raman spectra, DFT and normal coordinate computations of 2,4,5- and 2,4,6-tri-fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cores.research.asu.edu [cores.research.asu.edu]
- 13. iitk.ac.in [iitk.ac.in]
- 14. tainstruments.com [tainstruments.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and LC-MS for Purity Analysis of 2-(3,5-Difluorophenyl)aniline
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-(3,5-Difluorophenyl)aniline (CAS: 873056-60-1, Molecular Formula: C₁₂H₉F₂N) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty materials.[1] The presence of impurities, even at trace levels, can have significant ramifications on the yield, safety profile, and stability of the final product. Therefore, robust analytical methodologies are imperative for its quality control.
This guide provides an in-depth comparison of two instrumental techniques central to modern analytical chemistry: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore their respective roles in a comprehensive purity analysis strategy for this compound, moving beyond procedural steps to explain the scientific rationale behind methodological choices. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish or refine their quality control workflows for complex chemical intermediates.
Understanding the Analyte: this compound
Before developing an analytical method, a fundamental understanding of the analyte's physicochemical properties is crucial.[2]
-
Structure: The molecule consists of an aniline ring linked to a 3,5-difluorophenyl ring.
-
Molecular Weight: 205.2 g/mol .[3]
-
Key Features:
-
Chromophore: The presence of two aromatic rings provides strong UV absorbance, making HPLC with UV detection a suitable choice for quantification.
-
Basic Center: The nitrogen atom of the aniline group is basic and can be readily protonated, a key property exploited for ionization in LC-MS.
-
Potential Impurities: Impurities can arise from unreacted starting materials (e.g., from a Suzuki or Buchwald-Hartwig coupling reaction), side products (e.g., homo-coupling of starting materials), isomers, or degradation products. For instance, residual 3,5-difluoroaniline or related halogenated precursors could be present.[4][5]
-
Part 1: HPLC with UV Detection for Quantitative Purity Assessment
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for routine quality control, offering precision, robustness, and quantitative accuracy.[6][7] Its primary role here is to separate the main compound from its impurities and accurately determine its purity, typically expressed as a percentage of the total peak area.
Expert Rationale for Method Development
The goal is to develop a stability-indicating HPLC method that can separate this compound from all known and potential impurities.
-
Column Selection: A reversed-phase C18 column is the standard starting point for moderately polar aromatic compounds. However, for a highly fluorinated analyte like this, a Pentafluorophenyl (PFP) phase column presents a compelling alternative.[8] PFP columns provide unique selectivity mechanisms, including π-π interactions, dipole-dipole interactions, and hydrophobic interactions, which can significantly enhance the resolution of halogenated isomers and related substances.[8]
-
Mobile Phase: A simple mobile phase of acetonitrile and water is effective. Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity and better UV transparency. The addition of a small amount of an acid, such as 0.1% formic acid, is critical. It protonates the basic aniline moiety, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica-based column packing.
-
Detection: A Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies at a specific wavelength but also provides UV spectral data for each peak. This is invaluable for peak tracking during method development and for assessing peak purity by comparing spectra across a single peak. The optimal wavelength is chosen at the analyte's absorbance maximum (λmax) to ensure the highest sensitivity.
Experimental Protocol: HPLC-DAD Purity Method
This protocol is designed to be a self-validating system, with system suitability tests performed before any sample analysis to ensure the system is performing correctly.[9]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
-
Chromatographic Conditions:
-
Column: PFP, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm (or the determined λmax). Spectral data collected from 200-400 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Dilute further to a working concentration of 0.1 mg/mL for analysis.
-
-
System Suitability Testing (SST):
-
Inject a standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area < 2.0%, tailing factor between 0.8 and 1.5, and theoretical plates > 2000.[10]
-
Method Validation according to ICH Q2(R1) Guidelines
To ensure the method is fit for its intended purpose, a full validation must be performed.[11][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities. | Peak purity index > 0.999 from DAD analysis; baseline resolution between the main peak and adjacent impurities. |
| Linearity & Range | To verify a proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels.[11] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day, different analyst). | RSD < 2.0% for multiple preparations. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Typically around 0.05% of the target concentration for impurity methods. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Peak area and retention time remain within acceptable limits when flow rate (±0.1 mL/min) and column temperature (±2 °C) are varied.[9] |
// Connections SamplePrep -> SST; MobilePhase -> InstrumentSetup -> SST; SST -> SampleAnalysis [label="Pass/Fail", fontcolor="#34A853"]; SampleAnalysis -> Integration; Integration -> Calculation; Calculation -> Report;
// Styling SST [shape=diamond, fillcolor="#FBBC05"]; Report [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } Caption: HPLC Purity Analysis Workflow.
Part 2: LC-MS for Definitive Impurity Identification
While HPLC-DAD is excellent for quantification, it falls short when an unknown impurity is detected. It can tell you how much is there, but not what it is. This is where the power of Mass Spectrometry becomes indispensable.[13] By coupling the separation power of LC with the detection specificity of MS, we can obtain the molecular weight of impurities, which is the first and most critical step in their structural elucidation.[14][15]
Expert Rationale for Method Development
The primary objective of the LC-MS analysis is not quantification but identification. Therefore, the method is optimized for sensitivity and the generation of clear mass spectra.
-
Ionization Source: Electrospray Ionization (ESI) is the most common and effective technique for polar to moderately polar small molecules.[14] Given the basic aniline nitrogen in this compound, ESI in positive ion mode is the logical choice. The acidic mobile phase (containing formic acid) ensures the analyte and related impurities are already protonated in solution, facilitating efficient generation of the protonated molecular ion, [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly preferred over a single quadrupole. HRMS provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the confident determination of the elemental composition of an impurity.[13] This is a powerful tool for distinguishing between compounds with the same nominal mass but different atomic makeups.
-
Tandem MS (MS/MS): To gain further structural information, tandem mass spectrometry (or MS/MS) can be performed. The [M+H]⁺ ion of an impurity is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" that helps to piece together the impurity's structure.
Experimental Protocol: LC-MS Impurity Identification
-
Instrumentation:
-
UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
-
Chromatographic Conditions:
-
The validated HPLC method can often be directly transferred or adapted (e.g., by shortening the gradient for faster analysis). Using the same column and mobile phases ensures that retention times correlate between the two systems.
-
-
Mass Spectrometry Conditions:
-
Ion Source: ESI.
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: m/z 50 - 1000.
-
Data Acquisition: Full scan mode to detect all ions. A separate injection can be done in a targeted MS/MS mode to obtain fragmentation data for specific impurity peaks.
-
-
Data Analysis:
-
Extract the accurate mass for each impurity peak from the total ion chromatogram (TIC).
-
Use software to generate possible elemental compositions based on the accurate mass.
-
Propose a structure that is chemically plausible based on the starting materials and reaction conditions.
-
Analyze MS/MS fragmentation patterns to confirm or refute the proposed structure.
-
Comparative Data Summary: A Hypothetical Batch Analysis
Table 1: HPLC-DAD Purity Results for a Representative Batch
| Peak No. | Retention Time (min) | Area (%) | Peak Purity | Identity |
| 1 | 8.5 | 0.08 | > 0.999 | Impurity A |
| 2 | 9.2 | 0.11 | > 0.999 | Impurity B |
| 3 | 10.4 | 99.75 | > 0.999 | This compound |
| 4 | 11.5 | 0.06 | > 0.999 | Impurity C |
Table 2: LC-HRMS Identification of Impurities
| Identity | RT (min) | Observed [M+H]⁺ | Proposed Formula | Mass Error (ppm) | Proposed Structure/Source |
| Impurity A | 8.5 | 129.0465 | C₆H₆F₂N | -1.2 | 3,5-Difluoroaniline (Starting Material) |
| Impurity B | 9.2 | 207.0461 | C₁₂H₁₀F₂N₂ | 0.8 | Isomer |
| Main | 10.4 | 206.0779 | C₁₂H₁₀F₂N | 0.5 | This compound |
| Impurity C | 11.5 | 256.0021 | C₁₂H₇BrF₂N | -2.1 | Brominated Impurity (from precursor) |
// Connections HPLC_Peak -> LCMS_Run; LCMS_Run -> AccurateMass; AccurateMass -> FormulaGen; FormulaGen -> StructureHypo; StructureHypo -> MSMS_Run [label="Confirmation\nNeeded"]; MSMS_Run -> Frag_Analysis; Frag_Analysis -> FinalID;
// Styling HPLC_Peak [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalID [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: LC-MS Impurity Identification Workflow.
Conclusion: An Integrated Analytical Strategy
For the comprehensive purity analysis of this compound, HPLC and LC-MS are not competing alternatives but complementary partners.
-
HPLC with DAD is the ideal choice for routine quality control. Once validated, it provides a reliable, precise, and cost-effective method for quantifying purity and known impurities in a regulated environment.[11][12]
-
LC-MS , particularly with high-resolution capabilities, is the essential tool for research, development, and troubleshooting.[13] Its strength lies in the definitive identification of unknown impurities, which is critical for process optimization, understanding degradation pathways, and ensuring the safety of the final product.
The most effective strategy involves developing a robust HPLC method and validating it according to ICH guidelines. This method is then used for routine batch release. When a new, unknown impurity appears during stability studies or process changes, the sample is then analyzed by LC-MS, using a correlated method, to identify the unknown peak. This integrated approach ensures both quantitative control and a deep molecular understanding of the product's purity profile, embodying the principles of quality by design in modern chemical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. This compound | 873056-60-1 [chemicalbook.com]
- 4. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. zenodo.org [zenodo.org]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. actascientific.com [actascientific.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. clinicalpub.com [clinicalpub.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(3,5-Difluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The analysis herein is grounded in the foundational principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the profound influence of substituent effects on aromatic systems. By comparing the predicted spectral data with that of known analogs such as 2-aminobiphenyl and 3,5-difluoroaniline, we can build a robust understanding of the structural nuances of 2-(3,5-Difluorophenyl)aniline.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the protons on both aromatic rings and the amine group. The chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atoms.
Key Features of the Predicted ¹H NMR Spectrum:
-
Aniline Ring Protons (Ring A): The protons on the aniline ring will be influenced by the electron-donating nature of the amino group, which generally shields aromatic protons, causing them to appear at lower chemical shifts compared to benzene (7.34 ppm). The ortho and para protons are more shielded than the meta protons. The substitution at the 2-position by the difluorophenyl ring will induce further complexity in the splitting patterns.
-
Difluorophenyl Ring Protons (Ring B): The protons on the 3,5-difluorophenyl ring are flanked by two electronegative fluorine atoms, which will deshield them, causing them to appear at higher chemical shifts. The symmetry of this ring will result in two chemically equivalent protons at the 2' and 6' positions and one proton at the 4' position.
-
Amine Protons: The protons of the -NH₂ group will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-3 | ~6.80 | dd | J ≈ 8.0, 1.5 |
| H-4 | ~7.20 | td | J ≈ 7.5, 1.5 |
| H-5 | ~6.85 | td | J ≈ 7.5, 1.0 |
| H-6 | ~7.15 | dd | J ≈ 7.5, 1.5 |
| H-2', H-6' | ~6.95 | m | |
| H-4' | ~6.75 | tt | J(H-F) ≈ 9.0, J(H-H) ≈ 2.0 |
| -NH₂ | ~3.70 | br s |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of this compound. The chemical shifts will be influenced by the attached substituents, and the carbons bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
Key Features of the Predicted ¹³C NMR Spectrum:
-
Carbons of the Aniline Ring (Ring A): The carbon attached to the amino group (C-2) will be significantly shielded. The other carbons will have chemical shifts influenced by both the amino group and the bulky difluorophenyl substituent.
-
Carbons of the Difluorophenyl Ring (Ring B): The carbons directly bonded to fluorine (C-3' and C-5') will show large one-bond C-F coupling constants (¹JCF) and will appear as doublets. The other carbons in this ring will also exhibit smaller two-, three-, and four-bond C-F couplings.
-
Quaternary Carbons: The carbon atoms at the junction of the two rings (C-1' and C-2) and the carbon bearing the amino group (C-1) are quaternary and will likely show weaker signals in a proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J in Hz) |
| C-1 | ~145.0 | s | |
| C-2 | ~128.0 | s | |
| C-3 | ~116.0 | s | |
| C-4 | ~129.5 | s | |
| C-5 | ~119.0 | s | |
| C-6 | ~122.0 | s | |
| C-1' | ~142.0 | t | ²JCF ≈ 25 |
| C-2', C-6' | ~110.0 | d | ²JCF ≈ 20 |
| C-3', C-5' | ~163.0 | dd | ¹JCF ≈ 245, ³JCF ≈ 13 |
| C-4' | ~103.0 | t | ³JCF ≈ 25 |
Comparative Analysis with Related Compounds
To enhance the confidence in the predicted spectral data, a comparison with experimentally determined data for 2-aminobiphenyl and 3,5-difluoroaniline is invaluable.
-
2-Aminobiphenyl: The ¹H NMR spectrum of 2-aminobiphenyl shows aromatic protons in the range of 6.7-7.5 ppm and a broad amine signal around 3.7 ppm.[1][2] The ¹³C NMR spectrum exhibits signals for the twelve aromatic carbons, with the carbon bearing the amino group appearing around 145 ppm. The predicted spectrum of this compound builds upon this foundation, with the fluorine atoms on the second ring expected to shift the corresponding proton and carbon signals.
-
3,5-Difluoroaniline: The ¹H NMR spectrum of 3,5-difluoroaniline shows a triplet for the proton at the 4-position around 6.15 ppm and a doublet for the protons at the 2 and 6-positions around 6.17 ppm, with a characteristic H-F coupling.[3] The ¹³C NMR spectrum displays a large ¹JCF for the carbons attached to fluorine.[4] These values provide a strong reference for predicting the signals of the difluorophenyl ring in the target molecule.
The comparison highlights how the electronic effects of the amino group and the fluorine atoms are combined in this compound to produce a unique NMR fingerprint.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
2. NMR Data Acquisition: a. The spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. b. For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is typically used. c. For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum. b. Perform phase and baseline corrections to ensure accurate integration and chemical shift determination. c. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow of NMR spectral analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous compounds and fundamental NMR principles, a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants has been presented. This information is critical for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the unambiguous identification and characterization of this and similar fluorinated biaryl compounds. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data for such molecules.
References
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing therapeutic candidates. Among the vast arsenal of chemical tools, the introduction of fluorine into a molecule—a process known as fluorination—stands out for its profound and often beneficial impact on a compound's biological profile. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated aniline derivatives, a common structural motif in numerous pharmaceuticals. We will dissect the influence of fluorine on key physicochemical properties, metabolic stability, membrane permeability, and protein-ligand binding, supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Strategic Value of a Single Atom: Why Fluorinate Aniline?
Aniline and its derivatives are privileged structures in medicinal chemistry, found in a wide array of drugs, from kinase inhibitors to antimicrobial agents.[1][2] The decision to introduce a fluorine atom onto the aniline ring is a calculated one, aimed at modulating several key parameters that dictate a drug's ultimate success. The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the exceptional strength of the carbon-fluorine (C-F) bond—are the primary drivers of these changes.[3]
By strategically replacing a hydrogen atom with fluorine, medicinal chemists can fine-tune a molecule's:
-
Physicochemical Properties: Altering acidity (pKa) and lipophilicity (logP) to improve absorption and distribution.
-
Metabolic Stability: Blocking sites of oxidative metabolism to increase a drug's half-life.
-
Binding Affinity: Introducing new, favorable interactions with target proteins to enhance potency.
This guide will explore these effects through a comparative lens, providing both the underlying principles and the experimental data to illustrate them.
Section 1: Physicochemical Properties - The Foundation of Pharmacokinetics
A drug's journey through the body is governed by its physicochemical properties. For aniline derivatives, the basicity of the amino group (quantified by pKa) and the overall lipophilicity (measured as logP) are critical.
Basicity (pKa): Modulating the Ionization State
The basicity of the aniline nitrogen is a key determinant of a molecule's ionization state at physiological pH (around 7.4). This, in turn, affects solubility, membrane permeability, and the ability to form ionic interactions in a protein's binding pocket. The strong electron-withdrawing nature of fluorine generally decreases the electron density on the aniline nitrogen, making it less basic and thus lowering its pKa.[2][3] The position of the fluorine atom (ortho, meta, or para) has a distinct impact on the magnitude of this effect.
| Compound | Structure | pKa (experimental) | logP (experimental) |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
Table 1: Comparison of experimental pKa and logP values for aniline and its monofluoro derivatives. Note that experimental conditions can lead to slight variations in reported values.[2][3]
As shown in Table 1, fluorination at the ortho and meta positions significantly lowers the pKa, making the aniline less basic. Interestingly, para-fluorination has a much less pronounced effect on pKa. This positional difference allows for fine-tuning of the molecule's ionization state.
Lipophilicity (logP): A Complex Interplay
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is crucial for membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties. While it is often assumed that fluorination increases lipophilicity, the effect is more nuanced and depends on the molecular context.[3] For the simple monofluoroanilines, there is a modest increase in logP compared to aniline (Table 1). This can enhance membrane penetration, but excessive lipophilicity can lead to poor solubility and increased non-specific binding.[4]
Section 2: Metabolic Stability - Enhancing In Vivo Half-Life
A primary objective in drug design is to improve a compound's metabolic stability, thereby increasing its half-life and bioavailability. A common route of metabolism for aromatic compounds is oxidation by cytochrome P450 (CYP450) enzymes, often involving the hydroxylation of a C-H bond.[5] The exceptional strength of the C-F bond makes it highly resistant to this enzymatic cleavage. Consequently, replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom can effectively block metabolism at that position.[2][3]
A study on the microsomal metabolism of fluoroanilines provided key insights into this process. It was observed that 2-fluoro- and 3-fluoroaniline are preferentially hydroxylated at the para-position, away from the fluorine atom. However, for 4-fluoroaniline, hydroxylation at the para-position necessitates the displacement of the fluorine atom (defluorination), which was observed to be a significant metabolic pathway.[6] This suggests that while fluorine can block metabolism at its point of attachment, the overall metabolic fate of the molecule must be considered.
The following table provides a representative comparison of how fluorination can impact metabolic stability in human liver microsomes (HLM).
| Moiety | Illustrative Half-Life (t½) in HLM (min) | Rationale |
| Aniline | 15 | Susceptible to oxidation at multiple positions. |
| 2-Fluoroaniline | 35 | Fluorine at the ortho position can sterically hinder and electronically deactivate the ring towards oxidation. |
| 3-Fluoroaniline | 25 | Meta-fluorination offers some electronic protection but is less effective at blocking para-hydroxylation. |
| 4-Fluoroaniline | 50 | Para-fluorination directly blocks the most common site of aromatic hydroxylation, significantly increasing stability, although dehalogenation can still occur.[6] |
Table 2: Representative comparison of metabolic half-life for a hypothetical drug containing an aniline moiety versus its fluorinated analogs. This illustration is based on general principles and observed trends in medicinal chemistry.[2][3]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a compound.
Objective: To quantify the rate of metabolism of a test compound upon incubation with liver microsomes.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and a buffer (e.g., potassium phosphate, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system, which provides the necessary cofactor for CYP450 enzyme activity.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system to the mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the metabolic activity by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Caption: Workflow for an in vitro microsomal stability assay.
Section 3: Membrane Permeability - Crossing the Cellular Barrier
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This requires the drug to cross the intestinal epithelial cell membrane. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[7]
The effect of fluorination on membrane permeability is not always straightforward. While a modest increase in lipophilicity from fluorination can improve passive diffusion across the cell membrane, other factors come into play. A case study on fluoroanisoles revealed that a trifluoromethoxy (OCF3) group, despite increasing lipophilicity, led to lower passive permeability compared to the non-fluorinated methoxy (OCH3) group.[3] This highlights that changes in molecular conformation and polarity induced by fluorine can have complex effects on membrane transit.
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes a standard method for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts in a multi-well plate (e.g., 24-well Transwell® plate).
-
Allow the cells to grow and differentiate for 21 days to form a confluent monolayer with well-developed tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare the dosing solution of the test compound in the transport buffer.
-
A-to-B Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
B-to-A Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber.
-
Take a sample from the donor chamber at the beginning and end of the experiment.
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER significantly greater than 2 suggests the compound is a substrate for an active efflux transporter.
-
Caption: Experimental workflow for a Caco-2 permeability assay.
Section 4: Protein-Ligand Binding - Hitting the Target with Higher Affinity
Ultimately, the efficacy of a drug is determined by its ability to bind to its biological target. Fluorination can enhance binding affinity through several mechanisms. The altered pKa can ensure the aniline moiety is in the optimal ionization state for interaction. Furthermore, fluorine can participate in favorable non-covalent interactions within the binding pocket, such as dipole-dipole interactions or orthogonal multipolar interactions with protein backbone carbonyls.[3][8]
A compelling example comes from the development of kinase inhibitors. In a study of nilotinib analogues targeting the Abl kinase, a fluorinated analogue (possessing a trifluoromethyl group, which contains fluorine) showed a significantly stronger binding affinity (Kd = 9.4 nM) compared to its non-fluorinated counterpart (Kd = 29 nM).[9] This demonstrates how the electronic properties of fluorine can be harnessed to improve target engagement.
| Inhibitor Scaffold | Aniline Moiety | Target Kinase | Activity (IC50 or Kd) |
| Nilotinib Analogue | Aniline | Abl | Kd = 29 nM |
| Nilotinib Analogue | 3-(Trifluoromethyl)aniline | Abl | Kd = 9.4 nM |
| Anilinoquinazoline | Aniline | EGFR | Illustrative IC50 = 150 nM |
| Anilinoquinazoline | 3-Chloro-4-fluoroaniline | EGFR | Illustrative IC50 = 30 nM |
Table 3: Comparative binding affinity and inhibitory activity data. The nilotinib data is from a peer-reviewed study, while the anilinoquinazoline data is illustrative of typical SAR trends for this class of inhibitors.[1][9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy.
Objective: To obtain a complete thermodynamic profile of the interaction between a protein and a ligand (e.g., a fluorinated or non-fluorinated aniline derivative).
Methodology:
-
Sample Preparation:
-
Express and purify the target protein to a high degree of homogeneity.
-
Prepare a concentrated solution of the ligand.
-
Both protein and ligand must be in the exact same buffer to avoid heats of dilution. Dialyze the protein against the final buffer extensively. Dissolve the ligand in the final dialysis buffer.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand from the syringe into the protein-containing sample cell.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection to obtain the heat per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Section 5: Synthesis of Fluorinated Aniline Derivatives
The ability to access a variety of fluorinated aniline derivatives is crucial for conducting comprehensive structure-activity relationship (SAR) studies. The synthetic routes often begin with a corresponding fluorinated nitrobenzene precursor, which is then reduced to the aniline.
Illustrative Synthetic Pathway: 3-Chloro-4-fluoroaniline
3-Chloro-4-fluoroaniline is a key building block for many pharmaceuticals, including the kinase inhibitor gefitinib. A common and efficient synthesis route is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[1][10]
Caption: Synthetic transformation for 3-Chloro-4-fluoroaniline.
This process is favored for its high yield and purity. An alternative, older method involves reduction with iron powder in an acidic medium, but this generates significant waste.[1] The choice of synthetic route is a critical decision, balancing factors like yield, purity, cost, and environmental impact. The availability of diverse synthetic methods allows chemists to create a wide range of fluorinated aniline building blocks for their drug discovery programs.[11]
Conclusion: A Powerful Tool for Molecular Optimization
The strategic incorporation of fluorine into the aniline scaffold is a powerful and versatile strategy in modern drug discovery. As this guide has demonstrated, fluorination can profoundly influence a molecule's physicochemical properties, metabolic stability, and target binding affinity.
-
Fluorination lowers the pKa , allowing for the fine-tuning of a compound's ionization state.
-
It generally leads to a modest increase in lipophilicity , which can impact membrane permeability.
-
Critically, it can block sites of metabolism , significantly enhancing a compound's in vivo half-life.
-
Fluorine can also introduce new, favorable interactions in the target's binding pocket , leading to increased potency.
However, the effects of fluorination are highly context-dependent and are not always predictable. The case studies and experimental data presented here underscore the necessity of empirical testing. By employing the robust experimental protocols detailed in this guide—from microsomal stability and Caco-2 permeability assays to isothermal titration calorimetry—researchers can systematically evaluate the impact of fluorination and make data-driven decisions to optimize their drug candidates. The judicious use of fluorine, guided by a deep understanding of its effects and validated by rigorous experimentation, will undoubtedly continue to be a key driver of innovation in pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of drug permeation across Caco-2 monolayer: implication for predicting in vivo drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Modeling of 2-(3,5-Difluorophenyl)aniline Derivatives' Binding Affinity
Introduction: The Rationale for In Silico Prioritization
In modern drug discovery, the efficient identification and optimization of lead compounds are paramount. The 2-(3,5-Difluorophenyl)aniline scaffold represents a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] Many approved drugs, such as Vandetanib, which targets VEGFR and EGFR, are built upon similar anilino-quinazoline cores.[3][4][5] The difluorophenyl moiety, in particular, can significantly enhance binding affinity and modulate physicochemical properties through specific fluorine interactions.
However, the synthesis and experimental evaluation of every conceivable derivative is a resource-intensive endeavor. This guide provides a comparative analysis of established in silico methodologies to predict the binding affinity of this compound class, enabling researchers to prioritize high-potential candidates for synthesis and experimental testing. By integrating various computational techniques, we can construct a robust, self-validating workflow that accelerates the design-make-test-analyze cycle.
Core Methodologies: A Comparative Overview
The accurate prediction of protein-ligand binding affinity is a complex challenge.[6] No single computational method is universally superior; instead, a tiered approach, leveraging the strengths of different techniques, yields the most reliable results. We will compare three primary methodologies: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) Simulations.
| Methodology | Primary Output | Computational Cost | Strengths | Limitations |
| Molecular Docking | Binding Pose, Scoring Function (e.g., kcal/mol) | Low | Fast, high-throughput, good for virtual screening of large libraries.[7] | Scoring functions are approximations; protein rigidity is a common simplification; may misjudge affinity.[8] |
| QSAR | Predicted Biological Activity (e.g., pIC50) | Low to Medium | Excellent for predicting activity of new analogs within a known series; identifies key molecular descriptors.[9] | Requires a well-curated dataset of 20-30+ compounds with known activities; predictive power is limited to the chemical space of the training set.[10] |
| MD Simulations | Complex Stability (RMSD), Binding Free Energy (MM/PBSA) | High | Models protein flexibility and solvent effects; provides dynamic insight into binding stability over time. | Computationally expensive; results can be sensitive to force field choice and simulation time. |
An Integrated Workflow for Affinity Prediction
A robust computational strategy does not rely on a single method but integrates them into a logical funnel. This workflow maximizes efficiency by using faster, less accurate methods to screen large numbers of compounds and reserving computationally expensive methods for a smaller set of promising "hits."
Caption: Integrated workflow for in silico binding affinity prediction.
Protocols: Step-by-Step Methodologies
As a Senior Application Scientist, the causality behind each step is as crucial as the step itself. Here, we detail the protocols for each phase of our integrated workflow, using Epidermal Growth Factor Receptor (EGFR) as our exemplary target, a well-established target for aniline-based inhibitors.[1][11][12][13][14]
Protocol 1: Molecular Docking for Virtual Screening
Objective: To rapidly screen a virtual library of this compound derivatives to identify those with the highest predicted binding affinity for the EGFR active site.
Causality: Docking serves as a coarse filter. By approximating the binding energy, we can quickly eliminate compounds that are unlikely to bind favorably, focusing resources on a smaller, more promising set.[7] We use a co-crystallized ligand to validate that our docking protocol can reproduce the experimentally observed binding mode, a critical self-validation step.
Methodology:
-
Protein Preparation:
-
Download the crystal structure of EGFR in complex with a known anilinoquinazoline inhibitor (e.g., PDB ID: 4HJO).
-
Remove water molecules and any co-solvents. The presence of crystallographic water can interfere with docking unless a specific role (e.g., bridging hydrogen bond) is known and intended.
-
Add polar hydrogens and assign correct protonation states for residues like Histidine at a physiological pH of 7.4. This is crucial for accurate hydrogen bond modeling.
-
Assign partial charges using a standard force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Generate 3D coordinates for all virtual this compound derivatives.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This allows the ligand to flexibly adapt its conformation within the binding site.
-
-
Docking Validation (Self-Validation Step):
-
Extract the co-crystallized ligand from the prepared protein structure.
-
Re-dock this native ligand back into the binding site.
-
Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should be < 2.0 Å. This confirms the docking parameters can accurately reproduce the known binding mode.[8]
-
-
Grid Generation:
-
Define the docking box (grid) centered on the position of the validated co-crystallized ligand. The box should be large enough to encompass the entire active site and allow for ligand rotation (~20x20x20 Å).
-
-
Execution and Analysis:
-
Perform the docking run for the entire virtual library using software like AutoDock Vina or Glide.
-
Rank the compounds based on their docking scores (e.g., Gibbs Free Energy, ΔG). A more negative score indicates a higher predicted binding affinity.[15]
-
Visually inspect the top-scoring poses to ensure key interactions (e.g., hinge-binding hydrogen bonds) characteristic of kinase inhibitors are present.
-
Protocol 2: Molecular Dynamics (MD) Simulation for Stability Assessment
Objective: To evaluate the dynamic stability of the top-ranked protein-ligand complexes from docking and refine binding affinity estimates.
Causality: A static docked pose does not guarantee a stable interaction. MD simulations introduce flexibility and the explicit effect of water, providing a more realistic assessment of how the ligand remains bound over time.[16] Unstable complexes, identified by high RMSD fluctuations, can be deprioritized.
Methodology:
-
System Preparation:
-
Use the best-ranked docked pose from Protocol 1 as the starting structure.
-
Parameterize the ligand topology using a tool like CGenFF or the Antechamber module in AMBER. This generates the force field parameters necessary for the simulation.[17]
-
Solvate the complex in a periodic box of water (e.g., TIP3P water model) with dimensions extending at least 10 Å from the protein surface in all directions.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes in the initial solvated system.
-
Gradually heat the system to 310 K (physiological temperature) under NVT (constant volume) conditions while restraining the protein and ligand heavy atoms. This allows the solvent to relax around the solute.
-
Perform a subsequent equilibration run under NPT (constant pressure) conditions, gradually releasing the restraints. This ensures the system reaches the correct density.[18]
-
-
Production MD Run:
-
Run the production simulation for 50-100 nanoseconds (ns) without any restraints. Longer simulations provide more robust sampling of conformational space.
-
-
Trajectory Analysis:
-
Stability: Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the initial equilibrated structure. A stable complex will show the RMSD plateauing after an initial equilibration period.
-
Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein upon ligand binding.
-
Binding Free Energy: Use the MM/PBSA or MM/GBSA method on snapshots from the stable portion of the trajectory to calculate an average binding free energy. This provides a more accurate, albeit computationally intensive, estimate of affinity than docking scores.
-
Protocol 3: QSAR for Predictive Model Development
Objective: To build a predictive mathematical model that correlates the structural features of synthesized compounds with their experimentally determined biological activity.
Causality: Once a sufficient number of compounds (~30 or more) have been synthesized and tested, QSAR allows us to move from qualitative understanding to quantitative prediction.[19] A validated QSAR model can predict the activity of new, unsynthesized derivatives, guiding the next round of lead optimization with high precision.[20]
Methodology:
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their experimentally measured binding affinities (e.g., IC50 or Ki values), converted to a logarithmic scale (pIC50).
-
Randomly divide the dataset into a training set (~75-80% of compounds) and a test set (~20-25%). The test set is sequestered and used only for the final validation of the model.
-
-
Descriptor Calculation:
-
For each molecule, calculate a wide range of molecular descriptors (e.g., using software like PaDEL-Descriptor or Mordred). These can include:
-
1D: Molecular Weight, LogP, number of hydrogen bond donors/acceptors.
-
2D: Topological indices, connectivity indices.
-
3D: Molecular shape indices, solvent-accessible surface area.
-
-
-
Model Building and Internal Validation:
-
Using the training set, apply a machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, or Random Forest) to build a mathematical equation linking the descriptors (independent variables) to the pIC50 values (dependent variable).[9]
-
Perform internal validation using leave-one-out cross-validation (Q²). A Q² value > 0.5 is generally considered indicative of a robust model.[21]
-
-
External Validation (Self-Validation Step):
-
Use the final, trained model to predict the pIC50 values for the compounds in the held-out test set.
-
Success Criterion: The model's predictive power is confirmed if the coefficient of determination for the test set (R²_pred) is > 0.6. This demonstrates the model's ability to generalize to new chemical matter.
-
-
Applicability Domain Definition:
-
Define the chemical space in which the model's predictions are reliable (e.g., using a leverage approach). This prevents extrapolation to compounds that are too dissimilar from the training set.
-
Conclusion: A Synergy of Computational Tools
The in silico modeling of this compound derivatives is not about finding a single "best" method, but about creating a synergistic and self-validating workflow. By using molecular docking for initial large-scale screening, followed by MD simulations for stability analysis of top candidates, and finally leveraging experimental data to build predictive QSAR models, we can significantly enhance the efficiency and success rate of drug discovery programs. This integrated approach allows research teams to make more informed decisions, focusing precious synthetic and biological testing resources on compounds with the highest probability of success.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. What is Vandetanib used for? [synapse.patsnap.com]
- 5. Vandetanib - Wikipedia [en.wikipedia.org]
- 6. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. neovarsity.org [neovarsity.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]
- 21. neovarsity.org [neovarsity.org]
A Comparative Crystallographic Guide to 2-(3,5-Difluorophenyl)aniline Derivatives: Unraveling Structural Nuances for Advanced Material and Drug Design
For Immediate Release
In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional architecture is paramount for predicting and optimizing its function. The 2-(3,5-difluorophenyl)aniline scaffold, a privileged structural motif, has garnered significant attention due to the unique electronic properties conferred by its fluorine substituents, which can profoundly influence intermolecular interactions and, consequently, biological activity and material performance. This guide offers a comprehensive X-ray crystallographic analysis of a key derivative, 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and provides a comparative overview with other structurally related fluorinated aniline compounds. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics and functional materials.
The Significance of Fluorine in Crystal Engineering
The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical properties. The high electronegativity and relatively small van der Waals radius of fluorine can lead to altered acidity/basicity, improved metabolic stability, and enhanced binding affinity. In the solid state, fluorine's participation in non-covalent interactions, such as hydrogen bonds (C-H···F) and halogen bonds, plays a crucial role in dictating crystal packing and influencing polymorphism. Understanding these subtle interactions through X-ray crystallography provides invaluable insights into the structure-property relationships of these compounds.
Experimental Deep Dive: From Synthesis to Structure
The synthesis and crystallographic analysis of this compound derivatives follow a structured workflow. Here, we detail the experimental protocol for a representative example, 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a compound that showcases the core structural features of this class of molecules.
Synthesis Protocol: A Three-Component Reaction
The synthesis of the title chromene derivative is efficiently achieved through a one-pot, three-component condensation reaction.[1][2][3][4][5][6] This approach is favored for its atom economy and operational simplicity.
Step-by-Step Synthesis:
-
Reactant Preparation: In a round-bottom flask, equimolar amounts of 3,5-difluorobenzaldehyde, malononitrile, and dimedone (5,5-dimethylcyclohexane-1,3-dione) are combined in a suitable solvent, such as ethanol or a water-ethanol mixture.
-
Catalyst Addition: A catalytic amount of a base, such as piperidine, pyridine, or a solid-supported catalyst, is added to the reaction mixture. The choice of catalyst can influence reaction time and yield.
-
Reaction Execution: The mixture is stirred at room temperature or gently heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals suitable for X-ray diffraction analysis.
Experimental Workflow Diagram
Caption: Workflow for synthesis and crystallographic analysis.
Comparative Crystallographic Analysis
The true value of structural analysis lies in comparison. By examining the crystallographic data of our primary example alongside other fluorinated aniline derivatives, we can discern patterns in molecular conformation and crystal packing. The following table summarizes key crystallographic parameters for a selection of these compounds.
| Compound | 2-Amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile [7] | N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide [8] | N-(3-Chloro-4-fluorophenyl)acetamide [9] | 4-Amino-3,5-difluorobenzonitrile [10][11] |
| Chemical Formula | C₁₈H₁₆F₂N₂O₂ | C₁₆H₁₅F₂NO₃ | C₈H₇ClFNO | C₇H₄F₂N₂ |
| Molecular Weight | 342.33 g/mol | 307.29 g/mol | 187.60 g/mol | 154.12 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁/n | Pnma |
| Unit Cell Dimensions | a = 11.619(3) Å, b = 9.481(2) Å, c = 14.555(3) Å, β = 98.799(4)° | a = 8.6440(11) Å, b = 18.867(6) Å, c = 9.4827(13) Å, β = 111.019(11)° | a = 7.6776(4) Å, b = 12.7671(7) Å, c = 9.8130(4) Å, β = 124.432(3)° | a = 14.188(3) Å, b = 12.359(3) Å, c = 3.8260(10) Å |
| Key Intermolecular Interactions | N-H···N, N-H···O hydrogen bonds, C-H···F interactions | N-H···O hydrogen bonds | N-H···O hydrogen bonds | N-H···N, N-H···F hydrogen bonds, π-stacking |
| Dihedral Angle (Phenyl Rings) | 85.10(10)° (between pyran and difluorophenyl rings) | 53.7(1)° | 5.47(6)° (between phenyl ring and acetamide side chain) | N/A |
Structural Insights and Discussion
The crystal structure of 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reveals a folded conformation of the chromene core.[7] The dihedral angle between the pyran and the 3,5-difluorophenyl rings is significant, indicating a non-planar arrangement.[7] The crystal packing is stabilized by a network of N-H···N and N-H···O hydrogen bonds, which are common motifs in such structures.[12][13][14]
In comparison, the acetamide derivatives exhibit different conformational preferences. For instance, in N-(3-chloro-4-fluorophenyl)acetamide, the dihedral angle between the phenyl ring and the acetamide side chain is relatively small, suggesting a more planar conformation.[9] This planarity can facilitate different packing arrangements and intermolecular interactions compared to the more sterically hindered chromene derivative.
The simpler 4-amino-3,5-difluorobenzonitrile showcases the direct influence of the fluorine and nitrile groups on the crystal packing.[10][11] The presence of both N-H···N and N-H···F hydrogen bonds, along with π-stacking interactions, highlights the diverse roles that these functional groups can play in directing the supramolecular assembly.[10][11][15]
Logical Relationships in Crystal Engineering
Caption: Interplay of factors in crystal structure determination.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides a foundational understanding of their solid-state behavior. The interplay of molecular conformation, driven by steric and electronic effects of substituents, and a network of non-covalent interactions, including hydrogen and halogen bonds, governs the crystal packing. This detailed structural knowledge is indispensable for the rational design of new molecules with tailored properties, whether for pharmaceutical applications or advanced materials. This guide serves as a starting point for researchers to explore the rich structural chemistry of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-7,7-dimethyl-5-oxo-4-(p-tolyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. 2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Amino-4-ferrocenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2-(3,5-Difluorophenyl)aniline
Introduction: The Significance of the 2-(3,5-Difluorophenyl)aniline Scaffold
In the landscape of modern drug discovery and materials science, the biaryl scaffold remains a privileged motif. Specifically, derivatives of 2-aminobiphenyl, such as this compound, are crucial building blocks. The strategic placement of fluorine atoms, as in the 3,5-difluorophenyl group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The synthesis of these complex structures hinges on robust and efficient cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most versatile and widely adopted methods for forging carbon-carbon bonds to create such biaryl systems, celebrated for its mild conditions and exceptional functional group tolerance.[3][4][5][6]
This guide provides a comparative analysis of catalyst systems for the synthesis of this compound, a reaction that presents the dual challenges of a potentially coordinating aniline group and an electron-deficient difluorophenyl moiety. We will delve into the mechanistic nuances of leading catalyst classes, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal system for their synthetic needs.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is a three-act drama orchestrated by a palladium catalyst. Understanding this fundamental mechanism is critical to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three key sequential steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7][8]
-
Oxidative Addition: The cycle begins with an active, low-valent Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar-X). This step oxidizes the palladium center from Pd(0) to Pd(II), forming an arylpalladium(II) halide intermediate. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The organoboron reagent (Ar'-BY₂), activated by a base, transfers its organic group (Ar') to the palladium(II) center, displacing the halide. The precise mechanism of this step is still debated but results in a diarylpalladium(II) complex.[3][7]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[7]
Comparative Study of Catalyst Systems
The choice of catalyst is paramount for success, especially with challenging substrates. We will compare three leading classes of catalysts: Palladium complexes with bulky biarylphosphine ligands, Palladium-N-Heterocyclic Carbene (NHC) complexes, and Nickel-based catalysts.
Palladium Catalysts with Bulky Biarylphosphine Ligands (e.g., Buchwald Ligands)
This class of catalysts represents the gold standard for a vast range of Suzuki couplings. The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, by the Buchwald group revolutionized the field.[9]
-
Expertise & Experience: The efficacy of these ligands stems from their steric bulk and strong electron-donating ability. The bulk favors the formation of monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step.[8] The electron-rich nature of the phosphine accelerates the final reductive elimination step.[9] For a substrate like this compound, where the aniline nitrogen could potentially coordinate to and inhibit the catalyst, the steric hindrance of the ligand helps prevent catalyst deactivation. Furthermore, these ligands are particularly effective for the coupling of electron-deficient boronic acids, a key feature of our target synthesis.[10][11]
-
Trustworthiness (Precatalysts): A significant advancement was the development of air- and moisture-stable palladacycle precatalysts (e.g., XPhos-Pd-G2).[12][13] These compounds ensure the reliable and quantitative generation of the active Pd(0) species under mild, base-mediated activation at the start of the reaction, leading to highly reproducible results and often lower catalyst loadings compared to in-situ generated systems.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Quantifying Impurities in 2-(3,5-Difluorophenyl)aniline for Pharmaceutical Applications
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of impurities in 2-(3,5-Difluorophenyl)aniline, a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind our experimental choices, ensuring that the methods presented are not only robust and sensitive but also self-validating and compliant with stringent regulatory expectations.
The purity of this compound is not a trivial matter; it directly impacts the purity of the final API and, consequently, its safety and efficacy. Impurities can arise from the manufacturing process, degradation, or storage and may include starting materials, by-products, intermediates, and enantiomeric impurities. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making their accurate quantification a cornerstone of drug development.
This document will explore and compare the primary analytical techniques for this purpose, grounded in the principles of Expertise, Authoritativeness, and Trustworthiness (E-A-T), to guide researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy.
The Analytical Challenge: Potential Impurities in this compound
The synthetic route to this compound, often a variation of the Suzuki or Buchwald-Hartwig coupling, can introduce a predictable profile of process-related impurities. Understanding these potential impurities is the first step in developing a targeted and effective analytical method.
-
Unreacted Starting Materials: Such as 1-bromo-3,5-difluorobenzene and aniline.
-
Isomeric Impurities: Positional isomers like 2-(2,4-Difluorophenyl)aniline or 4-(3,5-Difluorophenyl)aniline can be formed due to non-specific reactions.
-
By-products from Side Reactions: Homocoupling of the starting materials can lead to impurities like 3,3',5,5'-tetrafluorobiphenyl.
-
Residual Solvents and Reagents: Common solvents (e.g., toluene, THF) and catalysts (e.g., palladium complexes) used in the synthesis.
-
Degradation Products: Formed under stress conditions such as heat, light, or oxidation.
A robust analytical method must be able to separate and quantify these diverse compounds from the main this compound peak.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the analytical throughput. We will compare the most powerful and widely adopted techniques for this application.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC, and its evolution, UHPLC, stand as the gold standard for purity analysis in the pharmaceutical industry due to their high resolving power, sensitivity, and versatility. The choice between them often comes down to the need for speed and resolution; UHPLC, with its sub-2 µm particle columns, offers significantly faster analysis times and greater peak efficiency, which is invaluable for resolving closely eluting impurities.
Why it excels for this application: The polarity and UV-active nature of this compound and its likely impurities make it an ideal candidate for reversed-phase HPLC/UHPLC with UV detection. For unknown impurity identification, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the definitive approach.
Key Experimental Considerations:
-
Column Chemistry: A C18 stationary phase is the workhorse for this type of analysis, offering excellent hydrophobic retention and separation capabilities. The choice of a specific C18 column will depend on factors like particle size, pore size, and end-capping.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve impurities with a wide range of polarities. The buffer's pH can be adjusted to control the ionization state of the analyte and impurities, thereby influencing their retention and peak shape.
-
Detector Selection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, which is invaluable for peak purity assessment and can help in the preliminary identification of impurities by comparing their spectra to that of the main component. For ultimate sensitivity and structural elucidation, a mass spectrometer (MS), particularly a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, is indispensable.
Workflow for Impurity Quantification using HPLC/UHPLC
Caption: Workflow for HPLC/UHPLC-based impurity analysis.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While HPLC is generally the primary technique for non-volatile APIs, GC is an essential complementary method, particularly for identifying and quantifying residual solvents as mandated by ICH Q3C guidelines.
Why it's a necessary alternative: For impurities like residual toluene, THF, or other volatile organic compounds used during synthesis, GC with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS) is the method of choice. It offers unparalleled resolution and sensitivity for these analytes. Headspace GC is the preferred sample introduction technique as it avoids injecting the non-volatile API onto the GC column.
Key Experimental Considerations:
-
Column Selection: A polar capillary column (e.g., a wax-type phase like PEG) is often used for separating a wide range of common residual solvents.
-
Inlet and Detector Temperature: These must be optimized to ensure efficient volatilization of the analytes without causing degradation of the sample matrix.
-
Headspace Parameters: Incubation temperature and time are critical for ensuring complete partitioning of the volatile analytes from the sample matrix into the headspace.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a primary tool for routine quantification of trace impurities, high-field NMR is an unparalleled technique for the structural elucidation of unknown impurities. When an unknown peak is observed in HPLC or GC, it can be isolated (e.g., by preparative HPLC) and analyzed by NMR.
Why it is authoritative for structural analysis: Techniques like 1D ¹H and ¹⁹F NMR (highly relevant for this molecule), and 2D NMR (e.g., COSY, HSQC) provide unambiguous information about the chemical structure, connectivity, and stereochemistry of a molecule. Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of reference standards without the need for a specific standard for the analyte itself.
Performance Comparison: A Data-Driven Perspective
The following table summarizes the typical performance characteristics of these techniques in the context of analyzing impurities in this compound. The values are representative and would need to be established for a specific validated method.
| Parameter | UHPLC-PDA | LC-MS (Triple Quad) | Headspace GC-FID |
| Primary Application | Purity/Impurity Profile | Trace Quantification, Identification | Residual Solvents |
| Typical LOD | ~0.01% | <0.001% | ~1-10 ppm |
| Typical LOQ | ~0.03% | <0.005% | ~5-30 ppm |
| Linearity (R²) | >0.999 | >0.999 | >0.995 |
| Precision (%RSD) | <2% | <5% | <10% |
| Strengths | Robust, High Resolution, Quantitative | Highest Sensitivity, Structural Info | Excellent for Volatiles |
| Limitations | Lower sensitivity than MS | Matrix Effects, Higher Cost | Not suitable for non-volatiles |
Detailed Experimental Protocol: UHPLC-UV Method for Impurity Profiling
This protocol outlines a starting point for developing a validated UHPLC method for the quantification of process-related impurities in this compound.
Objective: To separate and quantify known and unknown impurities in a this compound sample with a limit of quantification of 0.05%.
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and PDA detector.
-
Chromatography Data System (CDS) for instrument control and data analysis.
Materials:
-
Column: C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Concentration: 1.0 mg/mL
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2.0 µL
-
PDA Wavelength: 254 nm (with full spectrum acquisition from 200-400 nm)
-
Gradient Program:
Time (min) %B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
Methodology:
-
Standard Preparation: If reference standards for known impurities are available, prepare a stock solution and dilute to a concentration corresponding to the 0.05% reporting threshold (e.g., 0.5 µg/mL for a 1.0 mg/mL sample).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to verify system performance (e.g., retention time precision, peak area precision, tailing factor, and resolution between critical pairs). The acceptance criteria should be pre-defined in the validation protocol.
-
Analysis: Inject the blank (diluent), standard solutions, and sample solutions in a defined sequence.
-
Data Processing:
-
Integrate all peaks in the sample chromatogram.
-
Disregard any peaks from the blank.
-
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor (RRF) of 1.0 for unknown impurities.
-
Formula: % Impurity = (Area_impurity / Total Area) * 100
-
For known impurities, use the external standard method for more accurate quantification.
-
Decision Logic for Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion and Recommendations
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound.
-
Primary Workhorse: A validated UHPLC-PDA method should be the cornerstone of any quality control strategy for this compound. It provides the necessary resolution and quantitative performance for routine purity testing and stability studies.
-
Essential Complement: Headspace GC-FID is non-negotiable for the quantification of residual solvents to comply with ICH Q3C guidelines.
-
Problem-Solving Powerhouse: When unknown impurities are detected above the identification threshold (typically ≥0.10%), a combination of LC-MS for accurate mass determination and NMR for definitive structural elucidation is the required and authoritative approach.
By strategically implementing these techniques, researchers and drug development professionals can ensure the quality and safety of their APIs, build a robust data package for regulatory submissions, and ultimately, contribute to the development of safe and effective medicines. The causality is clear: a well-characterized intermediate leads to a well-characterized API, which is the foundation of patient safety.
Stability Under Stress: A Comparative Guide to 2-(3,5-Difluorophenyl)aniline Degradation Profiles
In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. It is a critical attribute that influences not only the safety and efficacy of the final drug product but also dictates formulation strategies, storage conditions, and shelf-life.[1][2] This guide provides a comprehensive technical overview of the stability of 2-(3,5-Difluorophenyl)aniline, a key intermediate in the synthesis of various pharmaceuticals. While specific degradation data for this compound is not extensively published, this document leverages established principles of forced degradation studies and knowledge of the degradation pathways of analogous aromatic amines and fluoroaromatic compounds to present a robust framework for its stability assessment.
For drug development professionals, this guide offers a proactive approach to identifying potential liabilities of this compound, enabling the development of stable formulations and robust analytical methods for quality control. The protocols and predictive analyses herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) on stability testing.[3]
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate subjection of a drug substance to conditions more severe than accelerated stability testing.[2] The primary objectives of such studies are to:
-
Elucidate Degradation Pathways: Identify the likely degradation products that could form under various environmental insults.[1][3]
-
Demonstrate Analytical Method Specificity: Ensure that the chosen analytical methods can effectively separate and quantify the intact API from its degradation products.
-
Inform Formulation and Packaging Development: Understand the molecule's vulnerabilities to guide the selection of excipients and appropriate packaging to protect the drug product.[1]
A typical forced degradation study exposes the API to hydrolytic, oxidative, photolytic, and thermal stress conditions.[2][3] The goal is to achieve a target degradation of 5-20%, which is considered sufficient to reveal potential degradation pathways without being overly destructive.[3][4]
Experimental Design for Stability Assessment
The following sections detail the experimental protocols for subjecting this compound to a battery of stress conditions. These protocols are designed to be comprehensive and are based on industry best practices and regulatory expectations.
Analytical Methodology: A Stability-Indicating Approach
A robust, stability-indicating analytical method is the cornerstone of any degradation study. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.[5][6]
-
Chromatographic System: A UPLC system offers superior resolution and faster analysis times compared to conventional HPLC.[7]
-
Column: A C18 column is a good starting point for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: PDA detection allows for the assessment of peak purity, while MS detection (ideally high-resolution mass spectrometry, HRMS) is invaluable for the identification and structural elucidation of degradation products.[6][8]
The method must be validated to ensure it is specific, accurate, precise, linear, and robust, in accordance with ICH Q2(R1) guidelines.
Stress Conditions
The following table outlines the recommended stress conditions for the forced degradation study of this compound.
| Stress Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours. | To assess susceptibility to degradation in acidic environments, which can be encountered during formulation or in certain physiological compartments. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C for several hours. | To evaluate stability in alkaline conditions, which can also be relevant to formulation and physiological pH. |
| Oxidative Degradation | 3% H₂O₂, at room temperature for up to 24 hours. | To mimic potential oxidative stress from atmospheric oxygen or peroxide-containing excipients. |
| Photolytic Degradation | Exposure to a combination of UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). | To determine the molecule's sensitivity to light, which informs packaging requirements.[1] |
| Thermal Degradation | Solid drug substance heated at a temperature above the accelerated stability condition (e.g., 80°C) for a defined period. | To assess the intrinsic thermal stability of the molecule in the solid state. |
Experimental Workflow for Stability Studies
Caption: A schematic overview of the forced degradation study workflow.
Predicted Degradation Pathways and Products
Based on the chemical structure of this compound and the known degradation patterns of similar molecules, several degradation pathways can be anticipated.
Hydrolytic Degradation
Aromatic amines can undergo hydrolysis, although they are generally more stable than esters or amides. Under harsh acidic or basic conditions, cleavage of the C-N bond is a possibility, though less likely. A more probable degradation pathway for anilines involves oxidation, which can be catalyzed by acid or base.
Oxidative Degradation
The amino group in aniline and its derivatives is susceptible to oxidation.[9] Potential oxidative degradation products of this compound could include:
-
Nitroso and Nitro derivatives: Oxidation of the amino group to a nitroso (-NO) and subsequently a nitro (-NO₂) group.
-
Azoxy and Azo compounds: Dimerization of oxidized intermediates can lead to the formation of azoxy (-N=N(O)-) and azo (-N=N-) linkages.
-
Phenolic compounds: Hydroxylation of the aromatic rings is also a possibility.
Photolytic Degradation
Fluoroaromatic compounds can be susceptible to photodegradation.[10] The energy from UV or visible light can lead to the cleavage of the C-F bond, although this is a strong bond.[11] More likely photolytic degradation pathways could involve photo-oxidation, leading to products similar to those seen under chemical oxidation, or reactions involving the amino group.
Thermal Degradation
Anilines are generally thermally stable.[12][13] Decomposition, if it occurs at elevated temperatures, might involve polymerization or fragmentation of the molecule.
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways for this compound under stress conditions.
Characterization of Degradation Products
The identification of degradation products is a critical step. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) experiments can provide structural information by fragmenting the parent ion and analyzing the resulting product ions. For unambiguous structure elucidation of major degradation products, isolation using preparative HPLC followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.[8]
The following table summarizes the potential degradation products and their expected mass-to-charge ratios ([M+H]⁺) for mass spectrometric detection.
| Potential Degradation Product | Proposed Structure | Predicted [M+H]⁺ (m/z) |
| Nitroso-derivative | C₁₂H₈F₂N₂O | 235.0626 |
| Nitro-derivative | C₁₂H₈F₂N₂O₂ | 251.0575 |
| Azoxy-dimer | C₂₄H₁₆F₄N₄O | 453.1282 |
| Azo-dimer | C₂₄H₁₆F₄N₄ | 437.1333 |
| Monohydroxylated-derivative | C₁₂H₉F₂NO | 222.0674 |
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the stability of this compound. By employing the outlined forced degradation protocols and advanced analytical techniques, researchers and drug development professionals can gain a thorough understanding of the molecule's degradation profile. This knowledge is instrumental in de-risking the development process, ensuring the quality and safety of the final pharmaceutical product, and meeting regulatory expectations.
Future work should focus on executing these studies to generate empirical data for this compound. The isolation and complete structural characterization of any significant degradation products will be crucial for a comprehensive safety assessment.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. pharmtech.com [pharmtech.com]
- 5. ijsdr.org [ijsdr.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Difluorophenyl)aniline
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-(3,5-Difluorophenyl)aniline. As a halogenated aromatic amine, this compound presents a significant hazard profile that demands meticulous handling and disposal procedures. This document moves beyond a simple checklist, offering the causal logic behind each step to empower researchers and laboratory managers to make informed, safe decisions. Our objective is to ensure that every step, from waste generation to final disposal, constitutes a self-validating system of safety and environmental stewardship.
Foundational Safety: Understanding the Hazard Profile
This compound is a combustible liquid that is toxic if swallowed, inhaled, or comes into contact with skin. Its hazard profile is extensive, including suspected carcinogenicity, mutagenicity, and severe organ damage through prolonged exposure. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making environmental containment a top priority.
A thorough understanding of these risks is not merely a regulatory formality; it is the bedrock of a safe disposal plan. The high toxicity dictates the use of stringent personal protective equipment (PPE) and engineering controls, while its environmental hazards prohibit any form of drain disposal.
| Hazard Category | Description & GHS Classification | Source |
| Acute Toxicity | Toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331). | |
| Skin & Eye Damage | Causes serious eye damage (H318) and may cause an allergic skin reaction (H317). | |
| Chronic Health Effects | Suspected of causing genetic defects (H341), suspected of causing cancer (H351), and causes damage to organs (specifically blood) through prolonged or repeated exposure (H372). | |
| Physical Hazards | Combustible liquid (H227). Forms explosive mixtures with air on intense heating. | |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects (H410). |
The Core Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to guide the user from the point of waste generation to its final, compliant disposal. Each step is critical for ensuring safety and regulatory adherence.
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization and Segregation
-
Protocol: Immediately classify any waste containing this compound as Hazardous Waste . Specifically, it falls into the category of halogenated organic waste due to the presence of fluorine atoms on the phenyl rings.
-
Causality: This segregation is paramount. Mixing halogenated waste with non-halogenated organic solvents is a common and costly mistake. It complicates the disposal process, as many reclamation or fuel-blending techniques are not suitable for halogenated compounds, thereby increasing the overall cost and environmental burden of disposal.[1]
Step 2: Container Selection and Management
-
Protocol: Use only designated, chemically-resistant waste containers, such as high-density polyethylene (HDPE) carboys or glass bottles for liquids. The container must have a tightly sealing cap to prevent the release of vapors.[2] Ensure the exterior of the container remains clean and free of contamination.[2]
-
Causality: Aromatic amines can be corrosive to certain materials, and the compound is a combustible liquid. A proper, sealed container prevents leaks and vapor accumulation, which could lead to exposure or the creation of a flammable atmosphere.[3] Containers should never be filled beyond 90% capacity to allow for vapor expansion.[2]
Step 3: Labeling
-
Protocol: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound".
-
A clear list of all components and their approximate concentrations if it is a mixed waste stream.
-
The specific hazard warnings: "Toxic," "Environmental Hazard," "Carcinogen Suspect."
-
The date of accumulation.
-
-
Causality: Accurate labeling is a critical safety communication tool for everyone in the lab and for the disposal technicians. It prevents accidental mixing of incompatible wastes and ensures the final disposal method is appropriate for the chemical's properties.
Step 4: Accumulation and Storage
-
Protocol: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4] This area must be at or near the point of generation. The SAA should be a well-ventilated space, such as a chemical fume hood or a designated, ventilated cabinet.[5] Store it away from incompatible materials like strong oxidizing agents and acids.[5][6]
-
Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of spills and accidental exposure to personnel not directly involved in the process.[4] Keeping the container closed prevents the buildup of toxic and combustible vapors in the laboratory environment.[2]
Step 5: Arranging for Final Disposal
-
Protocol: Waste containing this compound must be disposed of through a licensed professional waste disposal service.[7] Do not attempt to treat or neutralize this chemical in the lab without specific, validated protocols and expertise. Under no circumstances should this material be discharged into drains or disposed of with regular trash.[1]
-
Causality: The compound's high toxicity, environmental persistence, and specific hazards require disposal at an approved plant equipped to handle such materials, typically via high-temperature incineration. This is the only way to ensure the complete destruction of the molecule and prevent its release into the ecosystem.
Emergency Protocols: Spill and Exposure Management
Even with careful planning, accidents can occur. Immediate and correct response is critical.
Spill Cleanup Protocol
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the institutional safety office.
-
Control Vapors and Ignition Sources: Remove all sources of ignition (open flames, hot plates, spark-producing equipment).[5][6] Ensure adequate ventilation, typically by working within a chemical fume hood.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[5] If vapors are significant, a respirator with an appropriate filter (e.g., organic vapor/acid gas) is required.
-
Contain and Absorb: Cover drains to prevent environmental release. Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[5]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Seal, label, and dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as halogenated organic waste.
First-Aid and Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5] Seek immediate medical aid.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[7]
Decontamination of Empty Containers
Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.[5]
-
Protocol:
-
Thoroughly empty the container of all free-flowing liquid.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinses (the "rinsate") as halogenated organic hazardous waste. [4]
-
After rinsing and allowing the container to dry completely, obliterate or remove the original label.[4]
-
The decontaminated container can now be disposed of as non-hazardous waste (e.g., in a designated glass disposal box) or recycled according to institutional policy.[4]
-
-
Causality: Residue in an "empty" container can still pose a significant toxic and environmental hazard.[5] The triple-rinse procedure ensures that the residual chemical is captured and managed as hazardous waste, rendering the container safe for conventional disposal.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that protects themselves, their colleagues, and the environment.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ethz.ch [ethz.ch]
- 3. geneseo.edu [geneseo.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3,5-Difluorophenyl)aniline
Handling halogenated aromatic amines like 2-(3,5-Difluorophenyl)aniline requires a meticulous approach to safety, grounded in a deep understanding of the compound's potential hazards. These molecules are readily absorbed through the skin, and their metabolic byproducts can pose significant health risks.[1][2] This guide moves beyond a simple checklist to provide a comprehensive operational framework, explaining the causality behind each safety recommendation to ensure a self-validating system of protection for researchers in drug development and chemical synthesis.
Hazard Assessment: Understanding the Risk Profile
This compound is an aromatic amine, a class of compounds known for potential toxicity, including carcinogenicity and mutagenicity.[1][3] While specific toxicological data for this exact molecule is limited, the principles of read-across toxicology—using data from structurally similar compounds—allow us to establish a robust safety profile.[4]
Safety Data Sheets (SDS) for analogous difluoroanilines consistently highlight the following hazards:
-
Acute Toxicity: Harmful if swallowed and harmful or toxic in contact with the skin.[5][6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][7]
-
Dermal Absorption: A primary route of exposure for aromatic amines is through the skin, which can lead to systemic toxicity.[1][8]
-
Inhalation Hazard: Vapors or aerosols may be harmful if inhaled, potentially causing respiratory irritation.[9][10]
Given these risks, all handling procedures must be designed to eliminate direct contact and minimize inhalation exposure.
The Core of Protection: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all matter; it is a tailored defense based on the specific chemical interactions and the nature of the work being performed.
Direct contact with this compound can cause serious eye irritation.[5] Therefore, robust eye protection is mandatory.
-
Minimum Requirement: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential.[5][11] These provide a seal around the eyes to protect against splashes from all directions.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a full-face shield should be worn in addition to safety goggles.[7] The face shield protects the entire face from direct contact.
As aromatic amines are readily absorbed through the skin, glove selection is arguably the most critical aspect of your PPE ensemble.[1] Standard disposable nitrile gloves, while common in laboratories, offer poor resistance to many aromatic amines and are suitable only for incidental, short-term splash protection.[12][13]
-
Primary Gloves: For direct handling, Butyl rubber or Viton® gloves are recommended. Butyl rubber provides excellent resistance to a wide array of chemicals, including aromatic amines.[14][15]
-
Double Gloving: It is best practice to wear two pairs of gloves. The outer glove should be the more resistant material (e.g., Butyl), while the inner glove can be a standard nitrile glove. This technique provides an additional layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin.[16]
-
Glove Change Protocol: Gloves should be changed immediately upon known or suspected contact with the chemical. For prolonged work, it is advisable to change gloves at regular intervals (e.g., every 30-60 minutes), as chemical permeation can occur over time even without visible degradation.[16] Always inspect gloves for tears or punctures before use.[11]
A chemically resistant lab coat is the minimum requirement. However, for procedures with a higher risk of splashes or spills, more comprehensive protection is necessary.
-
Lab Coat: A professional lab coat, fully buttoned with sleeves rolled down, should always be worn.
-
Apron/Gown: For larger-scale work or when transferring solutions, a chemically resistant apron or gown made of materials like polyethylene-coated Tyvek® provides an additional barrier.
-
Clothing: Personal clothing should fully cover the legs. Open-toed shoes are never acceptable in a laboratory setting; closed-toe shoes, preferably made of a non-porous material, are required.[17]
Handling of this compound should always occur within a certified chemical fume hood to minimize inhalation of vapors or aerosols.
-
Standard Operations: When handled exclusively within a functioning fume hood, respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: If there is a risk of exposure exceeding occupational limits, such as during a large spill or when engineering controls are not available or failing, a respirator is necessary. A NIOSH-approved respirator with cartridges suitable for ammonia and organic ammonia derivatives (e.g., Type K, green color-coded) is recommended.[18][19] Fit testing is mandatory to ensure an adequate seal.[5]
| Protection Type | Minimum Requirement | Enhanced Protection (High-Risk Tasks) | Relevant Standard (EU/US) |
| Eye/Face | Chemical Safety Goggles | Goggles + Full Face Shield | EN 166 / ANSI Z87.1 |
| Hand | Double-gloving: Nitrile (inner) + Butyl Rubber or Viton® (outer) | Double-gloving with frequent changes | EN 374 |
| Body | Fully-buttoned Lab Coat, Closed-toe Shoes | Chemically Resistant Apron or Gown over Lab Coat | EN 340 |
| Respiratory | Use within a certified Chemical Fume Hood | Air-purifying respirator with organic amine cartridges | EN 149 / NIOSH |
Operational and Disposal Plan
A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[18] Prepare all necessary equipment and reagents within the chemical fume hood to minimize time spent handling the open container.
-
Donning PPE: Put on PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Chemical Handling: Conduct all manipulations of the solid or its solutions deep within the fume hood. Use tools (spatulas, cannulas) to avoid direct hand contact. Keep the container sealed when not in use.[20]
-
Decontamination: After handling, decontaminate all surfaces and equipment. Launder non-disposable protective clothing separately from personal items.[9]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, turning them inside out. Remove face shield/goggles, then the lab coat, and finally the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[7][11]
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Control: If safe to do so, prevent the spill from spreading using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[9] Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Wearing full PPE (including respiratory protection if outside a hood), carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[7]
-
Containment: Store waste in a clearly labeled, sealed, and chemically compatible container.[11]
-
Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program.[21] DO NOT discharge into drains or sewers.[11][20]
Caption: Workflow for the safe handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. angenechemical.com [angenechemical.com]
- 8. cdc.gov [cdc.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. gloves.com [gloves.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. safeopedia.com [safeopedia.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. pppmag.com [pppmag.com]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. aarti-industries.com [aarti-industries.com]
- 21. 2,3-Difluoroaniline - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
